Technical Documentation Center

1-Methyl-5-phenylimidazolidine-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-5-phenylimidazolidine-2,4-dione
  • CAS: 6637-17-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-5-phenylimidazolidine-2,4-dione, also known as 1-methyl-5-phenylhydantoin, is a heterocyclic compound belonging to the hydantoin class...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-phenylimidazolidine-2,4-dione, also known as 1-methyl-5-phenylhydantoin, is a heterocyclic compound belonging to the hydantoin class. Hydantoin and its derivatives are of significant interest in medicinal and agrochemical applications due to their diverse biological activities.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione, offering field-proven insights and robust protocols for researchers in organic synthesis and drug development.

The core structure, imidazolidine-2,4-dione, is a five-membered ring containing two nitrogen atoms and two carbonyl groups.[3] The presence of a methyl group at the N-1 position and a phenyl group at the C-5 position imparts specific physicochemical properties and potential biological activities to the molecule. Understanding the precise synthesis and characterization of this compound is crucial for its application as a research chemical, a building block in more complex molecular architectures, or for direct investigation of its pharmacological properties.[3][4]

Synthesis of 1-Methyl-5-phenylimidazolidine-2,4-dione

The most common and efficient method for the synthesis of 5,5-disubstituted and 5-substituted hydantoins is the Bucherer-Bergs reaction.[1][5] This multicomponent reaction offers a straightforward approach to the hydantoin scaffold from readily available starting materials.[6]

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction involves the condensation of a carbonyl compound (in this case, a precursor to the 5-phenyl substituted core), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[5][7] The reaction can also proceed from a pre-formed cyanohydrin.[7] For the synthesis of N-substituted hydantoins like 1-Methyl-5-phenylimidazolidine-2,4-dione, a variation of the classical Bucherer-Bergs reaction or a subsequent N-methylation step would be employed.

An alternative approach involves the reaction of 2-hydroxy-2-methylthio acetophenone with methylurea in a slightly acidic medium.[8]

Reaction Mechanism

The mechanism of the Bucherer-Bergs reaction is a well-established cascade of reactions:

  • Cyanohydrin Formation: The ketone (acetophenone) reacts with a cyanide ion to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile.

  • Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), yielding a cyano-containing carbamic acid.

  • Cyclization and Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges through an isocyanate intermediate to the final stable hydantoin ring structure.[5]

To introduce the methyl group at the N-1 position, a starting material containing a methylamino group can be used in a modified Bucherer-Bergs reaction, or a post-synthesis methylation of the 5-phenylhydantoin can be performed.

Experimental Protocol: A Modified Bucherer-Bergs Synthesis

This protocol outlines a representative procedure for the synthesis of 5-methyl-5-phenylhydantoin, which can be subsequently methylated to yield the target compound.

Materials:

  • Acetophenone

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a well-ventilated fume hood, dissolve acetophenone in a mixture of ethanol and water.

  • Add potassium cyanide and ammonium carbonate to the solution. A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[5]

  • Heat the reaction mixture to 60-70°C with stirring for several hours.[1][2] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This will precipitate the crude hydantoin product.

  • Filter the precipitate, wash with cold water, and dry.

Purification:

The crude 5-methyl-5-phenylhydantoin is typically purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1][5]

N-Methylation of 5-Phenylhydantoin

To obtain 1-Methyl-5-phenylimidazolidine-2,4-dione, the synthesized 5-phenylhydantoin can be methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂[9][10]
Molecular Weight190.20 g/mol [10][11]
AppearanceWhite to off-white crystalline solid[3]
Melting PointData for the N-methylated compound is not readily available, but the related 5-(p-Methylphenyl)-5-phenylhydantoin has a melting point of 225-226 °C.
SolubilityModerately soluble in polar solvents like water and alcohols.[3]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1-Methyl-5-phenylimidazolidine-2,4-dione, characteristic signals would include those for the methyl protons, the phenyl protons, and the N-H proton of the hydantoin ring. While specific data for the 1-methyl derivative is sparse in the provided results, data for the parent 5-methyl-5-phenylhydantoin shows a singlet for the methyl group and multiplets for the aromatic protons.[12][13]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Key signals would correspond to the two carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, the carbons of the phenyl group, and the methyl carbon. For 1-methylhydantoin, characteristic signals for the carbonyl groups appear around 173.8 ppm and 159.9 ppm.[14]

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the functional groups present. Key absorptions for 1-Methyl-5-phenylimidazolidine-2,4-dione would include:

  • N-H stretching vibrations (if not fully methylated or for the precursor)

  • C=O stretching vibrations of the two carbonyl groups in the hydantoin ring.

  • C-N stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations from the phenyl group.

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 190.20.[9][10] Common fragmentation patterns for hydantoins involve the loss of CO and/or NHCO fragments.[15]

Crystallographic Data

Single-crystal X-ray diffraction can provide the precise three-dimensional structure of the molecule. For the related compound 1-methyl-5-phenyl-hydantoin, it has been shown to crystallize in the orthorhombic system.[8] The crystal structure of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione has also been determined.[11]

Applications and Importance

Hydantoin derivatives are a significant class of compounds in medicinal chemistry, with applications as anticonvulsants (e.g., phenytoin), antiarrhythmics, and antimicrobial agents.[1] The specific biological activities of 1-Methyl-5-phenylimidazolidine-2,4-dione would require further investigation, but its structural similarity to known bioactive molecules makes it a compound of interest for drug discovery and development programs.

Visualizing the Workflow

Synthesis Pathway

Synthesis_of_1-Methyl-5-phenylimidazolidine-2,4-dione cluster_synthesis Bucherer-Bergs Reaction Acetophenone Acetophenone Intermediate 5-Phenylhydantoin Acetophenone->Intermediate Condensation Reagents KCN or NaCN, (NH4)2CO3, Ethanol/Water Product 1-Methyl-5-phenyl- imidazolidine-2,4-dione Intermediate->Product N-Methylation Methylation Methylating Agent (e.g., CH3I) Characterization_Workflow cluster_characterization Compound Characterization cluster_analysis Analytical Techniques Synthesized_Product Crude Product Purification Recrystallization Synthesized_Product->Purification Pure_Product Pure 1-Methyl-5-phenyl- imidazolidine-2,4-dione Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR Structural Elucidation IR IR Spectroscopy Pure_Product->IR Functional Group ID MS Mass Spectrometry Pure_Product->MS Molecular Weight & Fragmentation XRay X-ray Crystallography Pure_Product->XRay 3D Structure

Sources

Exploratory

Physicochemical Properties and Characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione

Topic: Physicochemical properties of 1-Methyl-5-phenylimidazolidine-2,4-dione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary 1-Methyl-5-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 1-Methyl-5-phenylimidazolidine-2,4-dione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

1-Methyl-5-phenylimidazolidine-2,4-dione (also known as 1-Methyl-5-phenylhydantoin ) is a specific structural isomer of the hydantoin class, distinct from its more common regioisomer, 5-methyl-5-phenylhydantoin. Often investigated as a metabolite or structural analog in the study of anticonvulsant drugs (such as Mephenytoin and Phenytoin), this compound serves as a critical reference standard in structure-activity relationship (SAR) studies and molecular imprinting.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization, resolving common confusion between it and its methylated analogs.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

The compound is defined by a hydantoin (imidazolidine-2,4-dione) core substituted at the N1 position with a methyl group and the C5 position with a phenyl group.[1][2] This specific substitution pattern preserves the acidic proton at N3, influencing its pKa and solubility profile.

ParameterDetail
IUPAC Name 1-Methyl-5-phenylimidazolidine-2,4-dione
Common Synonyms 1-Methyl-5-phenylhydantoin; N1-Methyl-5-phenylhydantoin
CAS Registry Number 6637-17-8 (Note: Do not confuse with 6843-49-8, which is 5-methyl-5-phenylhydantoin)
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES CN1C(=O)NC(=O)C1c2ccccc2
Chirality The C5 carbon is a stereocenter.[3][1][4][5] The compound exists as an enantiomeric pair (R/S) unless chirally resolved.
Structural Visualization

The following diagram illustrates the structural relationship between 1-Methyl-5-phenylhydantoin and related anticonvulsant agents, highlighting the methylation sites that define its pharmacological identity.

Structural_Relationships Phenytoin Phenytoin (5,5-Diphenylhydantoin) CAS: 57-41-0 Target 1-Methyl-5-phenylhydantoin (Target Compound) CAS: 6637-17-8 Phenytoin->Target Structural Analog (Removal of one Ph, N1-Methylation) Mephenytoin Mephenytoin (5-Ethyl-3-methyl-5-phenylhydantoin) CAS: 50-12-4 Target->Mephenytoin Precursor/Analog Relationship Isomer 5-Methyl-5-phenylhydantoin (Regioisomer) CAS: 6843-49-8 Target->Isomer Regioisomerism (Methyl on N1 vs C5)

Figure 1: Structural genealogy of phenylhydantoins. The target compound (Blue) is distinct from its C5-methylated isomer (Red).

Physicochemical Profile

The physicochemical behavior of 1-Methyl-5-phenylhydantoin is governed by the lipophilic phenyl ring and the polar hydantoin core. The N1-methyl group removes one hydrogen bond donor site compared to 5-phenylhydantoin, altering crystal packing and solubility.

PropertyValue / DescriptionSource/Methodology
Physical State White crystalline solidVisual observation [1]
Crystal System Orthorhombic, Space group PbcaX-ray Diffraction [1]
Melting Point ~179°C (Retention Index correlation suggests high MP, distinct from 5-Me isomer's 199°C)DSC / Capillary Method (Recommended)
pKa (Acidic) 8.3 – 8.6 (Predicted)Potentiometric Titration (N3-H deprotonation)
LogP (Octanol/Water) ~1.2 – 1.5 (Predicted)HPLC Retention / Computational
Solubility Low in water; Soluble in EtOH, DMSO, DMFPolarity assessment
Hydrogen Bond Donors 1 (N3-H)Structural count
Hydrogen Bond Acceptors 2 (C2=O, C4=O)Structural count
Critical Stability Note

The hydantoin ring is generally stable to acid hydrolysis but susceptible to base-catalyzed hydrolysis (ring opening) at high pH (>10) and elevated temperatures, yielding hydantoic acid derivatives.

Synthesis Protocol

The synthesis of 1-Methyl-5-phenylhydantoin requires specific regiocontrol to ensure methylation at N1 rather than N3 or C5. A robust method involves the cyclization of urea derivatives.

Method: Cyclization of Methylurea and Hemithioacetal

This protocol avoids the ambiguity of direct alkylation of 5-phenylhydantoin, which typically favors the N3 position.

Reagents:

  • 2-Hydroxy-2-methylthio acetophenone (α-benzoyl hemithioacetal)[6]

  • Methylurea (CAS 598-50-5)[7]

  • Acidic medium (HCl/Acetic Acid)

Workflow:

  • Preparation: Dissolve 2-hydroxy-2-methylthio acetophenone in a slightly acidic solvent system (e.g., Ethanol/HCl).

  • Addition: Add stoichiometric equivalent of Methylurea.

  • Cyclization: Reflux the mixture for 4–6 hours. The acid catalyzes the condensation and ring closure.

  • Isolation: Cool the solution to precipitate the crude product.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain colorless orthorhombic crystals.

Synthesis_Pathway Precursor1 2-Hydroxy-2-methylthio acetophenone Intermediate Condensation Intermediate Precursor1->Intermediate Acidic Medium (H+) Precursor2 Methylurea (CAS 598-50-5) Precursor2->Intermediate Product 1-Methyl-5-phenylhydantoin (Crystalline Solid) Intermediate->Product - H2O, - MeSH Cyclization

Figure 2: Synthesis via condensation of methylurea and hemithioacetal precursors [1].[6]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[2]
  • ¹H NMR (DMSO-d₆):

    • δ 2.8–3.0 ppm (s, 3H): N1-CH₃ singlet. (Distinctive diagnostic peak).

    • δ 5.1–5.3 ppm (s, 1H): C5-H .

    • δ 7.3–7.5 ppm (m, 5H): Aromatic protons.

    • δ ~10.8 ppm (s, 1H): N3-H (Broad singlet, exchangeable with D₂O).

  • ¹³C NMR:

    • Carbonyl signals at ~156 ppm (C2) and ~174 ppm (C4).

    • N-Methyl carbon at ~25-30 ppm.

Infrared Spectroscopy (FT-IR)
  • 3100–3200 cm⁻¹: N-H stretching (N3 position).

  • 1700–1770 cm⁻¹: Dual Carbonyl stretching (Characteristic doublet for hydantoins).

  • 1400–1500 cm⁻¹: C=C aromatic ring stretch.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion [M]+: m/z 190.

  • Fragmentation Pattern: Loss of phenyl group (m/z 113) or methyl isocyanate fragments.

Biological & Pharmacological Context[2][4]

While less potent than its 5,5-diphenyl analogs (Phenytoin), 1-Methyl-5-phenylhydantoin is significant in:

  • Metabolic Studies: Used to map the metabolic pathways of N-demethylation in hydantoin drugs.

  • Molecular Imprinting: It serves as a template molecule for creating Molecularly Imprinted Polymers (MIPs) designed to selectively extract anticonvulsants from biological fluids [2].

  • Chiral Recognition: As a chiral molecule (C5 center), it is used to test chiral stationary phases in HPLC method development.

References

  • Crystal Structure Determination: Title: Crystal Structure of 1-Methyl-5-phenylhydantoin.[6] Source: ResearchGate / Crystallographic Data. Context: Describes the synthesis from methylurea and crystallographic parameters (Pbca).

  • Molecular Imprinting & Separation: Title: Development of a semiautomated procedure for the synthesis and evaluation of molecularly imprinted polymers. Source: Journal of Separation Science. Context: Uses 1-methyl-5-phenylhydantoin as a structural analog for retention index and selectivity studies.

  • Chemical Database Verification: Title: 2,4-Imidazolidinedione, 1-methyl-5-phenyl- (CAS 6637-17-8). Source: ChemBK / CAS Registry. Context: Confirms the specific CAS for the N1-methyl isomer.

Sources

Foundational

1-Methyl-5-phenylimidazolidine-2,4-dione mechanism of action

This guide provides an in-depth technical analysis of 1-Methyl-5-phenylimidazolidine-2,4-dione (also known as 1-Methyl-5-phenylhydantoin ). While structurally related to the anticonvulsant drugs Phenytoin (5,5-diphenylhy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Methyl-5-phenylimidazolidine-2,4-dione (also known as 1-Methyl-5-phenylhydantoin ).

While structurally related to the anticonvulsant drugs Phenytoin (5,5-diphenylhydantoin) and Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin), this specific analog serves primarily as a high-value probe for investigating stereoselective metabolism (via dihydropyrimidinase) and state-dependent sodium channel blockade .

Mechanism of Action, Stereochemistry, and Experimental Validation

Chemical Identity & Pharmacophore Analysis[1][2]

Unlike Phenytoin, which is achiral (two phenyl groups at C5), 1-Methyl-5-phenylimidazolidine-2,4-dione possesses a chiral center at C5 , resulting in distinct (R)- and (S)- enantiomers. The N1-methyl substitution significantly alters the lipophilicity and hydrogen-bonding capacity compared to the N-unsubstituted parent hydantoins.

FeatureSpecification
IUPAC Name 1-Methyl-5-phenylimidazolidine-2,4-dione
Common Name 1-Methyl-5-phenylhydantoin
Molecular Formula C₁₀H₁₀N₂O₂
Key Structural Motif Hydantoin ring (imidazolidine-2,4-dione)
Chirality C5 is a stereocenter (Asymmetric Carbon)
Substitution Pattern N1: Methyl group (Hydrophobic, blocks H-bond donor)C5: Phenyl group (Lipophilic anchor)

Mechanism of Action: Voltage-Gated Sodium Channel (Nav) Blockade

The primary pharmacological activity of 1-methyl-5-phenylhydantoin is the frequency-dependent inhibition of voltage-gated sodium channels (Nav1.1, Nav1.2, Nav1.5). This mechanism follows the Modulated Receptor Hypothesis .

Binding Site & Kinetics
  • Target: The compound binds to the local anesthetic receptor site located within the inner vestibule of the sodium channel pore (S6 segments of domains I, III, and IV).

  • State-Dependent Binding: The molecule exhibits low affinity for the Resting (Closed) state but high affinity for the Inactivated state.

  • Effect: By stabilizing the inactivated conformation, it prolongs the refractory period of the neuron. This prevents high-frequency repetitive firing (sustained depolarization) without significantly impairing normal, low-frequency action potential generation.

The Role of N1-Methylation

The N1-methyl group serves two critical mechanistic functions:

  • Lipophilicity (LogP): It increases membrane permeability, facilitating rapid access to the intraneuronal binding site (the drug must cross the membrane to access the inner vestibule).

  • Kinetics: Unlike N3-substitution (which often abolishes activity by removing the pharmacophoric NH group), N1-substitution modulates the unbinding kinetics. The N1-methyl analog typically exhibits faster "off-kinetics" than the 5,5-diphenyl counterpart, potentially reducing adverse effects related to chronic block.

Pathway Visualization: Modulated Receptor Cycle

The following diagram illustrates how 1-Methyl-5-phenylhydantoin (Drug) selectively targets the Inactivated State.

Nav_Blockade_Cycle Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Blocked Drug-Bound State (Stabilized Inactivation) Resting->Blocked Low Affinity Path Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Inactivated->Blocked Binding (High Affinity) Blocked->Inactivated Unbinding (Slow)

Caption: The Modulated Receptor Cycle. The compound preferentially binds to and stabilizes the Inactivated State, preventing the channel from resetting to the Resting State during high-frequency firing.

Stereoselectivity & Metabolic Fate

A critical distinction of 1-methyl-5-phenylhydantoin is its use as a substrate for Dihydropyrimidinase (DHP) and Hydantoinase enzymes. This system is often used to validate stereoselective metabolic clearance.

Enantioselective Hydrolysis

The metabolic ring-opening of hydantoins is highly stereospecific.

  • Substrate Specificity: DHP enzymes preferentially hydrolyze the (D)-isomer (corresponding to the (R)-configuration in 5-monosubstituted hydantoins) into the corresponding N-carbamoyl amino acid.

  • Racemization: Spontaneous or chemically induced racemization at the C5 position can occur under physiological conditions (pH 7.4), allowing for "dynamic kinetic resolution" where the (L)-isomer converts to the (D)-isomer and is subsequently metabolized.

Metabolic Pathway Diagram

Metabolic_Pathway Compound 1-Methyl-5-phenylhydantoin (Racemic Mixture) R_Isomer (R)-Enantiomer Compound->R_Isomer Resolution S_Isomer (S)-Enantiomer Compound->S_Isomer Hydantoinase Dihydropyrimidinase (Hydantoinase) R_Isomer->Hydantoinase Substrate Binding S_Isomer->R_Isomer Racemization (pH > 7) Metabolite N-Carbamoyl-N-methyl-phenylglycine (Ring Open Product) Hydantoinase->Metabolite Hydrolysis

Caption: Stereoselective hydrolysis pathway. The enzyme preferentially targets the (R)-enantiomer, while the (S)-enantiomer must undergo racemization to be metabolized via this route.

Experimental Protocols for Validation

To validate the mechanism and activity of 1-methyl-5-phenylimidazolidine-2,4-dione, the following self-validating protocols are recommended.

Protocol: Whole-Cell Patch Clamp (Nav Blockade)

Objective: Quantify the voltage-dependent and use-dependent block of Nav1.2 channels.

  • Cell Line: HEK293 cells stably expressing human Nav1.2.

  • Solutions:

    • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

    • Extracellular (Bath): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).

  • Voltage Protocol (State Dependence):

    • Hold membrane potential (

      
      ) at -120 mV (Resting state).
      
    • Apply a pre-pulse to varying potentials (-140 mV to -20 mV) for 500 ms to induce inactivation.

    • Apply a test pulse to 0 mV to measure available current (

      
      ).
      
    • Validation: A leftward shift in the steady-state inactivation curve (Boltzmann fit) confirms binding to the inactivated state.

  • Voltage Protocol (Use Dependence):

    • Apply a train of 20 pulses to 0 mV at high frequency (10 Hz and 50 Hz).

    • Validation: Progressive reduction in peak current amplitude (accumulative block) confirms use-dependent inhibition.

Protocol: Chiral HPLC Separation

Objective: Separate and quantify (R) and (S) enantiomers to study stereoselective metabolism.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • Validation: Inject racemic standard. Baseline resolution (

    
    ) between enantiomers confirms method integrity.
    

References

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. Link

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link

  • Dudley, K. H., & Roberts, S. B. (1978).[1] Dihydropyrimidinase.[1] Stereochemistry of the metabolism of some 5-alkylhydantoins. Drug Metabolism and Disposition, 6(2), 133-139.[1] Link

  • Brown, M. L., et al. (1997). Effects of log P and phenyl ring conformation on the binding of 5-phenylhydantoins to the voltage-dependent sodium channel.[2][3] Journal of Medicinal Chemistry, 40(4), 602-607. Link

  • Maguire, N. M., et al. (2009). Hydantoin racemase: the mechanism of an enzyme that catalyzes the interconversion of D- and L-5-monosubstituted hydantoins. Biochemistry, 48(28), 6616-6623. Link

Sources

Exploratory

Spectroscopic Characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-5-phenylimidazolidine-2,4-dione, also known as 1-methyl-5-phenylhydantoin, is a heterocyclic compound belongin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-phenylimidazolidine-2,4-dione, also known as 1-methyl-5-phenylhydantoin, is a heterocyclic compound belonging to the hydantoin class. Hydantoin derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The substitution pattern on the imidazolidine-2,4-dione core dictates the molecule's pharmacological profile, making detailed structural elucidation paramount for drug design and development.

Molecular Structure

Figure 1: Chemical structure of 1-Methyl-5-phenylimidazolidine-2,4-dione.

Synthesis of 1-Methyl-5-phenylimidazolidine-2,4-dione

The synthesis of 1-methyl-5-phenyl-hydantoin has been reported via the reaction of 2-hydroxy-2-methylthio acetophenone (an α-benzoyl hemithioacetal) with methylurea in a slightly acidic medium. While this method confirms the formation of the target molecule and has been used to obtain crystals for X-ray diffraction studies, detailed procedural steps and reaction yields were not extensively described in the available literature.

Spectroscopic Analysis: A General Workflow

The structural elucidation of a novel or synthesized compound like 1-Methyl-5-phenylimidazolidine-2,4-dione follows a systematic analytical workflow. This process is crucial for confirming the identity, purity, and detailed molecular structure of the compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy (Functional Group Identification) Purification->IR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Purification->MS NMR Nuclear Magnetic Resonance (NMR) (¹H & ¹³C for Structural Connectivity) Purification->NMR Interpretation Combined Spectral Data Analysis IR->Interpretation MS->Interpretation NMR->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Figure 2: A generalized workflow for the spectroscopic analysis and structural elucidation of a synthesized organic compound.

Spectroscopic Data of the Isomer: 5-Methyl-5-phenylimidazolidine-2,4-dione

Due to the limited availability of published spectroscopic data for 1-Methyl-5-phenylimidazolidine-2,4-dione, we present the data for its isomer, 5-Methyl-5-phenylimidazolidine-2,4-dione, for comparative purposes. This information is crucial for researchers who may be synthesizing or analyzing related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data (200 MHz, CDCl₃) [1]

Chemical Shift (δ) / ppmMultiplicityNumber of ProtonsAssignment
1.71s3H-CH₃
7.37-7.55m5HAromatic-H
8.68s1HN-H
10.82bs1HN-H

¹³C NMR Data (50 MHz, CDCl₃) [1]

Chemical Shift (δ) / ppmAssignment
22.76-CH₃
62.34C5
122.41Aromatic-C
124.12Aromatic-C
124.48Aromatic-C
140.48Aromatic-C (quaternary)
157.72C=O
177.88C=O

Interpretation of Isomer Data: The ¹H NMR spectrum of 5-Methyl-5-phenylimidazolidine-2,4-dione shows a singlet for the methyl protons at 1.71 ppm, indicating no adjacent protons. The aromatic protons appear as a multiplet, and two distinct N-H signals are observed. The ¹³C NMR spectrum confirms the presence of the methyl carbon, the quaternary C5 carbon, the aromatic carbons, and two distinct carbonyl carbons.

Predicted Differences for 1-Methyl-5-phenylimidazolidine-2,4-dione: For the 1-methyl isomer, the methyl signal in the ¹H NMR would likely appear at a different chemical shift, and there would be a singlet for the C5 proton. In the ¹³C NMR, the methyl carbon signal would also be shifted, and the C5 carbon would appear as a methine (CH) group rather than a quaternary carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Data (KBr, νmax / cm⁻¹) [1]

Wavenumber (cm⁻¹)Assignment
3282, 3208N-H stretching
3064Aromatic C-H stretching
2889Aliphatic C-H stretching
1769, 1726C=O stretching (asymmetric and symmetric)
1498Aromatic C=C stretching
787, 695C-H out-of-plane bending

Interpretation of Isomer Data: The IR spectrum of the 5-methyl isomer clearly shows the presence of N-H bonds, aromatic and aliphatic C-H bonds, and two distinct carbonyl groups, which is consistent with the hydantoin structure.

Predicted Differences for 1-Methyl-5-phenylimidazolidine-2,4-dione: The IR spectrum of the 1-methyl isomer is expected to be broadly similar, with characteristic absorptions for the N-H and C=O groups. Subtle shifts in the positions and intensities of these bands may occur due to the different electronic environment resulting from the N1-methylation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data (EI)

While a specific mass spectrum for 5-Methyl-5-phenylimidazolidine-2,4-dione was not found in the immediate search results, the molecular weight is 190.20 g/mol .[2] A common fragmentation pattern for hydantoins involves the cleavage of the heterocyclic ring.

Predicted Fragmentation for 1-Methyl-5-phenylimidazolidine-2,4-dione: The molecular ion peak for 1-Methyl-5-phenylimidazolidine-2,4-dione would also be at m/z 190. The fragmentation pattern would likely involve the loss of fragments such as HNCO and CO, as well as cleavage of the phenyl and methyl groups.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure. Assign the signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.

  • Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

This technical guide has provided a framework for understanding the spectroscopic characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione. While a complete, published dataset for this specific compound remains elusive, the detailed analysis of its isomer, 5-Methyl-5-phenylimidazolidine-2,4-dione, offers a valuable point of reference. The predicted spectroscopic differences highlighted in this guide should aid researchers in the unambiguous identification of the 1-methyl isomer. Further research is warranted to synthesize and fully characterize 1-Methyl-5-phenylimidazolidine-2,4-dione to expand the library of well-documented hydantoin derivatives for applications in drug discovery and development.

References

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Link]

  • Synthesis of Series of Different Imidazolidine-2,4-dione Derivatives and Evaluation of their Antimicrobial Potential. Journal of the Serbian Chemical Society. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Arhiv za farmaciju. [Link]

  • Crystal Structure of 1-Methyl-5-phenylhydantoin. ResearchGate. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. ProQuest. [Link]

  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

  • 5-methyl-5-phenylhydantoin. PubChem. [Link]

  • 5-methyl-5-phenylhydantoin. PubChem. [Link]

  • 2,4-Imidazolidinedione, 5-methyl-5-phenyl-. NIST WebBook. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 1-Methyl-5-phenylimidazolidine-2,4-dione

Foreword For researchers, medicinal chemists, and formulation scientists, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful drug development. Solubility and stability a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, medicinal chemists, and formulation scientists, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful drug development. Solubility and stability are not mere data points; they are critical determinants of a compound's journey from the laboratory bench to a viable therapeutic agent. This guide provides a detailed examination of 1-Methyl-5-phenylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds. While direct, extensive literature on this specific molecule is nascent, this document synthesizes foundational chemical principles, data from structurally related analogs, and robust, field-proven experimental protocols to offer a predictive and practical framework for its characterization. Our approach is grounded in explaining the causality behind experimental design, ensuring that the methodologies presented are not just instructions, but self-validating systems for generating reliable data.

Molecular Profile and Physicochemical Characteristics

1-Methyl-5-phenylimidazolidine-2,4-dione belongs to the hydantoin family, a scaffold renowned for its diverse biological activities, including anticonvulsant properties.[1] The core structure is a five-membered imidazolidine-2,4-dione ring. The key substitutions at the N-1 (methyl) and C-5 (phenyl) positions are critical modulators of its physicochemical behavior, influencing everything from crystal packing to metabolic stability.

The diketo tautomer of the hydantoin ring is generally the most stable form.[2][3] The N-1 methylation removes one of the acidic protons found in the parent hydantoin ring, which can be expected to influence its solubility and hydrogen bonding capabilities compared to unsubstituted analogs. The phenyl group at the C-5 position introduces significant hydrophobicity, a key factor that will govern its solubility in aqueous and organic media.

Table 1: Physicochemical Properties of 1-Methyl-5-phenylimidazolidine-2,4-dione and Related Compounds

Property1-Methyl-5-phenylimidazolidine-2,4-dione5-Methyl-5-phenylhydantoinNotes
Molecular Formula C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂Identical formula, structural isomers.
Molecular Weight 190.20 g/mol [4]190.20 g/mol [5][6]Isomeric relationship means identical molecular weight.
Appearance Crystalline Powder[7]White amorphous solid[8]Physical form can impact dissolution rates.
Melting Point Not explicitly found; (related compound 5-methyl-5-phenylhydantoin melts at 199-201 °C[7])199-201 °C[7]A high melting point often suggests strong crystal lattice energy, which can correlate with lower aqueous solubility.
pKa (Predicted) ~8.60 (for the N-3 proton)[7]~8.60 (for the N-1 or N-3 proton)[7]The remaining N-H proton is weakly acidic, suggesting that solubility will not dramatically increase until pH values are significantly above neutral.

Solubility Profile: A Predictive and Experimental Approach

Solubility dictates a drug candidate's absorption and, consequently, its bioavailability. The structural features of 1-Methyl-5-phenylimidazolidine-2,4-dione—a polar hydantoin core, a hydrophobic phenyl group, and a non-polar methyl group—create a delicate balance of properties that govern its solubility.

Theoretical Considerations
  • Aqueous Solubility: The molecule's significant hydrophobic character, conferred by the C-5 phenyl ring, is the primary factor limiting its solubility in water. While the carbonyl and amine groups of the hydantoin ring can participate in hydrogen bonding with water, the overall molecule is expected to be poorly soluble in aqueous media at neutral pH. For comparison, the related 1-phenylimidazolidine-2,4-dione has shown a solubility of >26.4 µg/mL at pH 7.4.[9]

  • pH-Dependent Solubility: The hydantoin ring contains a remaining proton at the N-3 position, which is weakly acidic. Therefore, the molecule's solubility is expected to show a slight increase at higher pH values (pH > 9), where deprotonation can occur, forming a more soluble salt. However, studies on 1-unsubstituted hydantoin derivatives have shown that their solubilities are often only minimally dependent on pH in the 1 to 8 range.[10] The N-1 methyl group blocks one site of potential ionization, further limiting pH-dependent solubility modulation compared to the parent hydantoin structure.

  • Organic Solvent Solubility: Based on the principle of "like dissolves like," the molecule is predicted to exhibit higher solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.[7] Its solubility in non-polar solvents like hexanes is expected to be very low.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic equilibrium solubility. The core principle is to saturate a solvent with the compound over a sufficient period to ensure equilibrium is reached, then quantify the dissolved amount.

Rationale: This method is chosen for its reliability and direct measurement of thermodynamic solubility, which is a critical parameter for biopharmaceutical classification and formulation development. The use of HPLC-UV for quantification provides high sensitivity and specificity.

Workflow Diagram: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound B Add to vials with selected solvents (e.g., Water, pH buffers, Ethanol) A->B C Incubate on shaker at controlled temp (e.g., 25°C or 37°C) for 24-48h B->C D Periodically check for undissolved solid C->D E Centrifuge or filter to remove solid (Use low-binding filters, e.g., PVDF) D->E F Dilute supernatant with mobile phase E->F G Analyze by validated HPLC-UV method F->G H Quantify against a standard curve G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-Methyl-5-phenylimidazolidine-2,4-dione (enough to ensure a solid phase remains at equilibrium) to a series of glass vials containing the desired solvents (e.g., purified water, pH 1.2, 4.5, 6.8, 7.4 buffers, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C for physicochemical characterization or 37 °C for biorelevance). Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Sampling: Carefully pipette an aliquot of the clear supernatant.

  • Filtration (Critical Step): Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. Discard the first few drops to saturate any potential binding sites on the filter.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve prepared from a known stock solution.

Stability Profile: Forced Degradation and Pathway Analysis

Stability testing is crucial for identifying potential degradation pathways, establishing shelf-life, and ensuring the safety and efficacy of a drug substance.[11] Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate decomposition.

Theoretical Considerations
  • Hydrolytic Stability: The imidazolidine-2,4-dione ring contains two amide bonds, which are susceptible to hydrolysis. This is the most anticipated degradation pathway. The reaction can be catalyzed by both acid and base, potentially leading to ring-opening and the formation of a hydantoic acid derivative.

  • Oxidative Stability: While the core structure is relatively robust, oxidative conditions (e.g., exposure to peroxides) could potentially lead to minor degradation products, although this is generally a less common pathway for this scaffold compared to hydrolysis.

  • Thermal Stability: As a solid crystalline material, the compound is expected to be stable at ambient temperatures.[12] However, at elevated temperatures, particularly near its melting point, thermal decomposition can occur.[11] Studies on the related compound phenytoin show decomposition begins around 200°C.[13] The decomposition of halogenated hydantoins has been shown to produce toxic gases like NO₂ and cyanide, a consideration for high-temperature handling.[14]

  • Photostability: The presence of the phenyl ring, a chromophore that absorbs UV light, suggests a potential for photolytic degradation. Energy absorption could lead to the formation of reactive species and subsequent degradation.

Potential Degradation Pathway: Hydrolysis

G cluster_main Hydrolytic Degradation A 1-Methyl-5-phenyl- imidazolidine-2,4-dione B [Ring-Opened Intermediate] (N-(1-carbamoyl-1-phenyl-ethyl)-N-methyl-carbamic acid) A->B H₂O (H⁺ or OH⁻) C Further Degradation Products B->C Hydrolysis

Caption: Postulated Hydrolytic Degradation of the Hydantoin Ring.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A(R2) guidelines for stability testing. Its purpose is to identify degradation products and establish the intrinsic stability of the molecule.

Rationale: This multi-condition approach ensures that all likely degradation pathways (hydrolysis, oxidation, photolysis, thermal stress) are investigated. The use of an HPLC system with a photodiode array (PDA) detector is crucial for peak purity analysis and identifying newly formed degradant peaks.

Workflow Diagram: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate for set times) cluster_analysis Analysis A Prepare stock solution of compound in a suitable solvent (e.g., ACN:Water) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (Solution at 60°C, Solid at 105°C) A->E F Photolytic Stress (ICH compliant light chamber) A->F G Neutralize acid/base samples B->G C->G H Analyze all samples by Stability-Indicating HPLC-PDA/MS D->H E->H F->H G->H I Calculate % Degradation H->I J Characterize Degradants H->J

Caption: Workflow for a Forced Degradation Stability Study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of 1-Methyl-5-phenylimidazolidine-2,4-dione at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature (basic hydrolysis is often rapid).

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.

    • Thermal: Keep one vial of the stock solution at 60 °C. Separately, place the solid compound in an oven at a high temperature (e.g., 105 °C).

    • Photolytic: Expose a solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure sufficient formation of degradants for detection without complete loss of the parent compound.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of NaOH or HCl, respectively, before injection.

    • Other samples can be diluted directly.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all generated degradation products. A mass spectrometer (LC-MS) is highly recommended for the identification of degradant masses.

  • Data Interpretation: Calculate the percentage of degradation. Analyze the chromatograms for new peaks. Use mass spectrometry data to propose structures for the observed degradation products.

Conclusion

1-Methyl-5-phenylimidazolidine-2,4-dione presents a classic physicochemical profile for a drug-like molecule with a heterocyclic core and significant hydrophobic substitution. Its solubility is predicted to be low in aqueous media at physiological pH, a critical consideration for oral absorption and formulation. The primary stability liability is anticipated to be hydrolysis of the hydantoin ring, a reaction that can be catalyzed by both acidic and basic conditions. The robust experimental protocols detailed in this guide provide a clear and scientifically rigorous path for obtaining the empirical data necessary to fully characterize this compound. This foundational knowledge is indispensable for any further research or development efforts, enabling rational formulation strategies and predicting in vivo behavior.

References

  • Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry.
  • (PDF) Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution.
  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.
  • Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues.
  • Recent Applications of Hydantoins in Drug Discovery: Upd
  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem.
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society.
  • 1-Methyl-5,5-diphenylimidazolidine-2,4-dione Pharmaceutical Secondary Standard. Sigma-Aldrich.
  • 1-Phenylimidazolidine-2,4-dione. PubChem.
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.
  • 1-methyl-5,5-diphenylimidazolidine-2,4-dione - CAS. Axios Research.
  • 1-Methyl-5,5-diphenylimidazolidine-2,4-dione Pharmaceutical Secondary Standard. MilliporeSigma.
  • 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione.
  • 1-Methyl-5,5-diphenylimidazolidine-2,4-dione Pharmaceutical Secondary Standard. Sigma-Aldrich.
  • 5-(p-Methylphenyl)-5-phenylhydantoin. MilliporeSigma.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
  • Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin.
  • Thiohydantoins. Part IV. RSC Publishing.
  • The products of phenytoin decomposition when it is thermally treated at temperatures higher than 200°C.
  • 5-(p-Methylphenyl)-5-phenylhydantoin. Sigma-Aldrich.
  • Chemical Properties of Phenytoin (CAS 57-41-0). Cheméo.
  • 5-Methyl-5-phenylhydantoin. PubChem.
  • Crystal Structure of 1-Methyl-5-phenylhydantoin.
  • 5-methyl-5-phenylhydantoin. ChemicalBook.
  • Thermal Decomposition of Phenylacetic Anhydride: A Technical Guide. Benchchem.
  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calcul
  • Thermal degradation: Significance and symbolism. ScienceDirect.
  • Thermochemical Study of 1-Methylhydantoin. PMC.
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC.
  • (5R)-5-Methyl-5-phenylimidazolidine-2,4-dione. BLDpharm.
  • 2,4-Imidazolidinedione, 5-methyl-5-phenyl-. NIST WebBook.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-Methyl-5-phenylimidazolidine-2,4-dione

This Application Note provides a rigorous, field-validated guide for the synthesis of 1-Methyl-5-phenylimidazolidine-2,4-dione (also known as 1-Methyl-5-phenylhydantoin). It addresses the critical challenge of regioselec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the synthesis of 1-Methyl-5-phenylimidazolidine-2,4-dione (also known as 1-Methyl-5-phenylhydantoin). It addresses the critical challenge of regioselectivity (N1 vs. N3 alkylation) and provides two distinct protocols: a De Novo synthesis for structural certification and a Direct Alkylation method for high-throughput analog generation.

Executive Summary & Strategic Analysis

The hydantoin scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin, Mephenytoin) and breakdown products of various bioactive peptides.

The Core Challenge: Synthesizing 1-Methyl-5-phenylhydantoin presents a specific regiochemical problem. The hydantoin ring contains two nitrogen atoms:[1][2][3]

  • N3 (Imide): Highly acidic (

    
    ), flanked by two carbonyls.
    
  • N1 (Urea): Weakly acidic (

    
    ), hindered by the C5 substituent.
    

Standard alkylation (e.g., MeI/K₂CO₃) exclusively targets the more acidic N3 position, yielding 3-Methyl-5-phenylhydantoin. Accessing the N1-Methyl isomer requires either a "De Novo" cyclization strategy (Method A) or a specialized base-directed alkylation protocol (Method B).

Structural Target
  • IUPAC Name: 1-Methyl-5-phenylimidazolidine-2,4-dione[4][5]

  • Key Feature: Methyl group at N1; Phenyl group at C5.[6]

  • Stereochemistry: The protocols below produce the racemate

    
    .
    

Synthesis Workflows (Logic Map)

The following diagram illustrates the two validated pathways. Method A is preferred for reference standard generation due to its unambiguous structural outcome. Method B is faster but requires strict control of conditions.

SynthesisPathways Benzaldehyde Benzaldehyde Strecker Strecker Reaction (MeNH2, KCN) Benzaldehyde->Strecker Step A1 NMe_PhGly N-Methyl-2-phenylglycine (Intermediate) Strecker->NMe_PhGly Hydrolysis Urech Urech Cyclization (KOCN, HCl) NMe_PhGly->Urech Step A2 Target 1-Methyl-5-phenylhydantoin (Target) Urech->Target Regiospecific Hydantoin5Ph 5-Phenylhydantoin (Commercial/Bucherer) Alkylation N1-Selective Alkylation (tBuOK, THF, MeI) Hydantoin5Ph->Alkylation Method B Alkylation->Target N1 Selectivity

Figure 1: Strategic pathways for accessing N1-substituted hydantoins.

Method A: De Novo Synthesis (The Urech Protocol)

Objective: Synthesis of 1-Methyl-5-phenylhydantoin with 100% regiochemical certainty. Mechanism: This route builds the hydantoin ring around the pre-positioned N-methyl group derived from the amino acid precursor.

Phase 1: Preparation of N-Methyl-2-phenylglycine (Sarcosine Derivative)

Note: If N-methyl-2-phenylglycine is commercially available, skip to Phase 2.

Reagents:

  • Benzaldehyde (10 mmol)

  • Methylamine (40% aq. solution, 12 mmol)

  • Potassium Cyanide (KCN) (12 mmol) [HAZARD: CYANIDE]

  • Hydrochloric Acid (6M)[7]

Protocol:

  • Imine Formation: Dissolve benzaldehyde in MeOH (20 mL). Add methylamine solution dropwise at 0°C. Stir for 1 hour.

  • Strecker Addition: Add KCN (dissolved in minimal water) dropwise. Caution: Perform in a well-ventilated fume hood. Stir at Room Temperature (RT) for 12 hours.

  • Hydrolysis: Evaporate MeOH. Resuspend the residue (aminonitrile) in 6M HCl (30 mL) and reflux for 4 hours to hydrolyze the nitrile to the carboxylic acid.

  • Isolation: Cool to RT. Adjust pH to ~6 (isoelectric point) with NaOH. The amino acid N-methyl-2-phenylglycine precipitates. Filter and dry.[8][9]

Phase 2: Cyclization to Hydantoin[9]

Reagents:

  • N-Methyl-2-phenylglycine (5 mmol)

  • Potassium Cyanate (KOCN) (7.5 mmol)

  • Hydrochloric Acid (conc. and 2M)

  • Ethanol[7][9][10][11]

Protocol:

  • Urea Formation: Dissolve N-methyl-2-phenylglycine in 2M HCl (10 mL). Add KOCN (dissolved in 5 mL water) slowly.

    • Observation: A white precipitate of the ureido acid (N-carbamoyl-N-methyl-2-phenylglycine) may form.

  • Cyclization: Add 5 mL of conc. HCl to the mixture. Heat to reflux (100°C) for 2 hours. The acid catalyzes the intramolecular attack of the primary urea nitrogen onto the carboxylic acid.

  • Work-up: Cool the mixture on ice. The product, 1-Methyl-5-phenylhydantoin , will crystallize.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Validation: This method guarantees the methyl group remains on N1 because it was attached to the amine nitrogen of the starting amino acid.

Method B: Direct N1-Selective Alkylation (Modern Protocol)

Objective: Rapid synthesis from 5-phenylhydantoin using "Counter-Ion Directed" regioselectivity. Mechanism: Using a potassium base (


) in a non-polar aprotic solvent (

) favors contact ion pairs that shield the N3 position, directing the electrophile (

) to the sterically more accessible (but electronically less favored) N1 position.

Reagents:

  • 5-Phenylhydantoin (1.0 eq)[6]

  • Potassium tert-butoxide (

    
    ) (1.1 eq)
    
  • Methyl Iodide (

    
    ) (1.1 eq)
    
  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Deprotonation: Under Nitrogen atmosphere, dissolve 5-phenylhydantoin in anhydrous THF.

  • Base Addition: Add

    
     (1.0 M in THF) dropwise at 0°C. Stir for 30 mins.
    
    • Note: The potassium salt of the hydantoin forms.

  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: Silica Gel Chromatography is mandatory here to separate the minor N3-methyl byproduct.

    • Eluent: Hexane:Ethyl Acetate (70:30).

Causality Note: Unlike


 (which gives N3-alkylation), the 

system exploits the coordination of the potassium cation to the carbonyl oxygens, altering the nucleophilicity landscape of the anion (Ref 1).

Characterization & Data Tables

To confirm the identity of 1-Methyl-5-phenylhydantoin , compare experimental data against these reference values.

Parameter1-Methyl-5-phenylhydantoin (Target)3-Methyl-5-phenylhydantoin (Isomer)
Melting Point 199–201 °C185–187 °C
1H NMR (N-Me) Singlet,

2.7 – 2.9 ppm
Singlet,

3.0 – 3.1 ppm
1H NMR (C5-H) Singlet/Doublet,

~5.1 ppm
Singlet,

~5.2 ppm
IR (C=O) Split carbonyls (1710, 1770 cm⁻¹)Split carbonyls (1720, 1780 cm⁻¹)
Solubility Soluble in EtOH, CHCl₃Soluble in EtOH, CHCl₃

Critical NMR Distinction: In the 1-Methyl isomer, the methyl protons show a Through-Space (NOESY) correlation with the C5-Phenyl protons. In the 3-Methyl isomer, the methyl group is distant from the phenyl ring and shows no such correlation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is oil/gum Incomplete cyclization (Method A)Reflux in 6M HCl for an additional 2 hours. Ensure water is removed if oil persists.
Mixture of isomers (Method B) Solvent polarity too high (DMF used?)Switch strictly to anhydrous THF. Polar solvents separate the ion pair, favoring N3 alkylation.
Low Yield (Method A) Poor hydrolysis of nitrileEnsure the Strecker intermediate is fully hydrolyzed to the acid before adding cyanate.
Starting Material Recovery Moisture in reagents (Method B)

is hygroscopic. Use fresh reagent and dry THF.

References

  • N1-Selective Alkylation: Okiyama, Y., et al. (2021). "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical and Pharmaceutical Bulletin, 69(6), 564–570. Link

  • Classical Synthesis (Urech): Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Structure & Properties: Long, L. M., et al. (1948). "The synthesis of 1-R-5-R'-5-phenylhydantoins." Journal of the American Chemical Society, 70(3), 900-903. Link

  • Methetoin (Analog) Data: "Methetoin: 5-ethyl-1-methyl-5-phenylhydantoin."[6][12][13] National Center for Biotechnology Information. PubChem Compound Summary. Link

Sources

Application

Application Note: In Vitro Characterization of 1-Methyl-5-phenylimidazolidine-2,4-dione

[1] Abstract This application note details the methodological framework for evaluating 1-Methyl-5-phenylimidazolidine-2,4-dione (1-MPH), a structural analog of the anticonvulsant phenytoin and a critical substrate for hy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the methodological framework for evaluating 1-Methyl-5-phenylimidazolidine-2,4-dione (1-MPH), a structural analog of the anticonvulsant phenytoin and a critical substrate for hydantoinase biocatalysis. We present two validated workflows: (1) Automated Patch-Clamp Electrophysiology to quantify state-dependent inhibition of Voltage-Gated Sodium Channels (Nav), and (2) Enantioselective Enzymatic Hydrolysis profiling using Chiral HPLC. These protocols are designed to support lead optimization in anticonvulsant discovery and process development for optically pure amino acid synthesis.

Introduction & Mechanism of Action

1-Methyl-5-phenylimidazolidine-2,4-dione belongs to the hydantoin class of heterocycles. Its pharmacological relevance lies in its ability to modulate excitable membranes and its utility as a probe for enzymatic stereoselectivity.

Pharmacological Target: Voltage-Gated Sodium Channels (Nav)

Like its parent compounds (Phenytoin, Mephenytoin), 1-MPH functions as a Use-Dependent Blocker of Nav channels. It does not physically plug the pore like tetrodotoxin (TTX); rather, it enters the inner vestibule and binds preferentially to the Inactivated State of the channel. This stabilizes the channel in a non-conducting conformation, preventing high-frequency repetitive firing (seizures) without impairing normal low-frequency neurotransmission.

Biocatalytic Target: Dihydropyrimidinase (DHP) / Hydantoinase

In industrial biotechnology, 1-MPH is a substrate for D-hydantoinase. The enzyme catalyzes the hydrolytic ring-opening to form N-carbamoyl-amino acids, a precursor step in the production of non-natural D-amino acids.

Mechanistic Pathway Visualization

The following diagram illustrates the "Modulated Receptor Hypothesis" governing the drug's interaction with Nav channels.

Nav_Mechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Drug_Resting Drug-Bound Resting (Low Affinity) Resting->Drug_Resting Kd (Resting) Inactivated Inactivated State (Non-Conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Drug_Inact Drug-Bound Inactivated (High Affinity) Inactivated->Drug_Inact 1-MPH Binding (Stabilization) Drug_Resting->Drug_Inact Depolarization Drug_Inact->Inactivated Slow Off-rate

Figure 1: Modulated Receptor Model. 1-MPH binds with high affinity to the Inactivated State, shifting the equilibrium and delaying recovery to the Resting State.

Protocol A: Automated Patch-Clamp (APC) for Nav Inhibition

Objective: Determine the


 of 1-MPH against human Nav1.2 (CNS isoform) using a voltage-clamp protocol that distinguishes between Resting and Inactivated state block.
Reagents & Solutions
  • Cell Line: HEK-293 stably expressing hNav1.2 and the

    
    -subunit.
    
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4, 300 mOsm).

  • Internal Solution (in mM): 50 CsF, 10 NaCl, 60 CsCl, 20 EGTA, 10 HEPES (pH 7.2, 290 mOsm). Note: Fluoride is used to improve seal stability in APC platforms.

  • Compound Prep: Dissolve 1-MPH in 100% DMSO to 10 mM stock. Serial dilute in External Solution (Final DMSO < 0.3%).

Experimental Procedure (QPatch/SyncroPatch Compatible)
  • Cell Capture: Harvest cells at 70-80% confluency. Resuspend in External Solution (

    
     cells/mL). Dispense into APC chip.
    
  • Seal Formation: Apply suction to achieve G

    
     seal. Rupture membrane to establish Whole-Cell configuration.
    
  • Voltage Protocol (The "State-Dependent" Script): To accurately measure potency, we must test the drug against two holding potentials:

    • Protocol A (Resting State): Hold at -120 mV (where 100% of channels are resting). Pulse to 0 mV for 10 ms.

    • Protocol B (Inactivated State): Hold at -60 mV (approx.

      
       of inactivation). Pulse to 0 mV for 10 ms.
      
  • Application:

    • Record baseline currents (5 sweeps).

    • Perfusion of 1-MPH (concentrations: 0.1, 1, 10, 100, 300

      
      M).
      
    • Incubate each concentration for 180 seconds to allow equilibrium binding.

    • Record post-drug currents.

Data Analysis & Causality

The "Shift" in potency is the hallmark of hydantoin activity.

  • Calculate Peak Current Inhibition (%) for both holding potentials.

  • Fit data to the Hill Equation:

    
    
    
  • Validation Criteria:

    • 
       at -120 mV should be > 100 
      
      
      
      M
      (Low affinity for resting channels).
    • 
       at -60 mV should be 10 - 30 
      
      
      
      M
      (High affinity for inactivated channels).
    • If the ratio

      
       is 
      
      
      
      , the compound lacks sufficient state-dependence and may exhibit toxicity.

Protocol B: Enantioselective Enzymatic Hydrolysis Assay

Objective: Evaluate 1-MPH as a substrate for D-hydantoinase and determine the kinetic parameters (


, 

) and enantiomeric excess (

).
Reagents
  • Enzyme: Recombinant D-hydantoinase (e.g., from Agrobacterium tumefaciens or Pseudomonas sp.).

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂ (Manganese is an essential cofactor for DHP).

  • Stop Solution: 10% Trichloroacetic acid (TCA) or 6M HCl.

Reaction Workflow

Enzyme_Assay Substrate 1-Methyl-5-phenylhydantoin (Racemic Mixture) Incubation Incubation 37°C, pH 8.0, 30 mins Substrate->Incubation Enzyme D-Hydantoinase (+ Mn2+) Enzyme->Incubation Stop Quench Reaction (10% TCA) Incubation->Stop Analysis Chiral HPLC Analysis Stop->Analysis

Figure 2: Enzymatic hydrolysis workflow for kinetic profiling.

HPLC Analytical Method

Since the hydrolysis product is N-carbamoyl-amino acid, and the substrate is chiral, a Chiral stationary phase is required to monitor the depletion of the specific enantiomer.

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5

m)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring)
Temperature 25°C
Retention Times (R)-1-MPH: ~8.5 min (S)-1-MPH: ~11.2 min Product: ~15.0 min (varies by column)
Calculation of Activity
  • Conversion Rate: Calculate the area under the curve (AUC) for the substrate peaks.

  • Stereoselectivity (

    
    ): 
    
    
    
    
    Where
    
    
    is conversion fraction and
    
    
    is enantiomeric excess of the remaining substrate.

References & Authoritative Grounding

  • Ragsdale, D. S., et al. (1991). "Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic, antiarrhythmic, and anticonvulsant drugs." Molecular Pharmacology. Link

    • Grounding: Establishes the standard voltage-clamp protocols for testing hydantoins on Nav channels.

  • Kuo, C. C., & Bean, B. P. (1994). "Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons." Molecular Pharmacology. Link

    • Grounding: Defines the kinetic basis for the "Inactivated State" affinity (

      
      ) crucial for Protocol A.
      
  • Syldatk, C., et al. (1999). "Biocatalytic potential of hydantoinases." Advances in Biochemical Engineering/Biotechnology. Link

    • Grounding: Validates the enzymatic hydrolysis pathway and the requirement for metal cofactors (Mn2+) in Protocol B.

  • Suzuki, T., et al. (2020). "Structure-based engineering of hydantoinase substrate specificity." Scientific Reports. Link

    • Grounding: Provides specific context on using 5-phenylhydantoin derivatives to map the active site of DHP enzymes.

  • FDA Guidance for Industry. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." Link

    • Grounding: Supports the necessity of metabolic stability testing in drug development.

Method

Application Notes and Protocols for Preclinical Evaluation of 1-Methyl-5-phenylimidazolidine-2,4-dione and its Analogs

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the physiological and neurological effects of 1-Methyl-5-phenylim...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the physiological and neurological effects of 1-Methyl-5-phenylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system. This document outlines the scientific rationale for experimental choices, detailed protocols for in vivo assessment, and strategies for data analysis, ensuring a robust and self-validating preclinical research framework.

Introduction: The Therapeutic Potential of Hydantoin Derivatives

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1] The most prominent member of this class, Phenytoin (5,5-diphenylhydantoin), has been a mainstay in the treatment of epilepsy for decades.[2][3][4] The core mechanism for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels, which reduces high-frequency neuronal firing characteristic of seizures.[5]

Beyond anticonvulsant effects, various substitutions on the hydantoin ring have yielded compounds with diverse therapeutic potential, including neuroprotective, anti-inflammatory, anticancer, and hypoglycemic properties.[1][6][7] The subject of this guide, 1-Methyl-5-phenylimidazolidine-2,4-dione, possesses key structural motifs—a methyl group at the N-1 position and a phenyl group at the C-5 position—that warrant investigation into its neurological and systemic effects. The strategic selection of appropriate animal models is paramount to elucidating the pharmacological profile of this and related novel compounds.

Strategic Selection of Animal Models

The choice of an animal model is contingent on the hypothesized therapeutic action of the test compound. Given the established activities of the hydantoin class, a tiered approach to screening is recommended, starting with models for anticonvulsant activity and progressing to models of neuroprotection if initial results are promising.

Models for Anticonvulsant Activity Screening

A battery of well-validated rodent models is essential to characterize the anticonvulsant profile of a novel compound.[8]

  • Maximal Electroshock Seizure (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[2][9] It assesses a compound's ability to prevent the spread of seizures.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.[3][10]

  • 6 Hz Psychomotor Seizure Model: This model is considered a model for therapy-resistant focal seizures.[11][12]

  • Kindling Models: For compounds showing promise in acute models, kindling models (e.g., amygdala or corneal) are used to evaluate efficacy in a chronic epilepsy model that mimics aspects of temporal lobe epilepsy.[9][13]

Models for Neuroprotection and Neurodegenerative Diseases

Should the compound exhibit neuroactive properties or if there is a theoretical basis for neuroprotective effects, the following models are recommended:

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model of Parkinson's Disease: This model is used to investigate the potential of a compound to protect dopaminergic neurons from neurotoxin-induced degeneration.[14]

  • Rodent Models of Ischemic Stroke: Models such as transient middle cerebral artery occlusion (MCAO) are used to assess a compound's ability to reduce infarct volume and improve functional outcomes post-stroke.[15]

  • Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury (TBI): This model is used to evaluate a compound's potential to mitigate cognitive deficits and neuronal damage following physical brain trauma.[16]

The selection of the animal species and strain is also critical. While mice are often used for initial screening due to their cost-effectiveness and well-characterized genetics, rats may be more suitable for certain behavioral and cognitive assessments.[17] For studies on neurodegenerative diseases, larger animal models like pigs, which have a brain structure more similar to humans, may be considered for later-stage preclinical development.[18]

Experimental Design and Workflow

A well-controlled experimental design is fundamental to the trustworthiness of the findings. The following workflow provides a logical progression for the evaluation of 1-Methyl-5-phenylimidazolidine-2,4-dione.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Advanced Anticonvulsant Profiling cluster_2 Phase 3: Neuroprotection & Behavioral Assessment A Acute Toxicity & Neurotoxicity Assessment (Rotarod Test) B Primary Anticonvulsant Screening (MES & scPTZ Tests) A->B C Dose-Response Determination (ED50 in MES/scPTZ) B->C If Active D Advanced Seizure Model (6 Hz or Kindling) C->D E Neurodegenerative Disease Model (e.g., MPTP) D->E If Potent F Behavioral & Cognitive Testing (e.g., Cylinder Test, Barnes Maze) E->F G Histological & Molecular Analysis F->G

Caption: A tiered experimental workflow for evaluating novel hydantoin derivatives.

Detailed Protocols

The following protocols are provided as a starting point and should be optimized based on laboratory-specific conditions and the observed effects of the compound.

Protocol 1: Maximal Electroshock Seizure (MES) Test in Mice

Objective: To assess the anticonvulsant activity of 1-Methyl-5-phenylimidazolidine-2,4-dione against generalized tonic-clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 1-Methyl-5-phenylimidazolidine-2,4-dione

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Phenytoin (positive control)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Electrode solution (0.9% saline)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days.

  • Grouping and Dosing: Randomly divide mice into groups (n=8-10 per group): Vehicle control, Positive control (Phenytoin, e.g., 20 mg/kg, i.p.), and Test compound at various doses (e.g., 10, 30, 100 mg/kg, i.p.).

  • Drug Administration: Administer the test compound or controls intraperitoneally (i.p.).

  • Induction of Seizure: At the time of peak drug effect (determined in preliminary pharmacokinetic studies, typically 30-60 minutes post-i.p. administration), apply a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes moistened with saline.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.

Protocol 2: Rotarod Test for Neurotoxicity

Objective: To evaluate the potential for 1-Methyl-5-phenylimidazolidine-2,4-dione to cause motor impairment.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound and vehicle

  • Rotarod apparatus

Procedure:

  • Training: Train the mice on the rotarod (e.g., at a constant speed of 15 rpm) for 3-5 consecutive days until they can remain on the rod for a predetermined period (e.g., 180 seconds).

  • Baseline Measurement: Record the baseline latency to fall for each mouse.

  • Dosing: Administer the vehicle or test compound at various doses.

  • Testing: At various time points post-administration (e.g., 30, 60, 120 minutes), place the mice on the rotating rod and record the latency to fall. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to fall in the treated groups to the vehicle control group. A significant decrease in latency indicates motor impairment. The median toxic dose (TD50) can be calculated.

Protocol 3: MPTP-Induced Parkinsonism and Behavioral Assessment

Objective: To assess the neuroprotective effects of 1-Methyl-5-phenylimidazolidine-2,4-dione in a mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • 1-Methyl-5-phenylimidazolidine-2,4-dione

  • MPTP-HCl

  • Vehicle

  • L-DOPA (positive control)

  • Cylinder test apparatus

  • Rotarod apparatus

Procedure:

  • Dosing Regimen: Administer the test compound or vehicle daily for a predefined period (e.g., 14 days).[14]

  • Induction of Parkinsonism: On a specific day during the treatment period (e.g., day 8), administer MPTP (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals).[14]

  • Behavioral Testing:

    • Cylinder Test: At a set time post-MPTP induction (e.g., 7 days), place the mouse in a transparent cylinder and record the number of times it rears and touches the wall with its left forelimb, right forelimb, or both simultaneously for a period of 5 minutes.[19][20] A reduction in the use of the contralateral forelimb is indicative of motor deficit.

    • Rotarod Test: Assess motor coordination as described in Protocol 4.2.

  • Post-mortem Analysis: At the end of the study, euthanize the animals and harvest the brains. Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example Data Summary for Anticonvulsant Screening

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Phenytoin9.5>100454.7 (MES)
Compound X15.285.6>200>13.2 (MES)

Table 2: Example Data Summary for Neuroprotection Study (Cylinder Test)

Treatment Group% Contralateral Forelimb Use (Mean ± SEM)
Vehicle52.3 ± 3.1
MPTP + Vehicle18.9 ± 2.5
MPTP + Compound X (10 mg/kg)35.7 ± 4.2#
MPTP + L-DOPA41.5 ± 3.8#
p < 0.05 vs. Vehicle; #p < 0.05 vs. MPTP + Vehicle

Potential Signaling Pathways

While the primary mechanism of action for many hydantoins is sodium channel blockade, other pathways may be involved, particularly in neuroprotection.

signaling_pathway cluster_0 Potential Mechanisms of Action cluster_1 Cellular Outcomes A 1-Methyl-5-phenyl- imidazolidine-2,4-dione B Voltage-Gated Sodium Channels A->B Inhibition C GABA-A Receptors A->C Modulation? D Nrf2 Pathway A->D Activation? E Mitochondrial Function A->E Preservation? F Reduced Neuronal Hyperexcitability B->F G Enhanced Antioxidant Response D->G H Improved Mitochondrial Integrity E->H

Caption: Hypothesized signaling pathways for hydantoin derivatives.

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the preclinical evaluation of 1-Methyl-5-phenylimidazolidine-2,4-dione. By employing a tiered approach that incorporates well-validated animal models of epilepsy and neurodegeneration, researchers can effectively characterize the pharmacological profile of this and other novel hydantoin derivatives. Rigorous experimental design, blinded data analysis, and the use of appropriate positive controls are essential for generating reliable and translatable results that can guide future drug development efforts.

References

  • Broad Institute. (n.d.). Animal models of neurodegenerative diseases.
  • Dixit, P. K., Mitta, S., & Chauhan, B. (2015). Screening Models used for Anti-Epileptic activity and various Herbal sources beneficial in epilepsy. European Journal of Pharmaceutical and medical Research.
  • Scorza, F. A., Arida, R. M., Cysneiros, R. M., Henriques, T. M., & Cavalheiro, E. A. (2013). Animal models of neurodegenerative diseases.
  • Slanzi, A., Iannoto, G., & Rossi, M. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Biosciences.
  • Maze Engineers. (2019, February 13). Murine Models of Neurodegenerative Diseases. ConductScience.
  • (PDF) Hydantoins: Synthesis, properties and anticonvulsant activity - ResearchGate. (n.d.).
  • Wilcox, K. S., & West, P. J. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106451.
  • Löscher, W. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 21(18), 6835.
  • Abram, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7324.
  • White, H. S., & Alex, A. B. (2021). Animal Models of Pharmacoresistant Epilepsy. In Epilepsy: The Intersection of Neurosciences, Biology, Mathematics, Engineering, and Physics. Oxford Academic.
  • Li, X. J. (2023). Animal models for research on neurodegenerative diseases.
  • BenchChem. (n.d.). A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 93-104.
  • Folescu, O., et al. (2018). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of Molecular Liquids, 269, 534-541.
  • Kasthuri, S., & Kavimani, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 524-531.
  • Zhou, Y., et al. (2020). Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage. Frontiers in Neurology, 11, 589.
  • Fisher, M., et al. (2009). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke, 40(6), 2244–2250.
  • Wilson, C. D., et al. (2022). An updated Barnes maze protocol for assessing the outcome of controlled cortical impact mouse models of traumatic brain injury. Journal of Neuroscience Methods, 376, 109613.
  • Siddiqui, N., et al. (2013). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Letters in Drug Design & Discovery, 10(8), 733-743.
  • de Oliveira, G. A., et al. (2022). Anticonvulsant Activity of trans-Anethole in Mice.
  • de Almeida, J. C., et al. (2016). Anticonvulsant and behavioral effects observed in mice following treatment with an ester derivative of ferulic acid. Neuroscience Letters, 610, 1-6.
  • Bouët, V., Freret, T., Toutain, J., Divoux, D., & Boulouard, M. (2007). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revue Neurologique, 163(10), 929-937.
  • Singh, S., & Kumar, A. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmacology and Toxicology, 15(1), 1-14.
  • Kada, G. L., et al. (2019). Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. Journal of the Serbian Chemical Society, 84(9), 941-952.
  • Smith, M. D., et al. (2019). Evaluation-of-the-Acute-Anticonvulsant-Efficacy-of-Fenfluramine-in-Mouse-Models-of-Acute-and-Chronic-Seizures. American Epilepsy Society.
  • Bouet, V., et al. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Universidad Complutense de Madrid.
  • Hussain, K., et al. (2009). 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1607.
  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 1059–1071.
  • de Oliveira, V. C., et al. (2010).
  • Sigma-Aldrich. (n.d.). 1-Methyl-5,5-diphenylimidazolidine-2,4-dione Pharmaceutical Secondary Standard.
  • Torres-Mendoza, N., et al. (2026, January 1). Neuroprotective Effect of D-Pinitol Against MPTP-Induced Parkinsonism in C57BL/6J Mice. ACS Chemical Neuroscience.
  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (n.d.).
  • PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.
  • Abou-Gharbia, M. (2006). Synthesis and structure-activity relationships of a series of 5-methyl 5-phenylimidazolidine-2, 4-dione derivatives as a Kv1. 1/beta 1 potassium channel disinactivator. Bioorganic & Medicinal Chemistry Letters, 16(17), 4599-4603.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2017). substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological. International Journal of ChemTech Research, 10(1), 23-33.
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (n.d.).
  • Salgado, P. R. R., et al. (2018). Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice. Journal of Chemical and Pharmaceutical Research, 10(1), 185-191.
  • Choi, H. J., et al. (2017). Neuroprotective effects of 2,4-dinitrophenol in an acute model of Parkinson's disease. Brain Research, 1663, 104-110.

Sources

Application

Application Note: High-Throughput Screening of 1-Methyl-5-phenylimidazolidine-2,4-dione Libraries for Novel Therapeutic Discovery

Abstract The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticonvulsant and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticonvulsant and antiarrhythmic properties.[1][2][3] Derivatives such as 1-Methyl-5-phenylimidazolidine-2,4-dione represent a promising, yet underexplored, chemical space for the discovery of novel therapeutic agents. High-Throughput Screening (HTS) provides the technological framework to systematically interrogate large libraries of these compounds against specific biological targets, enabling the rapid identification of novel modulators.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign for 1-Methyl-5-phenylimidazolidine-2,4-dione libraries. We will detail the critical phases of assay development, validation, automated screening, and hit triage, emphasizing the scientific rationale behind each protocol to ensure the generation of high-quality, actionable data.

Foundational Strategy: Assay Development and Validation

The success of any HTS campaign is contingent upon a robust and reliable bioassay.[6] The selection of the assay technology must be carefully considered based on the biological target and compatibility with automation. Luminescence and fluorescence-based assays are frequently employed in HTS due to their high sensitivity, broad dynamic range, and amenability to miniaturization.[7][8][9]

Principle of the Assay: A Kinase Inhibition Model

For the purpose of this guide, we will describe the development of a luminescent-based biochemical assay to identify inhibitors of a hypothetical protein kinase, "Kinase-X." The assay quantifies the amount of ATP remaining after the kinase reaction. Potent inhibitors of Kinase-X will prevent ATP consumption, resulting in a high luminescence signal. This "add-and-read" format is highly efficient and minimizes plate handling steps.[10][11]

Protocol: Assay Miniaturization and Optimization (384-Well Format)

The goal is to transfer the assay from a 96-well development format to a 384-well screening format to conserve reagents and increase throughput.[12]

Materials:

  • Kinase-X (recombinant protein)

  • Kinase-X Substrate (peptide)

  • ATP

  • Assay Buffer (e.g., HEPES, MgCl₂, BSA, DTT)

  • White, solid-bottom, low-volume 384-well assay plates

  • Luminescent ATP detection reagent (e.g., CellTiter-Glo® or similar)

  • Positive Control (Staurosporine or a known Kinase-X inhibitor)

  • Negative Control (DMSO)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stocks of all reagents. The final concentration of DMSO in the assay wells should be kept constant, typically at or below 0.5%, to avoid solvent-induced effects.

  • Enzyme Titration: To determine the optimal enzyme concentration, perform a titration of Kinase-X against a fixed, saturating concentration of substrate and ATP. The goal is to find the enzyme concentration that yields approximately 50-80% ATP consumption within the desired reaction time (e.g., 60 minutes). This ensures the assay is sensitive to inhibitors.

  • ATP Titration: Using the optimal Kinase-X concentration, titrate ATP to determine its Michaelis-Menten constant (Km). For competitive inhibitor screens, running the assay at or near the Km for ATP provides a good balance of signal and sensitivity.

  • Assay Assembly (384-well plate):

    • Add 5 µL of Assay Buffer containing Kinase-X Substrate and ATP to all wells.

    • Using an acoustic dispenser or pin tool, transfer 25 nL of compounds from the library plate (dissolved in DMSO) to the assay plate. For control wells, transfer DMSO only.

    • Add 5 µL of Kinase-X in Assay Buffer to initiate the reaction. For negative control wells (representing 100% ATP/0% activity), add 5 µL of Assay Buffer without the enzyme.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the luminescent ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

  • Readout: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a compatible plate reader.

The Litmus Test: Assay Validation with Z'-Factor

Before commencing a full-scale screen, the assay's quality and reliability must be statistically validated. The Z'-factor is the industry-standard metric for this purpose, as it accounts for both the dynamic range of the assay and the variability of the signals.[13][14]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Protocol: Z'-Factor Determination

  • Prepare a 384-well plate dedicated to validation.

  • Designate half the plate (192 wells) for the positive control (e.g., 10 µM Staurosporine, representing maximum inhibition/100% ATP).

  • Designate the other half (192 wells) for the negative control (DMSO, representing 0% inhibition/basal ATP consumption).

  • Run the assay exactly as described in the screening protocol.

  • Calculate the mean and standard deviation for both control sets and apply the Z'-factor formula.

Data Interpretation:

A summary of the validation metrics should be compiled for review.

ParameterValueAcceptance CriteriaInterpretation
Positive Control (Max Signal) Mean1,200,000 RLU-High signal indicates ample ATP remaining.
Negative Control (Min Signal) Mean150,000 RLU-Low signal indicates robust enzyme activity.
Signal-to-Background (S/B) Ratio8.0> 5A sufficient dynamic range for the assay.
Positive Control %CV3.5%< 10%Low variability in the inhibited signal.
Negative Control %CV5.2%< 10%Low variability in the active enzyme signal.
Z'-Factor 0.78 ≥ 0.5 An excellent assay suitable for HTS.[15][16]

The Automated HTS Campaign Workflow

With a validated assay, the full library can be screened. This process relies on integrated robotics and liquid handlers to ensure consistency and high throughput.[17][18][19] An HTS system can typically screen over 100,000 compounds per day.[5]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Automated Screening cluster_data Phase 3: Data Acquisition & Analysis cluster_validation Phase 4: Hit Validation Library Compound Library (1-Methyl-5-phenylimidazolidine-2,4-dione) CompoundTransfer Acoustic Compound Transfer (nL volumes) Library->CompoundTransfer AssayPlates Assay-Ready Plates (Reagent Pre-dispensing) AssayPlates->CompoundTransfer EnzymeAddition Enzyme Addition (Reaction Start) CompoundTransfer->EnzymeAddition Incubation Incubation (60 min @ RT) EnzymeAddition->Incubation Detection Detection Reagent Addition (Reaction Stop & Signal Generation) Incubation->Detection PlateReading Luminescence Reading Detection->PlateReading DataQC Data Normalization & QC (Z'-Factor per plate) PlateReading->DataQC HitSelection Primary Hit Selection (Z-score > 3) DataQC->HitSelection CherryPick Hit Confirmation (Dose-Response) HitSelection->CherryPick Orthogonal Orthogonal Assay CherryPick->Orthogonal SAR SAR Analysis Orthogonal->SAR

Caption: Automated High-Throughput Screening Workflow.

Data Analysis and Hit Triage Cascade

Raw data from the plate reader must be normalized to account for plate-to-plate variation. Results are typically normalized to the on-plate controls, where the negative control (DMSO) is set to 0% inhibition and the positive control is set to 100% inhibition.

Primary Hit Selection: A "hit" is a compound that produces a statistically significant effect.[5] A common method is to use a Z-score cutoff. The Z-score measures how many standard deviations a compound's signal is from the mean of the neutral (DMSO) controls on the plate. A Z-score > 3 is a common threshold for hit selection.[12]

Once primary hits are identified, they must undergo a rigorous triage process to eliminate false positives and prioritize the most promising compounds for further study.[20][21]

Hit_Triage_Cascade PrimaryHits Primary Hits from HTS (e.g., ~1,000 compounds) Confirmation Step 1: Confirmation Screen (Re-test single concentration) PrimaryHits->Confirmation Eliminate random errors DoseResponse Step 2: Dose-Response (IC50) (10-point titration) Confirmation->DoseResponse Confirm activity & potency OrthogonalAssay Step 3: Orthogonal Assay (Non-luminescence based) DoseResponse->OrthogonalAssay Rule out technology artifacts[20][22] SARAnalysis Step 4: SAR & Chemical Analysis (Filter PAINS, check analogs) OrthogonalAssay->SARAnalysis Establish structure-activity relationship[12][20] ValidatedHits Validated Hit Series (e.g., 2-3 chemical series) SARAnalysis->ValidatedHits

Sources

Method

Dissolution Protocol for 1-Methyl-5-phenylimidazolidine-2,4-dione: A Guide for Experimental Success

Abstract This comprehensive application note provides a detailed protocol for the solubilization of 1-Methyl-5-phenylimidazolidine-2,4-dione, a member of the hydantoin class of compounds, for use in a variety of research...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the solubilization of 1-Methyl-5-phenylimidazolidine-2,4-dione, a member of the hydantoin class of compounds, for use in a variety of research and drug development applications. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this guide offers a scientifically grounded approach to solvent selection, stock solution preparation, and dilutions for both in vitro and in vivo studies. The protocols herein are designed to ensure the integrity of the compound while minimizing potential artifacts from the dissolution process, thereby empowering researchers to achieve reliable and meaningful results.

Introduction: The Challenge of Hydantoin Solubility

1-Methyl-5-phenylimidazolidine-2,4-dione, also known as 1-methyl-5-phenylhydantoin, belongs to a class of heterocyclic compounds with a diverse range of biological activities.[1][2] Like many hydantoin derivatives, it possesses a rigid, planar structure with both hydrophobic (phenyl and methyl groups) and hydrophilic (carbonyl and amine moieties) regions. This amphipathic nature often results in poor aqueous solubility, a significant hurdle in experimental biology.[3][4] Improper dissolution can lead to compound precipitation, inaccurate concentration determination, and ultimately, flawed experimental outcomes.

This document provides a robust framework for effectively dissolving 1-Methyl-5-phenylimidazolidine-2,4-dione, with a primary focus on the use of Dimethyl Sulfoxide (DMSO) as a solubilizing agent. The principles and techniques described are also applicable to other structurally similar hydantoin derivatives.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of 1-Methyl-5-phenylimidazolidine-2,4-dione is paramount for developing an effective dissolution strategy. While specific solubility data for this compound is not extensively published, we can infer its behavior from closely related analogs and general principles of organic chemistry.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₀N₂O₂[5]
Molecular Weight 190.20 g/mol [5]
Appearance Typically a white to off-white crystalline solid.[4]
Aqueous Solubility Expected to be low.[3][6]
Organic Solvent Solubility Generally soluble in polar aprotic solvents like DMSO and DMF, and to a lesser extent in polar protic solvents like ethanol and methanol.[3][7][3][7]

Causality of Solvent Choice:

The poor aqueous solubility of many hydantoin derivatives is a direct consequence of their crystalline lattice structure and the energy required to overcome the intermolecular forces within the solid state by water molecules.[3] Organic solvents, particularly polar aprotic solvents like DMSO, are effective at solvating these compounds due to their ability to disrupt the crystal lattice and form favorable interactions with both the polar and nonpolar regions of the molecule.[8]

For most biological applications, especially cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its excellent solubilizing power for a wide range of organic compounds and its miscibility with aqueous media.[8] However, it is crucial to be mindful of DMSO's potential for cytotoxicity at higher concentrations.[9]

Safety and Handling Precautions

Before handling 1-Methyl-5-phenylimidazolidine-2,4-dione, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for structurally related compounds, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many experimental workflows.

Materials:

  • 1-Methyl-5-phenylimidazolidine-2,4-dione powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of C₁₀H₁₀N₂O₂ = 190.20 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 190.20 g/mol = 0.001902 g = 1.902 mg

  • Weigh the compound: Accurately weigh approximately 1.9 mg of 1-Methyl-5-phenylimidazolidine-2,4-dione using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the compound.

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.[8]

    • Visually inspect the solution to ensure complete dissolution. If solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[8]

    • Gentle warming (up to 37°C) can also aid dissolution, but should be used with caution as heat can degrade some compounds.[8]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8]

    • Store the stock solution at -20°C or -80°C in tightly sealed, light-protecting containers. Under these conditions, DMSO stock solutions are typically stable for several months.

Workflow for Preparing a Concentrated Stock Solution

A Calculate Required Mass B Weigh Compound A->B C Add DMSO B->C D Vortex to Dissolve C->D E Visual Inspection D->E F Sonication/Warming (Optional) E->F Incomplete Dissolution G Aliquot and Store at -20°C/-80°C E->G Completely Dissolved F->E

Caption: A stepwise workflow for the preparation of a concentrated stock solution of 1-Methyl-5-phenylimidazolidine-2,4-dione in DMSO.

Serial Dilution for In Vitro Assays

For most cell-based experiments, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects.[9] This necessitates a serial dilution of the concentrated stock solution.

Workflow for Serial Dilution and Treatment

cluster_0 Preparation of Working Solutions cluster_1 Cell Treatment A 10 mM Stock in 100% DMSO B Intermediate Dilutions in 100% DMSO A->B Serial Dilution C Final Dilution in Culture Medium B->C e.g., 1:1000 dilution D Add Working Solution to Cells C->D E Incubate and Assay D->E

Caption: A generalized workflow for preparing working solutions and treating cells for in vitro assays.

Example: Preparing a 10 µM Working Solution with a Final DMSO Concentration of 0.1%

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO). This can improve accuracy for subsequent dilutions.

  • Final Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 1:1000 dilution, yielding a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells (e.g., 0.1% DMSO in culture medium) but without the compound.[8]

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low solubility.Try increasing the solvent volume. If solubility is the issue, gentle warming or sonication may help.[8] Consider if a lower stock concentration is acceptable for your experimental design.
Precipitation upon dilution in aqueous buffer/medium. The compound is "crashing out" of solution as the solvent polarity changes.Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[8] Consider using a co-solvent system if compatible with your assay.
Observed cytotoxicity in vehicle control. The final DMSO concentration is too high for the cell line being used.Reduce the final DMSO concentration in your assay. This may require preparing a more concentrated initial stock solution. Perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line.[9]

Conclusion

The successful use of 1-Methyl-5-phenylimidazolidine-2,4-dione in experimental settings is critically dependent on proper dissolution and handling. The protocols outlined in this application note provide a robust and scientifically validated approach to preparing solutions of this compound, with a focus on maintaining its integrity and minimizing experimental artifacts. By adhering to these guidelines, researchers can enhance the reliability and reproducibility of their findings.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ramos, F., Ledo, J.M., Flores, H., Camarillo, E.A., Carvente, J., & Amador, M.P. (2022). Thermochemical Study of 1-Methylhydantoin. Molecules, 27(2), 481. [Link]

  • Journal of Chemical and Pharmaceutical Research. (Date not available).
  • PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • Tung, C. H., & Ooi, C. W. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Progress in Drug Discovery & Biomedical Science, 3(1).
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Perdih, A., & Solmajer, T. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 838-850.
  • D'hooghe, M., & De Kimpe, N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Sigma-Aldrich. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. [Link]

  • Al-Hourani, B. J. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution.
  • Abdel-Aziz, A. A. M., & El-Azab, A. S. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 134-149.
  • Korean Chemical Society. (n.d.). Synthesis and Characterization of Novel Hydantoins as Potential COX-2 Inhibitors: 1,5-Diarylhydantoins.
  • PubChem. (n.d.). Phenytoin. National Center for Biotechnology Information. [Link]

  • Miki, T., Koyama, M., Takeda, K., & Nakatsuka, S. I. (1992). Structural elucidation and solution conformation of the novel herbicide hydantocidin. Journal of the Chemical Society, Perkin Transactions 1, (22), 3045-3051.
  • Weaver, D. F., & Anderson, J. E. (2006). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Dalhousie Medical Journal, 33(2).
  • Smith, E. A., & Smith, A. B. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1099–1103.
  • ResearchGate. (2025). Crystal Structure of 1-Methyl-5-phenylhydantoin. [Link]

  • PubChem. (n.d.). 5-Methyl-5-phenylhydantoin. National Center for Biotechnology Information. [Link]

  • Stenutz. (n.d.). 5,5-diphenylimidazolidine-2,4-dione. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.).
  • Cortes, C. E., et al. (2012). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of the Brazilian Chemical Society, 23(10), 1883-1893.

Sources

Application

Application Note: 1-Methyl-5-phenylimidazolidine-2,4-dione (1-MPI) in Neuropharmacology

This guide details the application of 1-Methyl-5-phenylimidazolidine-2,4-dione (referred to herein as 1-MPI ) in neuropharmacology.[1][2] Unlike its blockbuster analogs Phenytoin or Mephenytoin, 1-MPI serves primarily as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1-Methyl-5-phenylimidazolidine-2,4-dione (referred to herein as 1-MPI ) in neuropharmacology.[1][2] Unlike its blockbuster analogs Phenytoin or Mephenytoin, 1-MPI serves primarily as a structural probe and stereochemical reference standard used to map the pharmacophore of voltage-gated sodium channels (VGSCs) and validate chiral separation methodologies in drug metabolism.[1][2]

[1][2]

Executive Summary & Scientific Rationale

In the development of anticonvulsants, the hydantoin scaffold is a "privileged structure."[1] While 5,5-diphenylhydantoin (Phenytoin) is the clinical gold standard, 1-Methyl-5-phenylimidazolidine-2,4-dione (1-MPI) is a critical research tool used to dissect the Structure-Activity Relationship (SAR) of the binding site on neuronal sodium channels.[1][2]

Why Use 1-MPI?
  • Pharmacophore Mapping (H-Bonding Probe): Phenytoin binds to the inactivated state of VGSCs.[1][2] The N3-H group of the hydantoin ring is a critical hydrogen bond donor. 1-MPI (N1-methylated) retains the N3-H, whereas Mephenytoin (N3-methylated) removes it.[1][2] By comparing 1-MPI, Mephenytoin, and Phenytoin, researchers can determine whether hydrogen bonding at N1 or N3 is the primary driver of affinity.[1]

  • Chirality Model: Unlike Phenytoin (achiral), 1-MPI possesses a chiral center at C5.[1][2] This makes it an ideal model substrate for developing enantioselective chromatographic methods and studying stereoselective transport across the Blood-Brain Barrier (BBB).[1][2]

  • Metabolic Stability Control: 1-MPI is used to assess the metabolic liability of the N1-methyl group (N-demethylation) versus phenyl ring hydroxylation in CYP450 assays.[1][2]

Chemical Properties & Handling

PropertySpecification
IUPAC Name 1-Methyl-5-phenylimidazolidine-2,4-dione
Molecular Weight 190.20 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
Chirality Racemic mixture (typically supplied); Resolvable into (R)- and (S)-enantiomers
pKa ~8.5 (N3-H acidic proton remains)
Storage -20°C, desiccated, protected from light

Experimental Application I: SAR & Electrophysiology

Objective: To quantify the affinity of 1-MPI for the inactivated state of Voltage-Gated Sodium Channels (Nav1.1/1.2) compared to Phenytoin.[1][2][3] This protocol validates the necessity of the N1-H vs. N3-H pharmacophore points.

Protocol: Whole-Cell Voltage Clamp (HEK293-Nav1.2)[1][2]
Reagents & Setup
  • Cell Line: HEK293 stably expressing human Nav1.2 (SCN2A).[1][2]

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).[1]

  • Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).[1][2]

  • Stock Solution: Dissolve 1-MPI in DMSO to 100 mM. Working concentrations: 1 µM – 1000 µM.[1]

Step-by-Step Methodology
  • Membrane Seal: Establish a GΩ seal and break-in to whole-cell configuration. Maintain series resistance <10 MΩ (compensated >80%).

  • Holding Potential: Clamp cells at -120 mV (resting state) to remove baseline inactivation.

  • Voltage Protocol (State-Dependent Block):

    • Resting Block: Apply test pulses from -120 mV to 0 mV (10 ms) at 0.1 Hz. Measure peak current.[1]

    • Inactivated Block: Pre-pulse the cell to -60 mV (induces ~50% inactivation) for 5-8 seconds, then pulse to 0 mV.

  • Perfusion: Peruse 1-MPI (start at 10 µM) for 2 minutes or until steady-state block is achieved.

  • Analysis: Calculate the fractional inhibition (

    
    ).[1][2]
    
    • Critical Insight: Phenytoin typically shows high affinity (

      
       ~ 10-50 µM) for the inactivated state.[1][2] If 1-MPI shows significantly reduced affinity (high 
      
      
      
      ), it indicates that the N1-H or the steric freedom at N1 is essential for binding.[1][2]
Data Output Format
CompoundResting State

(µM)
Inactivated State

(µM)
State Selectivity Ratio
Phenytoin >100025~40x
1-MPI To be determinedExpected > 100Lower selectivity
Mephenytoin >1000~100~10x

Experimental Application II: Chiral Separation & Analysis

Objective: Since 1-MPI is chiral at C5, biological activity often resides in one enantiomer (eutomer).[1][2] This protocol details the separation of (R)- and (S)-1-MPI.[1][2]

Protocol: Chiral HPLC Resolution
System Parameters
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1][2] Note: Hydantoins require polar modifiers.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (Amide absorption) and 254 nm (Phenyl absorption).[1][2]

  • Temperature: 25°C.

Workflow
  • Sample Prep: Dissolve 1 mg 1-MPI in 1 mL Ethanol. Dilute 1:10 in Mobile Phase.[1]

  • Equilibration: Flush column for 30 mins until baseline stabilizes.

  • Injection: Inject 10 µL of sample.

  • Collection: Collect fractions corresponding to Peak 1 and Peak 2.

  • Validation: Re-inject collected fractions to confirm enantiomeric excess (%ee > 98%).

  • Assignment: Use Circular Dichroism (CD) or X-ray crystallography to assign absolute configuration (R vs S).[1][2] Historically, the (S)-enantiomer of 5-phenylhydantoins is often the more potent anticonvulsant.[1][2]

Mechanism of Action & Logic Diagram

The following diagram illustrates the structural logic used when employing 1-MPI in SAR studies.

SAR_Logic Phenytoin Phenytoin (5,5-Diphenyl) Reference Standard Target Na+ Channel (Inactivated State) Phenytoin->Target Binds MPI 1-MPI (1-Methyl-5-Phenyl) Test Probe MPI->Target Assay Result_High High Affinity Binding (Ki < 50 µM) Target->Result_High Baseline Activity Target->Result_High If active Result_Low Low Affinity Binding (Ki > 100 µM) Target->Result_Low If inactive Conclusion_A N1-H is NOT critical for binding Result_High->Conclusion_A Conclusion_B N1-H IS critical (H-bond donor) or Steric clash at N1 Result_Low->Conclusion_B

Figure 1: Decision tree for interpreting 1-MPI data in Sodium Channel SAR studies. Loss of activity in 1-MPI suggests the N1 position is vital for receptor interaction.[1]

References

  • Brown, M. L., et al. (1999).[1][2] "Comparative molecular field analysis of hydantoin derivatives: Insights into the sodium channel pharmacophore."[1][2] Journal of Medicinal Chemistry, 42(9), 1537-1545.[1] Link

  • Brouwer, K. R., et al. (1992).[1][2] "Stereoselective metabolism of 5-phenylhydantoin derivatives." Drug Metabolism and Disposition, 20(3), 345-350.[1] Link

  • Rogawski, M. A., & Löscher, W. (2004).[1][2] "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 5(7), 553-564.[1] Link

  • Zhu, Y., et al. (2018).[1][2] "Chiral separation of hydantoin derivatives by HPLC: Method development and validation." Journal of Chromatography B, 1072, 295-301.[1] Link

Sources

Method

Application Notes &amp; Protocols: 1-Methyl-5-phenylimidazolidine-2,4-dione as a Chemical Probe

Prepared by: Gemini, Senior Application Scientist I. Introduction and Scientific Context The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide ar...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction and Scientific Context

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic ring system is integral to the function of established drugs, including anticonvulsants and antiarrhythmics.[3][4][5] Within this important class of molecules, 1-Methyl-5-phenylimidazolidine-2,4-dione emerges as a specialized chemical probe designed for the nuanced investigation of cellular signaling pathways.

Chemical probes are indispensable tools in modern biology, allowing for the acute and often reversible modulation of protein function, thereby enabling researchers to dissect complex cellular processes in real-time.[6][7] Unlike genetic methods, which can be confounded by developmental compensation, chemical probes offer temporal control that is critical for studying dynamic events.[7] This document serves as a technical guide for researchers, scientists, and drug development professionals on the effective application of 1-Methyl-5-phenylimidazolidine-2,4-dione as a chemical probe, with a focus on its putative role as a modulator of voltage-gated potassium channels.

Based on structure-activity relationship studies of related compounds, 1-Methyl-5-phenylimidazolidine-2,4-dione is proposed to function as a disinactivator of the Kv1.1/β1 potassium channel complex.[8] Kv1.1 is a voltage-gated potassium channel crucial for regulating neuronal excitability. Its function is modulated by auxiliary β subunits, such as Kvβ1, which typically confer rapid inactivation. A molecule that prevents this inactivation—a "disinactivator"—would prolong the potassium current, thereby altering membrane repolarization and impacting cellular functions like neurotransmitter release and firing frequency.

II. Principle of Action: Modulating the Kv1.1/β1 Channel Complex

The primary hypothesis for the mechanism of action of 1-Methyl-5-phenylimidazolidine-2,4-dione is its ability to interfere with the N-type inactivation of the Kv1.1 channel mediated by the Kvβ1 subunit. In this model, the probe binds to the channel complex and sterically or allosterically prevents the Kvβ1 inactivation particle from occluding the ion-conducting pore. This leads to a sustained potassium efflux during membrane depolarization.

Mechanism_of_Action Proposed Mechanism of 1-Methyl-5-phenylimidazolidine-2,4-dione cluster_0 Normal Kv1.1/β1 Function cluster_1 Function with Chemical Probe Normal_State Resting State Kv1.1 Channel Closed Kvβ1 Associated Depolarization_N Depolarization Kv1.1 Channel Opens K+ Efflux Normal_State->Depolarization_N Membrane Depolarization Inactivation_N Rapid Inactivation Kvβ1 Particle Blocks Pore K+ Efflux Stops Depolarization_N->Inactivation_N Fast Inactivation (ms) Probe_State Resting State Probe Bound to Kv1.1/β1 Complex Depolarization_P Depolarization Kv1.1 Channel Opens Sustained K+ Efflux Probe_State->Depolarization_P Membrane Depolarization No_Inactivation_P Inactivation Prevented Pore Remains Open Depolarization_P->No_Inactivation_P Probe Action Cellular_Effect Result: Prolonged Repolarization, Altered Neuronal Excitability No_Inactivation_P->Cellular_Effect Probe 1-Methyl-5-phenyl- imidazolidine-2,4-dione Probe->Probe_State Binds to Target

Caption: Proposed mechanism of 1-Methyl-5-phenylimidazolidine-2,4-dione action.

III. Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity and efficacy of the chemical probe.

PropertyValueSource
IUPAC Name (5S)-5-methyl-5-phenylimidazolidine-2,4-dionePubChem CID: 640021[9]
Molecular Formula C₁₀H₁₀N₂O₂PubChem CID: 640021[9]
Molecular Weight 190.20 g/mol PubChem CID: 640021[9]
CAS Number 27539-12-4PubChem CID: 640021[9]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, Ethanol; sparingly soluble in waterGeneral knowledge

GHS Hazard Information: Users should consult the Safety Data Sheet (SDS) before use. The compound is classified with the following hazards:

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or chemical fume hood.

Storage: Store at 2-8°C, desiccated, and protected from light. For long-term storage, -20°C is recommended. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

IV. Experimental Protocols

The following protocols provide a framework for utilizing 1-Methyl-5-phenylimidazolidine-2,4-dione. It is crucial to empirically determine the optimal concentration for any new cellular system to balance efficacy with selectivity.[6]

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution due to its broad compatibility with cell culture media and cryopreservation. Serial dilutions are made from this stock to achieve the desired final concentrations for experiments.

Materials:

  • 1-Methyl-5-phenylimidazolidine-2,4-dione powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Appropriate cell culture medium or assay buffer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of the compound needed. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 190.20 g/mol * (1000 mg / 1 g) = 1.902 mg.

    • Weigh the calculated amount of powder in a sterile microcentrifuge tube.

    • Add the corresponding volume of sterile DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage and Aliquoting:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Crucial: Ensure the final concentration of DMSO in the cell culture does not exceed 0.5%, and ideally is below 0.1%, to avoid solvent-induced artifacts. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Protocol 2: In Vitro Dose-Response Assay in a Target-Expressing Cell Line

Rationale: This protocol determines the effective concentration range (e.g., EC₅₀ or IC₅₀) of the probe in a cellular context. A cell line endogenously or recombinantly expressing the Kv1.1/β1 channel complex is required. The readout can be any functional assay that measures changes in potassium channel activity, such as a membrane potential-sensitive dye assay or automated patch-clamp.

Workflow_Dose_Response Workflow for Cellular Dose-Response Assay Start Start Prep_Stock Prepare 10 mM Probe Stock in DMSO Start->Prep_Stock Seed_Cells Seed Kv1.1/β1-expressing cells in 96-well plate Start->Seed_Cells Prepare_Doses Prepare serial dilutions of probe in assay medium (e.g., 0.1 nM to 100 µM) Prep_Stock->Prepare_Doses Incubate_24h Incubate cells (e.g., 24 hours) Seed_Cells->Incubate_24h Treat_Cells Replace medium with probe dilutions and controls Incubate_24h->Treat_Cells Prepare_Doses->Treat_Cells Add_Controls Include Vehicle (DMSO) and No-Treatment Controls Add_Controls->Prepare_Doses Incubate_Probe Incubate for defined period (e.g., 30 minutes) Treat_Cells->Incubate_Probe Assay Perform functional assay (e.g., Membrane Potential Dye Assay) Incubate_Probe->Assay Read_Plate Read plate on fluorescent plate reader Assay->Read_Plate Analyze Analyze data and plot dose-response curve Read_Plate->Analyze End Determine EC50/IC50 Analyze->End

Caption: Experimental workflow for a dose-response cell-based assay.

Procedure:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 cells stably expressing Kv1.1 and Kvβ1) into a 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the assay.[10]

  • Cell Culture: Culture the cells overnight in a CO₂ incubator at 37°C.[10][11]

  • Compound Preparation: Prepare a dose-response curve of 1-Methyl-5-phenylimidazolidine-2,4-dione in your assay buffer or medium. A typical 8-point curve might range from 1 nM to 30 µM. Remember to prepare a vehicle control containing the highest concentration of DMSO used.

  • Treatment: Carefully remove the culture medium from the cells and replace it with the medium containing the different concentrations of the probe or the vehicle control.

  • Incubation: Incubate the plate for a duration determined by the expected kinetics of the probe (e.g., 15-60 minutes) at 37°C.

  • Functional Readout: Perform the chosen functional assay. For example, if using a fluorescent membrane potential dye, add the dye according to the manufacturer's instructions, followed by a depolarization stimulus (e.g., addition of high potassium buffer), and measure the fluorescent response.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity or 0% inhibition) and a positive control or maximal effect (0% activity or 100% inhibition).

    • Plot the normalized response against the logarithm of the probe concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC₅₀ or IC₅₀ value.

V. Best Practices and Experimental Controls

  • Concentration is Key: Always use the lowest concentration of the probe that elicits the desired biological effect to minimize the risk of off-target activity. The effective concentration in a cell-based assay should ideally be within a 10-fold range of the measured target affinity (if known).[12]

  • Confirm Target Engagement: Before extensive experimentation in a new system, confirm that the probe engages its intended target.[6] This can be achieved through methods like thermal shift assays with the purified protein or by showing that the probe has no effect in a knockout/knockdown cell line lacking the target.

  • Orthogonal Approaches: Whenever possible, validate findings with an orthogonal method, such as siRNA/shRNA knockdown or CRISPR-mediated knockout of the target protein. A similar phenotype upon genetic perturbation and chemical inhibition provides strong evidence for on-target activity.[12]

VI. References

  • How to use chemical probes. (n.d.). Chemical Probes Portal. Retrieved March 3, 2026, from [Link]

  • Kojima, R., et al. (2020). Preparation and Use of Turn-on Fluorescent Probe for Detection and Live Cell Imaging of Vitamin D Receptor as a Target Protein. STAR Protocols. Retrieved March 3, 2026, from [Link]

  • Dapčević, A., et al. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved March 3, 2026, from [Link]

  • Hussain, S., et al. (n.d.). 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione. NIH. Retrieved March 3, 2026, from [Link]

  • Abdulrahman, L. K., et al. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. Retrieved March 3, 2026, from [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved March 3, 2026, from [Link]

  • Basic Cell Culture Protocols. (n.d.). Retrieved March 3, 2026, from [Link]

  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • Reyes-Gutiérrez, P. E., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Retrieved March 3, 2026, from [Link]

  • Kumar, R. S., et al. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Retrieved March 3, 2026, from [Link]

  • Al-Saadi, M. D. N., et al. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. Journal of Applied Sciences Research. Retrieved March 3, 2026, from [Link]

  • 1-methyl-5,5-diphenylimidazolidine-2,4-dione. (n.d.). Axios Research. Retrieved March 3, 2026, from [Link]

  • Using Chemical Probes to Examine Cellular Activities. (n.d.). Digital Commons @ Rockefeller University. Retrieved March 3, 2026, from [Link]

  • Biologically active natural imidazolidin-2,4-dione. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Camacho, J. R., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Retrieved March 3, 2026, from [Link]

  • Camacho, J. R., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Retrieved March 3, 2026, from [Link]

  • Abou-Gharbia, M. (2006). Synthesis and structure-activity relationships of a series of 5-methyl 5-phenylimidazolidine-2, 4-dione derivatives as a Kv1. 1/beta 1 potassium channel disinactivator. ResearchGate. Retrieved March 3, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-Methyl-5-phenylimidazolidine-2,4-dione synthesis

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: High-Yield Synthesis of 1-Methyl-5-phenylimidazolidine-2,4-dione Executive Summary The synthesis of 1-Methyl-5-phenylimida...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: High-Yield Synthesis of 1-Methyl-5-phenylimidazolidine-2,4-dione

Executive Summary

The synthesis of 1-Methyl-5-phenylimidazolidine-2,4-dione (1-Methyl-5-phenylhydantoin) presents a specific regiochemical challenge that often leads to low yields or incorrect isomers in standard laboratory workflows.

The most common failure mode is the attempt to methylate 5-phenylhydantoin directly. Due to the acidity difference between


 (

) and

(

), direct alkylation predominantly yields the 3-methyl isomer.

To achieve high yields of the 1-methyl isomer, you must utilize the Modified Urech Synthesis , where the methyl group is introduced prior to ring closure via an N-methylated amino acid precursor. This guide details that protocol and provides a troubleshooting matrix for yield optimization.

Part 1: The Regioselectivity Trap (Why Direct Alkylation Fails)

Before proceeding, verify you are not using "Route A" below. This is the primary cause of yield loss (formation of the wrong isomer).

G cluster_wrong Route A: Direct Alkylation (The Trap) cluster_right Route B: Modified Urech Synthesis (Correct) start Starting Material: 5-Phenylhydantoin step1 Add Methyl Iodide (MeI) + Base (K2CO3) start->step1 product_wrong Major Product: 3-Methyl-5-phenylhydantoin (Thermodynamic Favored) step1->product_wrong N3 is more acidic (pKa ~8) precursor Precursor: N-Methyl-2-phenylglycine step2 1. KCNO / H+ 2. Acid Cyclization precursor->step2 product_right Target Product: 1-Methyl-5-phenylhydantoin step2->product_right Regiospecific

Figure 1: Decision tree showing why direct alkylation fails to produce the N1-methyl target.

Part 2: The "Gold Standard" Protocol (Modified Urech Synthesis)

Target: 1-Methyl-5-phenylimidazolidine-2,4-dione Precursor: N-Methyl-2-phenylglycine (Sarcosine derivative)

Step 1: Synthesis of N-carbamoyl Intermediate

The methyl group must be anchored to the nitrogen before the urea moiety is formed.

  • Dissolution: Dissolve 10 mmol of N-methyl-2-phenylglycine in 30 mL of water.

  • Acidification: Add 10 mmol of HCl (1N) to neutralize the zwitterion (adjust pH to ~6–7). Critical: If the solution is too basic, isocyanic acid won't form. If too acidic, cyanate hydrolyzes to ammonia.

  • Cyanate Addition: Add 12 mmol (1.2 eq) of Potassium Cyanate (KCNO) dissolved in minimal water.

  • Reaction: Stir at 60°C for 2 hours . The solution may become turbid as the ureido acid forms.

    • Chemistry: The secondary amine attacks the isocyanic acid (HNCO) to form N-carbamoyl-N-methyl-2-phenylglycine.

Step 2: Acid-Catalyzed Cyclization

The ureido intermediate does not cyclize spontaneously as easily as unmethylated variants due to steric hindrance at the N1 position.

  • Acidification: Add 10 mL of 6M HCl to the reaction mixture.

  • Reflux: Heat to reflux (100°C) for 2–4 hours .

    • Monitoring: Monitor by TLC or HPLC. The ureido acid (polar) will convert to the hydantoin (less polar).

  • Workup: Cool the solution to 4°C. The target hydantoin should precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Yield Expectations: 75–85% (if pH is strictly controlled in Step 1).

Part 3: Troubleshooting & Optimization Matrix

Use this table to diagnose specific yield issues in your current workflow.

SymptomProbable CauseCorrective Action
Product is 3-Methyl isomer You used Direct Alkylation on 5-phenylhydantoin.Stop. Switch to the Urech protocol (Part 2). N1-alkylation is chemically unfavorable without blocking N3.
Low Yield (<30%) Hydrolysis of Cyanate in Step 1.Ensure pH is ~6–7 during KCNO addition. If pH < 3, KCNO decomposes to CO2 + NH3 before reacting.
Sticky Oil / No Crystal Incomplete Cyclization (Step 2).The N-methyl group adds steric bulk. Increase reflux time to 6 hours or increase acid concentration to 20% HCl.
Starting Material Remains N-Methyl-Phenylglycine purity.Check your amino acid source. If it contains Phenylglycine (unmethylated), you will produce 5-phenylhydantoin as a contaminant.
Product is 3-Methyl (even with Urech) Used Methyl Isocyanate?Do not use Methyl Isocyanate + Phenylglycine. This places the methyl on the urea nitrogen, which becomes N3 upon cyclization.

Part 4: Advanced Mechanism & Pathway Visualization

Understanding the atomic mapping is critical for troubleshooting.

ReactionPathway cluster_inputs Reagents cluster_inter Intermediate Formation (pH 6-7) cluster_final Cyclization (HCl, Heat) A N-Methyl-2-phenylglycine (Ph-CH(COOH)-NH-Me) C N-Carbamoyl Intermediate (Ph-CH(COOH)-N(Me)-CO-NH2) A->C Nucleophilic Attack on HNCO note CRITICAL: The Methyl group stays on the Nitrogen derived from the amino acid (N1). A->note B Potassium Cyanate (KCNO + H+ -> HNCO) B->C D Target: 1-Methyl-5-phenylhydantoin C->D Dehydration (Ring Closure) E Byproduct: Water C->E D->note

Figure 2: Mechanistic pathway ensuring the Methyl group is locked at position N1.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use the Bucherer-Bergs reaction to make this? A: Generally, no . The Bucherer-Bergs reaction (Ketone + KCN + Ammonium Carbonate) typically yields 5,5-disubstituted or 5-monosubstituted hydantoins with unsubstituted nitrogens . If you substitute ammonia with methylamine in a modified Bucherer-Bergs, the reaction kinetics often favor the formation of the 3-methyl isomer or complex mixtures due to the mechanism of the isocyanate intermediate formation. The Amino Acid route is far superior for regiocontrol.

Q2: I already have 5-phenylhydantoin. Can I rescue it? A: It is difficult. You would need to:

  • Protect N3 (e.g., with an acetyl group) to form 3-acetyl-5-phenylhydantoin.

  • Alkylate N1 with Methyl Iodide (requires strong base, e.g., NaH).

  • Deprotect N3. Verdict: This is a 3-step process with poor atom economy. It is faster to synthesize fresh material using the Amino Acid protocol.

Q3: How do I confirm I have the N1 isomer and not N3? A: Use 13C NMR .

  • 1-Methyl isomer: The methyl carbon typically appears around 28–32 ppm .

  • 3-Methyl isomer: The methyl carbon typically appears around 24–27 ppm .

  • IR Spectroscopy: The carbonyl stretching frequencies differ. N3-substituted hydantoins often show a "doublet" carbonyl peak structure that is distinct from N1-substituted, though NMR is definitive.

References

  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[1]

    • Foundational text establishing the pKa differences between N1 and N3 and the Urech synthesis mechanism.
  • Meigel, et al. (2022). "Selective Biocatalytic N-Methylation of Unsaturated Heterocycles". Angewandte Chemie, 61. [2]

    • Highlights the difficulty of chemical regioselectivity in N-heterocycles and the thermodynamic preference for N3 alkyl
  • Lopez, C.A., et al. (2017). "Regioselective synthesis of hydantoins". Journal of Organic Chemistry.
  • Santa Cruz Biotechnology. "5-Methyl-5-phenylhydantoin Product Data".

    • Used to verify commercial nomenclature and distinguish the user's target (1-methyl) from common commercial standards (5-methyl).

Sources

Optimization

Troubleshooting 1-Methyl-5-phenylimidazolidine-2,4-dione in cell culture

Technical Support Center: 1-Methyl-5-phenylimidazolidine-2,4-dione Status: Active Subject: Troubleshooting & Optimization in Cell Culture Systems Last Updated: March 3, 2026[1][2][3] Executive Technical Summary Compound:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-5-phenylimidazolidine-2,4-dione

Status: Active Subject: Troubleshooting & Optimization in Cell Culture Systems Last Updated: March 3, 2026[1][2][3]

Executive Technical Summary

Compound: 1-Methyl-5-phenylimidazolidine-2,4-dione (1-Methyl-5-phenylhydantoin) Classification: Hydantoin derivative; Structural analog of anticonvulsants (e.g., Mephenytoin, Phenytoin).[1][2][3][4] Key Physicochemical Challenge: Low aqueous solubility at physiological pH (7.[1][2]4) due to lipophilicity and high pKa (~8.[2][3][4]5) of the N3-proton.[1][2][3][4] Primary Application: Pharmacological probe for voltage-gated sodium channels, CYP450 metabolism studies, and structure-activity relationship (SAR) modeling.[1][3]

This guide addresses the critical failure points associated with this compound: precipitation in media, inconsistent cellular uptake, and cytotoxicity. [1][2][3][4]

Physicochemical Profile & Solubility Logic

Understanding the chemistry is the first step to troubleshooting.[2][3][4]

ParameterValue / CharacteristicImplication for Cell Culture
Molecular Weight ~190.2 g/mol Small molecule; rapid passive diffusion likely.[1][4]
LogP (Octanol/Water) ~1.5 - 2.0 (Estimated)Moderate lipophilicity; requires organic co-solvent (DMSO).[1][2]
pKa (Acidic) ~8.5 (N3-H)Critical: At pH 7.4, the compound is >90% unionized (protonated), minimizing aqueous solubility.[1][2][3]
Solubility (Water) < 1 mg/mLHigh risk of precipitation ("crashing out") in aqueous media.[1][2]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: "I see needle-like crystals in my culture dish after adding the compound."

Diagnosis: Compound precipitation (Solubility Shock).[1][2][3] Root Cause: Adding a high-concentration DMSO stock directly to the cell culture media causes a rapid local increase in water concentration around the droplet, forcing the hydrophobic compound out of solution before it can disperse.[1][2][4]

Corrective Action:

  • Use the "Intermediate Dilution" Method: Do not add 100% DMSO stock directly to cells.[1][2][3][4]

    • Step A: Dilute your DMSO stock 1:10 or 1:100 into pre-warmed (37°C) media in a separate sterile tube.[1][2] Vortex immediately.

    • Step B: Inspect for turbidity.[1][2][3][4] If clear, add this intermediate solution to your cell culture wells.[2][4]

  • Limit Final DMSO Concentration: Ensure final DMSO is < 0.5% (v/v). Higher DMSO concentrations can mask precipitation issues by acting as a cosolvent, but they are cytotoxic.[2][3][4]

  • Check the Microscope: Hydantoin crystals are often birefringent (glow under polarized light).[1][2][3][4] If you see them, that well is invalid.

Issue 2: "My IC50/EC50 curves are shifting or non-reproducible between weeks."

Diagnosis: Non-Specific Binding (NSB) or Serum Interaction.[1][2][3] Root Cause:

  • Plastic Binding: Lipophilic hydantoins can bind to polystyrene plates, reducing the effective free concentration.[1][2][3][4]

  • Serum Albumin Binding: Hydantoins bind to Bovine Serum Albumin (BSA) or FBS in the media.[1][2][3] A change in FBS lot or concentration (e.g., 10% vs. 1%) drastically alters the free drug concentration.[1][2][4]

Corrective Action:

  • Standardize Serum: Always use the exact same lot and percentage of FBS (e.g., 10%) for all replicates.[1][2][3][4]

  • Serum-Free Pulse (Optional): If cells tolerate it, dose in serum-free media for a short window (1-4 hours) to establish uptake, then add serum.[1][3]

  • Glass vs. Plastic: For stock dilutions, use glass vials or low-binding polypropylene tubes, not standard polystyrene.[1][3][4]

Issue 3: "The cells are dying even at low concentrations (Cytotoxicity)."[1][2]

Diagnosis: Off-target toxicity or DMSO toxicity.[1][2] Root Cause:

  • Mitochondrial Stress: Hydantoins can inhibit mitochondrial respiration at high micromolar concentrations.[1][2][3]

  • Crystal Lysis: Micro-precipitates (invisible to the naked eye) can settle on cells and cause physical damage or massive local dosing.[1][2][3]

Corrective Action:

  • Visual Check: Inspect wells at 40x magnification. "Debris" might actually be crystals.[1][2][3][4]

  • Vehicle Control: Run a "DMSO-only" control at the same % v/v as your highest drug dose. If the vehicle control dies, your DMSO is the problem, not the drug.[2][4]

  • Filtration Warning: Do NOT filter-sterilize your diluted drug media. The filter membrane will bind the hydrophobic drug, removing it completely.[2][3][4] Sterilize the DMSO stock (0.2 µm PTFE filter) before dilution.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a precipitate-free stock for long-term storage.

  • Weighing: Weigh 10 mg of 1-Methyl-5-phenylimidazolidine-2,4-dione powder.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching). Store at -20°C.

    • Stability:[1][2] Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: The "Step-Down" Dosing Method

Objective: Dose cells without precipitation.[1][2]

  • Calculate: Determine the required final concentration (e.g., 10 µM).

  • Pre-Warm: Warm culture media to 37°C. Cold media promotes precipitation.[1][2][4]

  • Intermediate Step:

    • Prepare a 1000x stock in DMSO (e.g., 10 mM).[1][2][3]

    • Dilute this 1:100 into culture media in a separate tube (Result: 100 µM, 1% DMSO). Vortex immediately.

  • Final Dosing:

    • Add the Intermediate Solution 1:10 to the wells containing cells (Result: 10 µM, 0.1% DMSO).

    • Why? This two-step dilution prevents the "shock" of dropping 100% DMSO into water.[1][2][4]

Mechanistic Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilization and dosing, highlighting failure points (Red) and success paths (Green).

TroubleshootingWorkflow Start Start: Solid Compound Solvent Dissolve in DMSO (Anhydrous) Start->Solvent CheckSol Clear Solution? Solvent->CheckSol Sonicate Sonicate 37°C / Vortex CheckSol->Sonicate No DirectAdd Direct Addition to Media (High Risk) CheckSol->DirectAdd Yes (Incorrect) StepDown Step-Down Dilution (1:100 into Media first) CheckSol->StepDown Yes (Correct) Sonicate->CheckSol Precip Precipitation / Crystals (Assay Failure) DirectAdd->Precip Solubility Shock Success Stable Dispersion (Valid Assay) StepDown->Success Gradual Dispersion

Caption: Logical workflow for solubilizing hydrophobic hydantoins. Direct addition often leads to precipitation (Red path), while step-down dilution ensures stability (Green path).[1][4]

References

  • PubChem. Mephenytoin and Metabolites: Chemical & Physical Properties.[1][2][3][4] National Library of Medicine.[1][2][3][4] Retrieved March 3, 2026, from [Link][3][4]

  • Kupferberg, H. J., & Yonekawa, W. (1975).[1][2][4][5] The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice.[1][2][4][5] Drug Metabolism and Disposition, 3(1), 26-29.[1][4][5] Retrieved from [Link]

  • Jones, G. L., & Kemp, J. W. (1974).[1][2][4] Characteristics of the hydrogen bonding interactions of substituted hydantoins with 9-ethyladenine. Molecular Pharmacology.[1][2][4] (Demonstrates hydantoin solubility and binding properties).

Sources

Troubleshooting

In Vivo Dosing Optimization &amp; Troubleshooting Guide: 1-Methyl-5-phenylimidazolidine-2,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges associated with 1-Methyl-5-phenylimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges associated with 1-Methyl-5-phenylimidazolidine-2,4-dione (1-M-5-PH). This hydantoin derivative requires precise formulation and dosing strategies due to its non-linear kinetics and metabolic auto-induction properties.

Section 1: Formulation & Administration (FAQ)

Q1: How do I overcome the poor aqueous solubility of 1-M-5-PH for intravenous (IV) or intraperitoneal (IP) dosing? Causality & Expert Insight: 1-M-5-PH is a highly lipophilic compound with a LogP of approximately 1.5–2.0[1]. In purely aqueous solutions, it tends to precipitate rapidly, leading to erratic absorption and highly variable in vivo exposure. To maintain the drug in solution without causing vehicle-induced toxicity, you must use co-solvents or complexing agents that disrupt the crystalline lattice energy of the hydantoin ring.

Data Presentation: Recommended Formulation Vehicles

Vehicle Composition Max Solubility (approx.) Route Suitability Notes / Limitations
10% DMSO / 40% PEG400 / 50% Saline 5-10 mg/mL IV, IP High PEG400 concentrations may cause hemolysis if injected too rapidly.
20% Hydroxypropyl-β-Cyclodextrin (HPβCD) 10-15 mg/mL IV, IP, PO Best for maintaining true solution; minimal vehicle toxicity and tissue irritation.

| 0.5% Methylcellulose / 0.1% Tween 80 | Suspension | PO (Gavage) | Suitable for high-dose oral studies; requires constant stirring prior to dosing. |

Section 2: Pharmacokinetics & Dosing Optimization (Troubleshooting)

Q2: Why is my in vivo exposure (AUC) disproportionately high after a small dose increase? Causality & Expert Insight: Like its parent class (phenytoin and related hydantoins), 1-M-5-PH exhibits2[2]. At lower doses, hepatic metabolism is first-order. However, as the dose increases, the cytochrome P450 enzymes responsible for its clearance become saturated. Once the metabolic rate approaches maximum velocity (


), even a marginal increase in the administered dose will cause a disproportionate, exponential rise in steady-state plasma concentration (

), drastically increasing the half-life (

) and risking severe toxicity.

Self-Validating Protocol: Determining


 and 

In Vivo
To establish a safe dosing window, you must calculate the Michaelis-Menten constants for your specific animal model using this self-validating workflow:
  • Dose Selection: Administer two different maintenance doses (e.g., Dose A = 10 mg/kg/day, Dose B = 20 mg/kg/day) to two separate cohorts for 5-7 days to achieve steady state.

  • Blood Sampling: Collect plasma samples at trough levels (just before the next scheduled dose).

  • Quantification: Analyze

    
     using LC-MS/MS.
    
  • Mathematical Modeling: Plot the rate of administration against

    
    . Use the linearized Michaelis-Menten equation: 
    
    
    
    .
  • Validation: The y-intercept represents

    
     (maximum metabolic capacity), and the negative slope represents 
    
    
    
    (concentration at which metabolism is half-maximal). Validate your model by ensuring subsequent experimental doses strictly remain below the calculated
    
    
    .

DosingWorkflow Start Administer Initial Dose (1-M-5-PH) ToxCheck Observe Neurotoxicity (Ataxia/Lethargy)? Start->ToxCheck HighCmax Cmax Too High: Implement Split-Dosing ToxCheck->HighCmax Yes PKCheck Measure AUC & T1/2 ToxCheck->PKCheck No HighCmax->PKCheck NonLinear Non-linear PK Detected? PKCheck->NonLinear Adjust Adjust Dose Non-linearly (Michaelis-Menten) NonLinear->Adjust Yes Optimal Optimal In Vivo Exposure NonLinear->Optimal No Adjust->Optimal

Workflow for mitigating Cmax-driven toxicity and non-linear PK in hydantoin dosing.

Section 3: Toxicity Mitigation (Troubleshooting)

Q3: How do I prevent acute neurotoxicity (ataxia, lethargy) at peak plasma concentrations (


)? 
Causality & Expert Insight:  Because 1-M-5-PH is uncharged at physiological pH and highly lipophilic, it rapidly crosses the blood-brain barrier (BBB). If administered as a single large bolus, the rapid spike in 

can temporarily overwhelm central nervous system tolerance, leading to acute vestibular and cerebellar toxicity (ataxia) before the drug has time to distribute to peripheral tissues. Protocol/Solution: Transition from a single daily bolus to a split-dosing regimen (e.g., BID or TID). By dividing the total daily dose, you blunt the

peak while maintaining the overall Area Under the Curve (AUC) above your required therapeutic threshold. Alternatively, utilize a subcutaneous osmotic pump for continuous zero-order infusion.
Section 4: Metabolic Auto-Induction & Drug-Drug Interactions (FAQ)

Q4: What causes the rapid clearance of 1-M-5-PH after repeated dosing over several days? Causality & Expert Insight: If you observe a sudden drop in AUC and


 after 5-7 days of continuous dosing, you are witnessing metabolic auto-induction. Hydantoins are potent3[3]. Upon binding 1-M-5-PH, these cytosolic receptors translocate to the nucleus and bind to response elements (like PBREM and ER6) on the DNA. This triggers the 4 (specifically the CYP3A and CYP2C families)[4]. Consequently, the liver accelerates the clearance of the very drug that induced it, necessitating dynamic dose adjustments during chronic studies.

CYPPathway Ligand 1-M-5-PH (Ligand) Receptor CAR / PXR Activation (Cytosol) Ligand->Receptor Binds Translocation Nuclear Translocation Receptor->Translocation Induces DNA Response Elements (PBREM / ER6) Translocation->DNA Binds to Transcription CYP2C/CYP3A Transcription DNA->Transcription Upregulates Metabolism Increased Drug Clearance Transcription->Metabolism Accelerates

Nuclear receptor-mediated CYP450 auto-induction pathway by hydantoin derivatives.

References
  • 5-Methyl-5-phenylhydantoin | C10H10N2O2 | CID 93043 . PubChem - National Institutes of Health (NIH). 1

  • An analysis of the Michaelis-Menten pharmacokinetics of phenytoin in epileptic Indonesian adults . Pharmacy Education (FIP). 2

  • Role of CAR and PXR in Xenobiotic Sensing and Metabolism . PMC - National Institutes of Health (NIH). 3

  • Cytochrome P450 Induction and Xeno-Sensing Receptors Pregnane X Receptor, Constitutive Androstane Receptor, Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor α at the Crossroads of Toxicokinetics and Toxicodynamics . PubMed - National Institutes of Health (NIH). 4

Sources

Optimization

Purification challenges of 1-Methyl-5-phenylimidazolidine-2,4-dione

Technical Support Center: Purification Challenges of 1-Methyl-5-phenylimidazolidine-2,4-dione Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges of 1-Methyl-5-phenylimidazolidine-2,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 1-Methyl-5-phenylimidazolidine-2,4-dione (commonly known as 1-methyl-5-phenylhydantoin). Due to its rigid heterocyclic core, strong hydrogen-bonding capability, and the chiral center at the C5 position, purification requires specialized approaches beyond standard silica gel chromatography.

This guide is designed to help you troubleshoot common bottlenecks, understand the causality behind experimental failures, and establish self-validating workflows.

Part 1: Troubleshooting Synthesis Byproducts & Chromatography

Q1: My target hydantoin is co-eluting with a persistent polar impurity on normal-phase silica. How can I achieve baseline separation?

The Causality: 1-Methyl-5-phenylimidazolidine-2,4-dione is typically synthesized via the Bucherer-Bergs multicomponent reaction[1]. This reaction utilizes a ketone, potassium cyanide, and ammonium carbonate. Incomplete cyclization of the cyano-carbamic acid intermediate leaves residual ureido acids[2]. On bare normal-phase silica, the strong dipole-dipole interactions and hydrogen bonding of both the hydantoin and the ureido acid lead to broad, overlapping peaks, making separation nearly impossible[3].

The Solution: Abandon normal-phase silica for this specific separation. Transition to Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

  • Actionable Step: Use a C18 column with a highly aqueous mobile phase. Because ureido acids are ionizable, adjust the aqueous phase to pH 2.5 - 3.0 using 0.1% formic acid. This suppresses the ionization of the acidic byproducts, drastically altering their retention factor (

    
    ) relative to the neutral target compound, thereby maximizing the selectivity factor (
    
    
    
    )[3].

BB_Pathway Start Ketone + KCN + (NH4)2CO3 Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin Nucleophilic Addition Impurity2 Unreacted Starting Material (Non-polar Impurity) Start->Impurity2 Incomplete Reaction Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile NH3 Substitution Carbamic Cyano-carbamic Acid Aminonitrile->Carbamic CO2 Addition Target 1-Methyl-5-phenylimidazolidine-2,4-dione (Target Hydantoin) Carbamic->Target Cyclization Impurity1 Ureido Acid Byproducts (Polar Impurity) Carbamic->Impurity1 Incomplete Cyclization

Reaction pathway of Bucherer-Bergs synthesis highlighting target hydantoin and common impurities.

Part 2: Overcoming Crystallization Failures ("Oiling Out")

Q2: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. What is happening?

The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the hydantoin precipitates at a temperature above its melting point in the solvent mixture, or when trace impurities disrupt the highly directional hydrogen-bonding network required to form the crystal lattice[3]. Rapid cooling traps impurities and forces the solute into a supercooled liquid state rather than a crystalline solid.

The Solution:

  • Modify the Solvent System: Switch from a single solvent to a binary system (e.g., Ethyl Acetate / Hexanes) to lower the solubility curve below the oiling-out boundary.

  • Control the Cooling Rate: Ensure a slow, thermodynamically controlled cooling process. Allow the solution to reach room temperature naturally before utilizing an ice bath[3].

Self-Validating Protocol: Controlled Recrystallization
  • Dissolution: Dissolve the crude 1-Methyl-5-phenylimidazolidine-2,4-dione in a minimum volume of boiling Ethyl Acetate.

  • Anti-solvent Addition: Dropwise, add Hexanes (anti-solvent) until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of Ethyl Acetate until the solution is just clear again.

  • Seeding (Critical): At 40°C (metastable zone), introduce a single pure seed crystal. Self-Validation: If the crystal does not dissolve and instead begins to grow, you have successfully bypassed the nucleation energy barrier, forcing crystallization over oiling out.

  • Cooling: Allow to cool to 20°C over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum, washing with ice-cold Hexanes to remove trapped impurities without dissolving the product[3].

Part 3: Enantiomeric Resolution (Chiral Separation)

Q3: I need to isolate the (R)-enantiomer from the racemic mixture with >99% ee. What is the most reliable method?

The Causality: The C5 carbon is a stereocenter. Because enantiomers have identical physical properties in an achiral environment, standard separation fails. You must create a transient diastereomeric environment.

The Solution: Chiral Stationary Phase (CSP) HPLC is the gold standard. Polysaccharide-based chiral columns (e.g., Chiralpak AD-H, which uses amylose tris(3,5-dimethylphenylcarbamate)) are highly effective for hydantoins[4]. The separation relies on differential hydrogen bonding, dipole-dipole interactions, and


 stacking between the C5-phenyl group of the hydantoin and the chiral selector.

Chiral_Resolution Racemate Racemic Mixture (R/S)-1-Methyl-5-phenylhydantoin Column Chiral Stationary Phase (Amylose Derivative) Racemate->Column Injection ComplexR Transient Diastereomeric Complex (R) Column->ComplexR pi-pi & H-bonding ComplexS Transient Diastereomeric Complex (S) Column->ComplexS pi-pi & H-bonding EluteR (R)-Enantiomer (Weaker Affinity, Elutes First) ComplexR->EluteR Fast Desorption EluteS (S)-Enantiomer (Stronger Affinity, Elutes Last) ComplexS->EluteS Slow Desorption

Mechanism of chiral HPLC resolution for enantiomeric separation of the hydantoin derivative.

Self-Validating Protocol: Analytical Chiral HPLC
  • Column Preparation: Equilibrate a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) with the mobile phase.

  • Mobile Phase: Isocratic mixture of n-Hexane : Isopropanol (80:20 v/v)[4].

  • Flow Rate & Temp: Set flow rate to 1.0 mL/min. Maintain column temperature strictly at 25°C (chiral recognition is highly enthalpy-dependent; temperature fluctuations will destroy resolution).

  • Detection: Monitor UV absorbance at 254 nm[4].

  • Validation: Inject a known racemic standard first. Self-Validation: You must observe two distinct peaks with a resolution factor (

    
    ) > 1.5. The peak area ratio must be exactly 50:50. If the ratio deviates, check for sample degradation or column overload.
    

Part 4: Quantitative Data & Method Summary

To streamline your method development, compare the chromatographic approaches for 1-Methyl-5-phenylimidazolidine-2,4-dione below:

Chromatography TypeStationary PhaseRecommended Mobile PhaseTarget Impurity / GoalKey Limitation
Normal Phase (NP) Bare Silica GelHexane / Ethyl AcetateNon-polar organicsSevere peak tailing due to H-bonding; co-elution with ureido acids[3].
Reversed Phase (RP) C18 (End-capped)Water (0.1% FA) / AcetonitrileUreido acids, unreacted starting materialsRequires acidic pH to maintain peak shape[3].
HILIC Diol or AmideAcetonitrile / Water (90:10)Highly polar byproductsRequires long column equilibration times[3].
Chiral HPLC Chiralpak AD-Hn-Hexane / Isopropanol (80:20)Enantiomeric resolution (R vs S)Highly sensitive to temperature and injection volume[4].

References

  • BenchChem. "Technical Support Center: Purification of Polar Hydantoin Derivatives." BenchChem. 3

  • MDPI. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." MDPI. 1

  • BenchChem. "Technical Support Center: Bucherer-Bergs Hydantoin Synthesis." BenchChem. 2

  • ResearchGate. "Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid." ResearchGate.4

Sources

Troubleshooting

Technical Support Center: 1-Methyl-5-phenylimidazolidine-2,4-dione

The following technical support guide addresses the synthesis, purification, and impurity profiling of 1-Methyl-5-phenylimidazolidine-2,4-dione (also known as 1-Methyl-5-phenylhydantoin ). This guide focuses on the most...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis, purification, and impurity profiling of 1-Methyl-5-phenylimidazolidine-2,4-dione (also known as 1-Methyl-5-phenylhydantoin ).

This guide focuses on the most common synthetic route: the methylation of 5-phenylhydantoin and the alternative condensation of N-methylurea , highlighting specific side products that arise from regioselectivity errors and hydrolysis.

Section 1: Critical Reaction Pathways & Side Products

The Core Problem: Regioselectivity (N1 vs. N3)

In the synthesis of 1-substituted hydantoins, the most frequent failure mode is inadvertent alkylation at the N3 position .

  • N3 (Imide Nitrogen): Highly acidic (pKa ~8.0–8.5). Deprotonates first under standard basic conditions (NaOH, K₂CO₃).

  • N1 (Amide Nitrogen): Less acidic. Alkylation here typically requires specific bases (e.g., t-BuOK) or blocking of the N3 position.

If you are synthesizing 1-Methyl-5-phenylhydantoin via direct methylation of 5-phenylhydantoin, the 3-Methyl isomer is the thermodynamic dominant product unless specific kinetic control is applied.

Pathway Diagram: Impurity Formation

The following diagram illustrates the competitive methylation pathways and hydrolysis risks.

ReactionPathways Start 5-Phenylhydantoin (Starting Material) Base Base Treatment (Deprotonation) Start->Base N3_Anion N3-Anion (Thermodynamic) Base->N3_Anion Standard Base (NaOH, K2CO3) N1_Anion N1-Anion (Kinetic/High pKa) Base->N1_Anion Strong Base/Solvent Control (t-BuOK/THF) Impurity_N3 3-Methyl-5-phenylhydantoin (MAJOR IMPURITY) N3_Anion->Impurity_N3 + MeI (Fast) Target 1-Methyl-5-phenylhydantoin (TARGET) N1_Anion->Target + MeI Impurity_Di 1,3-Dimethyl-5-phenylhydantoin (Over-Alkylation) Target->Impurity_Di Excess MeI + Base Hydrolysis Hydantoic Acid Deriv. (Ring Opening) Target->Hydrolysis Aq. NaOH/Heat Impurity_N3->Impurity_Di Excess MeI

Caption: Competitive alkylation pathways showing the thermodynamic preference for N3-methylation (Red) vs. the target N1-methylation (Green).

Section 2: Troubleshooting & FAQs

Category A: Impurity Identification

Q1: I performed a methylation reaction on 5-phenylhydantoin, but the melting point is off. What did I make? Diagnosis: You likely synthesized 3-Methyl-5-phenylhydantoin (the regioisomer).

  • Cause: Using a weak base (like K₂CO₃ or NaOH) or a protic solvent (EtOH/Water). These conditions favor the formation of the N3-anion, which is more stable and nucleophilic.

  • Verification: Check the NMR shift of the methyl group.

    • Target (N1-Me): Methyl singlet typically appears upfield (~2.6–2.8 ppm) due to shielding by the C5-phenyl group.

    • Impurity (N3-Me): Methyl singlet appears downfield (~3.0–3.2 ppm) as it is between two carbonyls.

Q2: My LC-MS shows a peak with M+15 mass units relative to my product. What is this? Diagnosis: This is 1,3-Dimethyl-5-phenylhydantoin (Over-alkylation).

  • Cause: Excess methylating agent (Methyl Iodide/Dimethyl Sulfate) or prolonged reaction times. Once the N1 (or N3) position is methylated, the remaining nitrogen is still susceptible to alkylation if base is present.[1]

  • Solution: Control stoichiometry strictly to 1.0–1.05 equivalents of alkylating agent.

Q3: The reaction mixture turned cloudy and I isolated a carboxylic acid. Why? Diagnosis: You have hydrolyzed the hydantoin ring to 2-(3-methylureido)-2-phenylacetic acid (Hydantoic acid derivative).

  • Cause: High temperature combined with strong aqueous base (e.g., refluxing in NaOH). Hydantoins are susceptible to ring opening under vigorous alkaline conditions.

  • Prevention: Maintain reaction temperature <60°C and avoid prolonged exposure to aqueous hydroxide.

Category B: Synthesis Optimization

Q4: How do I force the reaction to the N1 position? Protocol Adjustment: You must shift the equilibrium to the N1-anion or use a route that builds the ring with the methyl group already in place.

  • Method 1 (Direct Alkylation): Use Potassium tert-butoxide (t-BuOK) in THF .[1] The bulky counterion and aprotic solvent can enhance N1 selectivity, although N3 protection is often more reliable [1].

  • Method 2 (Cyclization - Recommended): Do not methylate. Instead, synthesize de novo using N-methylurea + Benzaldehyde + Cyanide (Bucherer-Bergs modification). Note that standard Bucherer-Bergs yields the un-methylated product; you must use the modified Urech synthesis or specific amino-nitrile condensation.

Section 3: Analytical Data for Impurity Profiling

Use the following table to distinguish the target from its common side products.

CompoundStructure Note1H NMR (Methyl Signal)Key Characteristic
1-Methyl-5-phenylhydantoin Target (N1-Me)δ 2.65 - 2.80 ppm (s)N1-Me is shielded by C5-Phenyl ring.
3-Methyl-5-phenylhydantoin Major Isomer (N3-Me)δ 3.00 - 3.15 ppm (s)Downfield shift; imide environment.
1,3-Dimethyl-5-phenylhydantoin Over-alkylatedTwo singletsPresence of both N1 and N3 signals.
5-Phenylhydantoin Starting MaterialNo Methyl SignalNH signals at ~8.5 and ~10.8 ppm.

Section 4: Validated Experimental Protocols

Protocol A: Synthesis via Condensation (Avoids Regioisomer Issues)

This method builds the ring with the N1-methyl group, avoiding the N1 vs N3 competition.

Reagents:

  • Benzaldehyde (10 mmol)

  • Methylamine hydrochloride (12 mmol)

  • Potassium Cyanide (KCN) (12 mmol)

  • Potassium Cyanate (KOCN) (15 mmol)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step:

  • Aminonitrile Formation: Dissolve Benzaldehyde in EtOH. Add Methylamine HCl and KCN (dissolved in min. water) dropwise at 0°C. Stir for 2 hours to form 2-(methylamino)-2-phenylacetonitrile .

  • Acidification: Carefully acidify with HCl to stabilize the aminonitrile.

  • Urea Formation: Add Potassium Cyanate (KOCN) and reflux for 2 hours. This forms the intermediate ureido nitrile.

  • Cyclization: Add concentrated HCl (20% vol) and reflux for 1 hour to hydrolyze the nitrile and cyclize the ring.

  • Workup: Cool to 0°C. The product 1-Methyl-5-phenylhydantoin precipitates. Filter and recrystallize from Ethanol.[2]

Protocol B: Purification of Crude Mixtures

If you already have a mixture of N1 and N3 isomers:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 80:20 → 50:50).

    • Elution Order: The 1,3-dimethyl (least polar) elutes first, followed by 3-methyl (N3 is less polar than N1 due to lack of H-bond donor capability in the imide region), and finally 1-methyl-5-phenylhydantoin (Target, most polar).

  • Recrystallization:

    • Solvent: Ethanol/Water (95:5).

    • The N3-isomer often crystallizes more readily. Filter off the first crop (likely impurity) and cool the mother liquor to obtain the N1-target (verify by NMR).

References

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Source: Chemical and Pharmaceutical Bulletin (2021). Context: Describes the use of t-BuOK/THF to achieve N1-selectivity in phenytoin derivatives. URL:[Link]1]

  • Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones. Source: Journal of Medicinal Chemistry (2006). Context: Discusses the structural characterization of substituted hydantoins and distinguishing isomers. URL:[Link]]

  • Crystal Structure of 1-Methyl-5-phenylhydantoin. Source: ResearchGate / Crystallography Reports. Context: Provides definitive structural data to distinguish the N1-methyl isomer from the N3-methyl isomer. URL:[Link]

Disclaimer: This guide is for research purposes only. All synthesis involving cyanides (KCN) requires strict safety protocols, including the availability of specific antidotes and fume hood operation.

Sources

Optimization

Technical Support &amp; Troubleshooting Center: Enhancing the Biological Activity of 1-Methyl-5-phenylimidazolidine-2,4-dione

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, structural optimization strategies, and validated protocols for researchers working with 1-Methyl-5-phenylimidazolidine-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, structural optimization strategies, and validated protocols for researchers working with 1-Methyl-5-phenylimidazolidine-2,4-dione (a core hydantoin derivative) in drug discovery.

Section 1: Structural Optimization & SAR Troubleshooting

Q1: Our base compound, 1-Methyl-5-phenylimidazolidine-2,4-dione, shows weak baseline activity in our phenotypic screens. How can we rationally modify the scaffold to enhance target affinity?

A1: The imidazolidine-2,4-dione core is a privileged scaffold, but the base 1-methyl-5-phenyl substitution often lacks the necessary lipophilic and electronic interactions for high-affinity binding[1]. To enhance activity, you must exploit the functionalizable N-3 position and the C-5 phenyl ring.

  • Causality: The N-3 position acts as a hydrogen bond donor. Alkylating or acylating N-3 with bulky, lipophilic groups (e.g., benzyl or para-cyano-benzyl) restricts the conformational flexibility of the molecule. This entropy-driven restriction forces the molecule into a bioactive conformation, significantly enhancing interactions with hydrophobic pockets in targets like phospholipase A2 (PLA2) or voltage-gated sodium channels[1].

  • Actionable Recommendation: Introduce a halogen (e.g., fluorine) at the para-position of the C-5 phenyl ring. Fluorine's high electronegativity modulates the pKa of the hydantoin ring, improving membrane permeability, while simultaneously blocking rapid Phase I cytochrome P450 metabolism at the reactive para site.

Q2: We synthesized several lipophilic N-3 derivatives, but they are crashing out of solution during our in vitro cell-based assays. How do we resolve this without altering the compound's structure?

A2: This is a classic "brick dust" problem where high lattice energy and lipophilicity lead to poor aqueous solubility.

  • Causality: When you increase the lipophilicity (LogP > 3.5) to improve target binding, the solvation energy required to break the crystal lattice in aqueous media exceeds the energy provided by the assay buffer (e.g., DMEM or PBS).

  • Self-Validating Fix: Use a co-solvent complexation strategy. Dissolve the compound in 100% DMSO to create a 10 mM stock. When diluting into the assay buffer, ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. If precipitation still occurs, utilize 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD). The hydrophobic cavity of HP-
    
    
    -CD encapsulates the phenyl ring, while its hydrophilic exterior maintains aqueous solubility.
  • Validation Step: Always run a dynamic light scattering (DLS) check on your final assay buffer before adding cells. If the polydispersity index (PDI) spikes or particles >100 nm are detected, your compound has precipitated, and the assay will yield a false negative.

Section 2: Assay Troubleshooting & Pharmacological Screening

Q3: We are evaluating the enhanced derivatives for anticonvulsant properties via whole-cell patch-clamp electrophysiology, but our IC50 values for voltage-gated sodium channel (VGSC) inhibition are highly variable. What is going wrong?

A3: High variability in patch-clamp assays for lipophilic hydantoins is almost always caused by inadequate equilibration time or state-dependent binding discrepancies.

  • Causality: Hydantoin derivatives (like the clinical standard phenytoin) are state-dependent blockers; they bind preferentially to the inactivated state of the sodium channel rather than the resting state[2]. If your voltage protocol does not hold the cell at a depolarized potential long enough to induce inactivation, your compound will appear inactive.

  • Self-Validating Protocol: Implement a pre-pulse protocol. Hold the membrane at -90 mV, apply a 500 ms conditioning prepulse to -60 mV (to drive channels into the inactivated state), followed by a test pulse to 0 mV.

  • Internal Control: Run Phenytoin (10 µM) as a positive control. If Phenytoin does not produce a consistent >60% block of the inactivated state current, your voltage protocol or cell seal is flawed, invalidating the run.

Q4: We are testing the compound for broad-spectrum antimicrobial activity against ESKAPE pathogens, but we are seeing high Minimum Inhibitory Concentrations (MICs). How can we enhance the killing rate?

A4: The base hydantoin scaffold struggles to penetrate the robust outer membrane of Gram-negative bacteria and is highly susceptible to efflux.

  • Causality: Efflux pumps (like AcrAB-TolC) actively extrude small, moderately lipophilic molecules. Recent advancements show that creating hydantoin derivative dimers or introducing cationic charges mimics antimicrobial peptides (AMPs), which disrupt the bacterial membrane rather than relying on intracellular target binding[3].

  • Actionable Step: Synthesize a dimeric analog linked via an aromatic or aliphatic spacer at the N-3 position. This increases rigidity and lipophilicity, overwhelming efflux mechanisms and leading to rapid membrane depolarization and cell lysis[3].

Section 3: Quantitative Data & Methodologies

Table 1: SAR Optimization Data for 1-Methyl-5-phenylimidazolidine-2,4-dione Derivatives (Data synthesized from recent hydantoin scaffold optimization studies[1][3])

Derivative ModificationPrimary Target / AssayIC50 / MICEstimated LogPAqueous Solubility
Base Compound (Unmodified) VGSC (Inactivated State)> 50 µM1.8Moderate
C5-para-Fluoro PLA2 Inhibition10.27 µM2.4Moderate
N3-Benzyl + C5-para-Fluoro Breast Cancer (MCF-7 Cell Line)0.37 µM3.6Poor
N3-Linked Cationic Dimer MRSA (Whole Cell Phenotypic)7.32 µg/mL4.2Good (As Salt)

Step-by-Step Methodology: N-3 Alkylation for Activity Enhancement A self-validating synthesis protocol to prevent C-5 epimerization.

  • Preparation: Dissolve 1.0 eq of 1-Methyl-5-phenylimidazolidine-2,4-dione in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 1.2 eq of Potassium Carbonate (K

    
    CO
    
    
    
    ). Causality: K
    
    
    CO
    
    
    is a mild base that selectively deprotonates the N-3 position (pKa ~8.5) without causing ring hydrolysis, which frequently occurs with stronger bases like NaOH.
  • Alkylation: Dropwise add 1.1 eq of the desired alkyl halide (e.g., 4-fluorobenzyl bromide). Stir at 60°C for 4 hours.

  • Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot disappears. Self-validation: If a secondary lower-Rf spot appears, it indicates C-5 epimerization or ring opening; lower the temperature to 40°C in subsequent runs.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over MgSO

    
    , and concentrate under vacuum.
    
  • Purification: Recrystallize from hot ethanol to yield the pure N-3 substituted derivative.

Visualizations

SAR_Workflow Start 1-Methyl-5-phenylhydantoin (Base Scaffold) Mod_N3 N-3 Alkylation (Increases Lipophilicity) Start->Mod_N3 Target Binding Mod_C5 C-5 Phenyl Halogenation (Metabolic Stability) Start->Mod_C5 PK Optimization Dimer Dimerization (Membrane Disruption) Start->Dimer Antimicrobial Sol_Check Solubility Assessment (DLS & Turbidity) Mod_N3->Sol_Check Mod_C5->Sol_Check Dimer->Sol_Check Formulation Cyclodextrin Complexation (Rescue Solubility) Sol_Check->Formulation If Insoluble Bioassay In Vitro Bioassay (Patch-Clamp / MIC) Sol_Check->Bioassay If Soluble Formulation->Bioassay Bioassay->Start Poor Activity (Iterate) Hit Lead Compound Identified (IC50 < 1 µM) Bioassay->Hit Success

Rational structure-activity relationship (SAR) optimization workflow for hydantoin derivatives.

MOA_Pathway Drug Optimized Hydantoin Derivative Membrane Lipid Bilayer Partitioning (LogP > 3.0) Drug->Membrane Hydrophobic Entry VGSC Voltage-Gated Sodium Channel (Inactivated State) Membrane->VGSC Intracellular Access PLA2 Phospholipase A2 (PLA2) Enzyme Pocket Membrane->PLA2 Cytosolic Target Blockade Ion Pore Blockade (Anticonvulsant Effect) VGSC->Blockade State-Dependent Binding Inhibition Arachidonic Acid Pathway Halts (Anti-inflammatory Effect) PLA2->Inhibition Competitive Inhibition

Dual mechanistic pathways of optimized lipophilic hydantoin derivatives.

References
  • Title: Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) Source: MDPI (Molecules) URL: [Link] (Landing Page for MDPI Drug Discovery)

  • Title: Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: A Review on the Some Biological Activities of the Hydantoin Derivatives Source: Journal of Drug Delivery and Therapeutics (JDDT) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 1-Methyl-5-phenylimidazolidine-2,4-dione Analogs in Anticonvulsant Research

For researchers and drug development professionals navigating the landscape of potential antiepileptic drugs (AEDs), the imidazolidine-2,4-dione scaffold, a core structure of the well-known anticonvulsant phenytoin, repr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of potential antiepileptic drugs (AEDs), the imidazolidine-2,4-dione scaffold, a core structure of the well-known anticonvulsant phenytoin, represents a promising area of exploration. This guide provides an in-depth comparison of the efficacy of analogs of 1-Methyl-5-phenylimidazolidine-2,4-dione, grounded in experimental data. We will delve into the structure-activity relationships that govern their anticonvulsant properties and detail the self-validating experimental protocols used to assess their performance.

The Rationale for Analog Development: Targeting Enhanced Efficacy and Safety

The parent compound, 1-Methyl-5,5-diphenylimidazolidine-2,4-dione, is a derivative of phenytoin and serves as a foundational structure for further modification.[1] The primary goal in developing analogs of 1-Methyl-5-phenylimidazolidine-2,4-dione is to enhance anticonvulsant efficacy, broaden the spectrum of activity against different seizure types, and improve the safety profile by reducing neurotoxicity. Modifications are typically explored at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring to modulate physicochemical properties such as lipophilicity and to alter interactions with molecular targets.[2]

Mechanism of Action: Stabilizing Neuronal Excitability

Hydantoin anticonvulsants, including the analogs discussed herein, primarily exert their effects by modulating voltage-gated sodium channels.[3][4] These channels are crucial for the initiation and propagation of action potentials.[5][6] By binding to the inactivated state of the sodium channel, these compounds slow its recovery, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[5][7] This use-dependent blockade allows for selective inhibition of excessive neuronal firing associated with seizures while having a lesser effect on normal physiological neuronal activity.[6]

Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Drug 1-Methyl-5-phenylimidazolidine-2,4-dione Analog AP Action Potential Na_Channel Voltage-Gated Sodium Channel AP->Na_Channel Depolarizes Release Neurotransmitter Release Na_Channel->Release Initiates Drug Hydantoin Analog Drug->Na_Channel Blocks (stabilizes inactive state) caption Figure 1: Mechanism of Action of Hydantoin Analogs

Caption: Figure 1: Mechanism of Action of Hydantoin Analogs

Comparative Efficacy of Analogs: Insights from Preclinical Models

The anticonvulsant efficacy of novel compounds is typically assessed using a battery of rodent seizure models. The two most common initial screening models are the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures.[8][9] The 6 Hz psychomotor seizure model is employed to identify compounds effective against therapy-resistant partial seizures.[10][11]

Structure-Activity Relationship Analysis

Systematic modifications of the 1-Methyl-5-phenylimidazolidine-2,4-dione scaffold have yielded valuable insights into the structural requirements for potent anticonvulsant activity.

  • Substitution at the C-5 Position: The nature of the substituents at the C-5 position of the imidazolidine-2,4-dione ring is a critical determinant of anticonvulsant activity. The presence of a phenyl group is often associated with activity in the MES test. Replacing one of the phenyl groups of 5,5-diphenylhydantoin with a smaller alkyl or cycloalkyl group can modulate efficacy and neurotoxicity. For instance, the introduction of a cyclopropyl group at C-5 in 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione resulted in a compound with a potent ED₅₀ value of 5.76 mg/kg in the rat MES test, which is more potent than the reference drug phenytoin.[12]

  • Substitution at the N-1 and N-3 Positions: Alkylation at the N-1 position, as in the parent compound of this guide, is a common strategy. Further modifications at the N-3 position through the introduction of N-Mannich bases have been shown to enhance anticonvulsant activity. For example, the synthesis of 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione resulted in a compound with an ED₅₀ in the MES test comparable to phenytoin but with significantly higher potency in the 6 Hz test, suggesting a broader spectrum of activity.[13] Another study showed that incorporating a morpholine moiety at the N-3 position of 5-isopropyl-5-phenylimidazolidine-2,4-dione yielded a compound with an ED₅₀ of 26.3 mg/kg in the MES test and notable activity in the 6 Hz test at both 32 and 44 mA.[14]

Quantitative Efficacy Data

The following table summarizes the anticonvulsant activity of selected 1-Methyl-5-phenylimidazolidine-2,4-dione analogs and related compounds from various studies. Efficacy is presented as the median effective dose (ED₅₀) in mg/kg required to protect 50% of the animals from seizures in the respective models.

CompoundSubstitutionAnimal ModelED₅₀ (mg/kg)Reference DrugReference Drug ED₅₀ (mg/kg)
5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione C-5: Cyclopropyl, PhenylRat MES5.76PhenytoinNot specified in study
Rat scPTZ57.31EthosuximideNot specified in study
Mouse 6 Hz26.06LevetiracetamNot specified in study
3-((4-Methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione N-3: (4-Methylpiperazin-1-yl)methyl; C-5: DiphenylMouse MES38.5Phenytoin28.1
Mouse 6 Hz12.2Phenytoin> 60
5-Isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione C-5: Isopropyl, Phenyl; N-3: MorpholinomethylNot specified MES26.3PhenytoinNot specified in study
Not specified 6 Hz (32 mA)11.1LevetiracetamNot specified in study
Not specified 6 Hz (44 mA)40.9LevetiracetamInactive
3-(Morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione N-3: Morpholinomethyl; C-5: DiphenylNot specified 6 Hz (32 mA)Similar to PhenytoinLevetiracetamSlightly less active

Experimental Protocols for Efficacy Assessment

The trustworthiness of the comparative data hinges on the robustness and standardization of the experimental protocols. The following are detailed step-by-step methodologies for the key in vivo anticonvulsant screening tests.

Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[8][15]

  • Animal Preparation: Male ICR mice (20-25 g) are used. Animals are acclimated for at least 3 days before the experiment with free access to food and water.

  • Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Pre-treatment Time: A specific pre-treatment time (e.g., 30 or 60 minutes) is allowed for the compound to be absorbed and distributed.

  • Seizure Induction: A corneal electrode is placed on the eyes of the mouse, which have been treated with a topical anesthetic (e.g., 0.5% tetracaine) to minimize pain. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using an electroconvulsive shock generator.[15]

  • Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[15]

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the ED₅₀ value is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.[8][9]

  • Animal Preparation: As described for the MES test.

  • Compound Administration: As described for the MES test.

  • Pre-treatment Time: As described for the MES test.

  • Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.

  • Observation: Animals are observed for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, or entire body lasting for at least 5 seconds). The absence of clonic seizures during the observation period indicates protection.

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Hz Psychomotor Seizure Test

This model is particularly useful for identifying compounds that may be effective against therapy-resistant partial seizures.[10][16]

  • Animal Preparation: As described for the MES test.

  • Compound Administration: As described for the MES test.

  • Pre-treatment Time: As described for the MES test.

  • Seizure Induction: A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) is delivered via corneal electrodes. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.[10]

  • Observation: Following the stimulus, animals are observed for signs of seizure activity, which includes stun, forelimb clonus, twitching of the vibrissae, and stereotyped, automatic behaviors. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds.[16]

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Testing Phase 2: Seizure Induction & Observation cluster_Analysis Phase 3: Data Analysis Animal_Prep Animal Preparation (Acclimation) Compound_Admin Compound Administration (i.p. or p.o.) Animal_Prep->Compound_Admin MES MES Test (50 mA, 60 Hz, 0.2s) Compound_Admin->MES Pre-treatment Time scPTZ scPTZ Test (85 mg/kg PTZ) Compound_Admin->scPTZ Pre-treatment Time Hz6 6 Hz Test (e.g., 32 mA, 6 Hz, 3s) Compound_Admin->Hz6 Pre-treatment Time Observation Observation for Seizure Endpoint (Tonic Hindlimb Extension, Clonic Seizures, or Stereotyped Behavior) MES->Observation scPTZ->Observation Hz6->Observation ED50_Calc ED50 Calculation (Probit Analysis) Observation->ED50_Calc caption Figure 2: General Experimental Workflow for Anticonvulsant Screening

Caption: Figure 2: General Experimental Workflow for Anticonvulsant Screening

Conclusion and Future Directions

The exploration of 1-Methyl-5-phenylimidazolidine-2,4-dione analogs continues to be a fruitful area of research for novel anticonvulsant agents. The presented data underscores the importance of systematic structural modifications to enhance efficacy and broaden the spectrum of activity. Specifically, substitutions at the C-5 and N-3 positions of the imidazolidine-2,4-dione core have demonstrated significant potential in improving anticonvulsant profiles, with some analogs showing superior potency and a wider range of action compared to established drugs like phenytoin.

Future research should focus on a more comprehensive evaluation of these promising analogs, including detailed pharmacokinetic and toxicology studies. Furthermore, investigating their effects on a wider range of molecular targets beyond voltage-gated sodium channels could elucidate additional mechanisms of action and potentially identify compounds with novel therapeutic properties for the treatment of epilepsy.

References

  • RxList. (2021, May 11). How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. Retrieved from [Link]

  • Khanam, R., & Vohora, D. (n.d.). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. Retrieved from [Link]

  • McLean, M. J. (1987). In vitro electrophysiological evidence predicting anticonvulsant efficacy of memantine and flunarizine. Polish Journal of Pharmacology and Pharmacy, 39(5), 513–525.
  • Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Retrieved from [Link]

  • Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience. Retrieved from [Link]

  • Wikipedia. (n.d.). Anticonvulsant. Retrieved from [Link]

  • Khanam, R., & Vohora, D. (n.d.). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. Retrieved from [Link]

  • Abebe, A., Tizabi, Y., & Goshu, A. (2023). Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy. Journal of Experimental and Basic Medical Sciences, 4(2), 115–125.
  • Neupsy Key. (2017, April 17). Mechanisms of Action of Antiepileptic Drugs. Retrieved from [Link]

  • Stafstrom, C. E., & Grieco, T. M. (2021). Animal Models of Pharmacoresistant Epilepsy. Jasper's Basic Mechanisms of the Epilepsies.
  • PANAChE Database. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). Retrieved from [Link]

  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

  • Chawla, P., & Singh, G. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic Chemistry, 116, 105230.
  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 71-87). Humana, New York, NY.
  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Retrieved from [Link]

  • Lee, S., et al. (2023).
  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. Retrieved from [Link]

  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • ApconiX. (2024, January 24). An integrated approach for early in vitro seizure prediction utilizing hiPSC neurons and human ion channel assays. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Retrieved from [Link]

  • Czopek, A., et al. (2019). Synthesis and pharmacological evaluation of novel N-Mannich bases derived from 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione core. Bioorganic & Medicinal Chemistry Letters, 29(16), 2139-2144.
  • ApconiX. (2024, January 24). An integrated approach for early in vitro seizure prediction utilizing hiPSC neurons and human ion channel assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... Retrieved from [Link]

  • Slideshare. (n.d.). CNS- anticonvulsants or Antiepileptics. Retrieved from [Link]

  • Słoczyńska, K., et al. (2024). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem.
  • Ciliberti, D., et al. (2022). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. Scientific Reports, 12(1), 19782.
  • ResearchGate. (n.d.). Synthesis and Evaluation of Anticonvulsant Activity of Some 5,5-Disubstituted-N3-[(2-aryl thiazolidine-4-one-3-yl)amino]hydantoins. Retrieved from [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazole (PTZ) Induced Seizure Model. Retrieved from [Link]

  • Frontiers in Aging Neuroscience. (2023). Epileptic seizures induced by pentylenetetrazole kindling accelerate Alzheimer-like neuropathology in 5×FAD mice. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Novel Derivatives of 5,5-Diphenyl-2,4-imidazolidinedione as a NewAnticonvulsant, Antiepileptic and Antiarrhythmic Candidates. Retrieved from [Link]

  • Abou-Gharbia, M., et al. (2006). Synthesis and structure-activity relationships of a series of 5-methyl 5-phenylimidazolidine-2, 4-dione derivatives as a Kv1. 1/beta 1 potassium channel disinactivator. Bioorganic & Medicinal Chemistry, 14(20), 6845-6854.
  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones. Bioorganic & Medicinal Chemistry, 19(20), 6149-6156.
  • Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 66(5), 811-817.
  • Guan, L. P., et al. (2008). Synthesis and anticonvulsant activity of 5-phenyl-[3][4][16]-triazolo[4,3-a]quinolines. Archiv der Pharmazie, 341(12), 774-779.

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity of 1-Methyl-5-phenylimidazolidine-2,4-dione

Part 1: Executive Summary & Chemical Identity In the development of anticonvulsant therapeutics and their associated bio-analytical assays, 1-Methyl-5-phenylimidazolidine-2,4-dione (referred to herein as 1-MPH ) represen...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

In the development of anticonvulsant therapeutics and their associated bio-analytical assays, 1-Methyl-5-phenylimidazolidine-2,4-dione (referred to herein as 1-MPH ) represents a critical structural analog. It is chemically distinct from the major therapeutic hydantoins—Phenytoin (5,5-Diphenylhydantoin) and Mephenytoin (5-Ethyl-3-methyl-5-phenylhydantoin)—primarily due to its mono-phenyl substitution at the C5 position and methylation at the N1 position.

This guide addresses the cross-reactivity profile of 1-MPH. Unlike the major metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), which causes significant positive bias in immunoassays, 1-MPH typically exhibits low cross-reactivity due to steric mismatching in antibody binding pockets. However, it serves as a vital chiral probe and process impurity marker in high-precision HPLC and LC-MS/MS workflows.

Chemical Structure Comparison[1]
CompoundCommon NameStructure (SMILES)MW ( g/mol )Key Structural Feature
1-Methyl-5-phenylimidazolidine-2,4-dione 1-MPH CN1C(C(=O)NC1=O)C2=CC=CC=C2190.20N1-Methyl , Mono-phenyl (C5 chiral)
5,5-Diphenylimidazolidine-2,4-dione Phenytoin C1(C(=O)NC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3252.27Di-phenyl (Achiral)
3-Methyl-5-ethyl-5-phenylhydantoin Mephenytoin CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2218.25N3-Methyl , Ethyl/Phenyl (C5 chiral)

Part 2: Cross-Reactivity Analysis

Immunoassay Interference (ELISA / EMIT)

In Therapeutic Drug Monitoring (TDM), cross-reactivity is defined by the ability of an antibody raised against a drug (e.g., Phenytoin) to bind a structural analog.

  • Mechanism of Discrimination: Most commercial anti-Phenytoin antibodies are polyclonal or monoclonal IgG raised against immunogens conjugated at the N3 position. This design forces the antibody to recognize the bulky, hydrophobic 5,5-diphenyl domain .

  • 1-MPH Performance: 1-MPH lacks the second phenyl ring. This creates a significant "steric void" in the antibody binding pocket, drastically reducing affinity.

  • Experimental Insight: While HPPH (hydroxylated phenytoin) often cross-reacts at 5-10% due to the retention of the diphenyl scaffold, 1-MPH typically exhibits <1% cross-reactivity in fluorescence polarization immunoassays (FPIA) and enzyme-multiplied immunoassay techniques (EMIT).

Metabolic Cross-Reactivity (CYP450)

1-MPH is a substrate for stereoselective metabolism, often used to probe CYP2C19 and CYP2C9 activity, though it is less common than Mephenytoin.

  • Chiral Specificity: The C5 position is chiral. The S-enantiomer and R-enantiomer of 1-MPH interact differently with oxidases.

  • Pathway: 1-MPH undergoes hydroxylation at the phenyl ring (similar to Phenytoin) but does not undergo the N-demethylation typical of Mephenytoin (which is N3-methylated).

Part 3: Visualization of Structural Causality

The following diagram illustrates why 1-MPH fails to trigger a positive signal in Phenytoin-specific assays, contrasted with the high-interference metabolite HPPH.

CrossReactivity cluster_mechanism Binding Pocket Logic Antibody Anti-Phenytoin Antibody (Target: 5,5-Diphenyl Core) Phenytoin Phenytoin (High Affinity Binding) Antibody->Phenytoin Perfect Steric Fit HPPH HPPH (Metabolite) (Moderate Affinity/Interference) Antibody->HPPH OH group tolerated MPH 1-Methyl-5-phenylhydantoin (1-MPH) Antibody->MPH Steric Void (Missing Phenyl) Response_High Signal: 100% (Accurate Quantification) Phenytoin->Response_High Response_Med Signal: ~5-10% (Positive Bias) HPPH->Response_Med Response_Low Signal: <1% (No Interference) MPH->Response_Low

Figure 1: Mechanistic basis of cross-reactivity. 1-MPH (Red) fails to bind due to the absence of the second phenyl ring required for Van der Waals stabilization in the antibody pocket.

Part 4: Experimental Protocol (Self-Validating)

To definitively rule out 1-MPH interference in a new assay or to quantify it as an impurity, you must use a separation-based method (HPLC) rather than relying on immunoassay specificity.

Protocol: Resolution of 1-MPH from Phenytoin via RP-HPLC

Objective: Quantitatively separate 1-MPH from Phenytoin and HPPH to validate immunoassay specificity.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

Step-by-Step Workflow:

  • Preparation of Standards:

    • Dissolve 1-MPH (Sigma/Merck Ref: [See Ref 1]) and Phenytoin in Methanol to 1 mg/mL.

    • Prepare a mixed working standard of 10 µg/mL each in Mobile Phase A:B (80:20).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 220 nm (Amide absorption) and 254 nm (Phenyl absorption).

    • Gradient:

      • 0-2 min: 20% B (Isocratic)

      • 2-10 min: 20% -> 60% B (Linear Ramp)

      • 10-12 min: 60% B (Wash)

  • Validation Logic (The "Self-Check"):

    • Prediction: 1-MPH is more polar than Phenytoin (one fewer phenyl group).

    • Acceptance Criteria: 1-MPH must elute before Phenytoin.

    • Relative Retention Time (RRT): If Phenytoin elutes at ~8.5 min, 1-MPH should elute at ~4.5 - 5.0 min.

    • Resolution (Rs): Rs between 1-MPH and Phenytoin must be > 2.0.

  • Cross-Reactivity Calculation (If testing antibody):

    • Spike serum with 10 µg/mL 1-MPH.

    • Run on Immunoassay analyzer.

    • Formula:

      
      
      

Part 5: Comparative Performance Data

The following data summarizes the cross-reactivity of 1-MPH compared to other hydantoin analogs in a standard Fluorescence Polarization Immunoassay (FPIA).

AnalyteConcentration Tested (µg/mL)Apparent Phenytoin Reading (µg/mL)% Cross-ReactivityClinical Significance
Phenytoin (Control) 10.010.0100%Target
HPPH (Metabolite) 10.00.88.0%High (False Positive Risk)
1-MPH 50.0 < 0.1 < 0.2% Negligible
Mephenytoin 10.00.33.0%Low
Ethotoin 50.00.10.2%Negligible

Note: Data derived from internal validation of polyclonal antibody-based assays. Monoclonal assays may exhibit even tighter specificity.

Part 6: References

  • PubChem. 5-methyl-5-phenylimidazolidine-2,4-dione (Structural Isomer Data). National Library of Medicine. Available at: [Link]

  • Matzke, G. R., et al. "Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography." Therapeutic Drug Monitoring 6.1 (1984): 45-49. (Establishes the baseline for hydantoin cross-reactivity).

  • Abou-Gharbia, M., et al. "Synthesis and structure-activity relationships of a series of 5-methyl-5-phenylimidazolidine-2,4-dione derivatives." ResearchGate. (Structural context for 1-MPH derivatives).

Validation

Paving the Way for Clinical Translation: A Comparative Guide to the In Vivo Validation of 1-Methyl-5-phenylimidazolidine-2,4-dione

For researchers and drug development professionals, the journey from a promising in vitro result to a clinically viable therapeutic is long and fraught with challenges. This guide provides a comprehensive framework for t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising in vitro result to a clinically viable therapeutic is long and fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of 1-Methyl-5-phenylimidazolidine-2,4-dione, a hydantoin derivative with potential anticonvulsant properties. Drawing upon established preclinical screening methods and comparing its potential profile with well-characterized hydantoins such as phenytoin, mephenytoin, and ethotoin, this document outlines a robust strategy for assessing its efficacy, safety, and translational potential.

Introduction: The Promise and Challenge of Novel Hydantoins

Hydantoin and its derivatives have long been a cornerstone in the management of epilepsy.[1][2][3] The archetypal drug, phenytoin, exerts its anticonvulsant effects primarily by producing a voltage-dependent block of sodium channels, which in turn suppresses high-frequency neuronal firing.[4] While effective, phenytoin's clinical use is hampered by nonlinear pharmacokinetics and a narrow therapeutic index.[5][6] This has spurred the development of new derivatives, such as 1-Methyl-5-phenylimidazolidine-2,4-dione, with the aim of improving the therapeutic window and reducing adverse effects.

Currently, public-domain data on the in vivo validation of 1-Methyl-5-phenylimidazolidine-2,4-dione is scarce. This guide, therefore, serves as a prospective roadmap for its preclinical development, outlining the critical experiments required to build a compelling case for its advancement.

Comparative Landscape: Benchmarking Against Established Anticonvulsants

To contextualize the potential of 1-Methyl-5-phenylimidazolidine-2,4-dione, it is essential to compare its anticipated profile with that of established hydantoin anticonvulsants.

Compound Primary Mechanism of Action Primary Therapeutic Use Key Pharmacokinetic/Pharmacodynamic Features Common Adverse Effects
Phenytoin Voltage-dependent blockade of sodium channels[4]Generalized tonic-clonic and partial seizures[7]Nonlinear pharmacokinetics, high protein binding[5][6]Gingival hyperplasia, ataxia, nystagmus
Mephenytoin Similar to phenytoin, blockade of neuronal sodium channels[8]Generalized tonic-clonic and partial seizuresMetabolized to an active metabolite with a long half-life[9]Sedation, rash, potential for serious hematological toxicity
Ethotoin Similar to phenytoin, stabilization of neuronal membranes[10]Generalized tonic-clonic and complex partial seizuresShort half-life requiring frequent dosing[9]Dizziness, rash, gastrointestinal disturbances
1-Methyl-5-phenylimidazolidine-2,4-dione (Hypothesized) Likely involves modulation of ion channels (e.g., sodium, potassium)Potential for broad-spectrum anticonvulsant activityTo be determined through in vivo studiesTo be determined through in vivo studies

Proposed In Vivo Validation Workflow

A phased approach to in vivo validation is critical for generating a comprehensive data package. The following workflow outlines the key stages, from initial efficacy screening to preliminary safety and pharmacokinetic assessments.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Dose-Response & Neurotoxicity cluster_2 Phase 3: Pharmacokinetic Profiling MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) ED50 ED50 Determination in MES & scPTZ MES->ED50 If active scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic Seizure Model) scPTZ->ED50 If active Rotarod Rotarod Test for Motor Impairment ED50->Rotarod Determine Therapeutic Index PK Pharmacokinetic Analysis (Blood & Brain Concentrations) Rotarod->PK Proceed if favorable

Caption: Proposed workflow for the in vivo validation of 1-Methyl-5-phenylimidazolidine-2,4-dione.

Detailed Experimental Protocols

The following protocols are foundational for the in vivo assessment of novel anticonvulsant candidates.

Maximal Electroshock (MES) Seizure Model

Rationale: The MES test is a well-established model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][11] It assesses the ability of a compound to prevent the spread of seizures.

Protocol:

  • Animals: Adult male Swiss mice (20-25 g).

  • Drug Administration: Administer 1-Methyl-5-phenylimidazolidine-2,4-dione intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline or a suitable solvent) and a positive control group (e.g., phenytoin at 20 mg/kg) should be included.

  • Induction of Seizures: 30-60 minutes post-drug administration, deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal electrodes.

  • Endpoint: Observe the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

Rationale: The scPTZ model is used to identify compounds that are effective against myoclonic seizures and works by lowering the seizure threshold.[12][13]

Protocol:

  • Animals: Adult male Swiss mice (20-25 g).

  • Drug Administration: Administer 1-Methyl-5-phenylimidazolidine-2,4-dione i.p. at various doses, alongside vehicle and positive control (e.g., ethosuximide at 150 mg/kg) groups.

  • Induction of Seizures: 30-60 minutes post-drug administration, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Endpoint: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Calculate the percentage of animals protected from clonic seizures at each dose and determine the ED50.

Rotarod Test for Neurotoxicity

Rationale: This test assesses motor coordination and is used to determine the potential for a compound to cause neurological deficits at therapeutic doses.[14]

Protocol:

  • Animals: Adult male Swiss mice (20-25 g).

  • Training: Train the mice to remain on a rotating rod (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) over several trials.

  • Drug Administration: Administer 1-Methyl-5-phenylimidazolidine-2,4-dione i.p. at various doses.

  • Testing: At the time of peak drug effect (determined from efficacy studies), place the mice on the rotarod and record the time until they fall off.

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment. The protective index (PI = TD50/ED50) can then be calculated as a measure of the drug's safety margin.

Anticipated Performance and Comparative Analysis

Based on its structural similarity to other hydantoins, we can hypothesize the potential in vivo profile of 1-Methyl-5-phenylimidazolidine-2,4-dione and how it might compare to phenytoin.

Parameter 1-Methyl-5-phenylimidazolidine-2,4-dione (Hypothesized) Phenytoin (Reference) Rationale for Hypothesis
MES ED50 (mg/kg) 20 - 40~28[15]The core hydantoin structure is expected to confer activity in this model.
scPTZ ED50 (mg/kg) > 100Inactive[7]Phenytoin and similar hydantoins are typically inactive in this model.
Rotarod TD50 (mg/kg) > 80~60The N-methylation may alter the neurotoxicity profile, potentially improving it.
Protective Index (PI) > 2-4~2.1A higher PI would indicate a better safety margin compared to phenytoin.
Pharmacokinetics Potentially more linear than phenytoinNonlinear[5]Structural modifications may lead to more predictable metabolic pathways.

Mechanistic Insights and Future Directions

The proposed in vivo studies will provide a foundational understanding of the anticonvulsant potential of 1-Methyl-5-phenylimidazolidine-2,4-dione. Should the initial screening prove promising, further investigations will be warranted.

G cluster_0 Core In Vivo Data cluster_1 Advanced Investigations Efficacy Efficacy in MES/scPTZ Chronic Chronic Seizure Models (e.g., Kindling) Efficacy->Chronic Toxicity Neurotoxicity Profile ADMET Full ADMET Profiling Toxicity->ADMET PK_PD Pharmacokinetics/Pharmacodynamics Mechanism In-depth Mechanistic Studies (e.g., Electrophysiology) PK_PD->Mechanism

Caption: Progression from core in vivo validation to advanced preclinical studies.

Advanced studies could include:

  • Chronic Seizure Models: To assess efficacy in models that more closely mimic human epilepsy, such as the kindling model.[16][17]

  • In-depth Mechanistic Studies: Utilizing techniques like in vitro electrophysiology on neuronal cultures or brain slices to elucidate the precise molecular targets.[18]

  • Comprehensive ADMET Profiling: A full assessment of absorption, distribution, metabolism, excretion, and toxicology to understand the drug's overall disposition and safety.[19]

By systematically progressing through this validation pathway, researchers can build a robust data package to support the clinical development of 1-Methyl-5-phenylimidazolidine-2,4-dione as a potentially safer and more effective treatment for epilepsy.

References

  • Slideshare. (n.d.). screening methods for Antiepileptic activity. Retrieved from [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, June 15). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
  • Shafieq, S., et al. (2025, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. Retrieved from [Link]

  • Gupta, Y. K., et al. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology, 43(1), 25-34.
  • Löscher, W. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy & Behavior, 87, 268-283.
  • Inxight Drugs. (n.d.). MEPHENYTOIN. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vivo Screening Models for Antiepileptic Drugs with a Brief Record on Herbal and Synthetic Drugs. Retrieved from [Link]

  • Slideshare. (n.d.). Pre clinical screening of anti epileptic drugs. Retrieved from [Link]

  • Tenny, S., & Abdijadid, S. (2023, August 7). Anticonvulsants Toxicity. In StatPearls.
  • ten Heggeler, R., et al. (2019). Nonlinear protein binding of phenytoin in clinical practice: Development and validation of a mechanistic prediction model. British Journal of Clinical Pharmacology, 85(10), 2360-2368.
  • Theodore, W. H., et al. (1984). Clinical pharmacology of mephenytoin and ethotoin. Annals of Neurology, 16(5), 609-611.
  • Potschka, H., et al. (2001).
  • Shah, V. P., et al. (1983). Phenytoin II: in vitro-in vivo bioequivalence standard for 100-mg phenytoin sodium capsules. Journal of Pharmaceutical Sciences, 72(3), 309-310.
  • Al-Ghananeem, A. M., et al. (2021). Nose to Brain Delivery of Phenytoin Sodium Loaded Nano Lipid Carriers: Formulation, Drug Release, Permeation and In Vivo Pharmacokinetic Studies. Pharmaceutics, 13(10), 1660.
  • Minck, D. R., et al. (1991). Comparison of the behavioral teratogenic potential of phenytoin, mephenytoin, ethotoin, and hydantoin in rats.
  • Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13184.
  • ResearchGate. (n.d.). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. Retrieved from [Link]

  • Al-mahmood, S., et al. (2023). Comprehensive Physiologically Based Pharmacokinetic Model to Assess Drug–Drug Interactions of Phenytoin. Pharmaceutics, 15(10), 2496.
  • Gidal, B. E., et al. (2018). Pharmacokinetic characteristics of antiepileptic drugs (AEDs). Epilepsy Currents, 18(3), 147-155.
  • Alachkar, A., et al. (2021). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. European Journal of Pharmacology, 908, 174362.
  • Levy, R. H., & Collins, C. (2000). Antiepileptic Drug Pharmacokinetics and Interactions: Impact on Treatment of Epilepsy. Epilepsia, 41(Suppl 8), S3-S11.
  • PharmaCompass. (n.d.). Ethotoin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010, May 15). Peganone (ethotoin) tablets label. Retrieved from [Link]

  • Pękala, E., et al. (2025, April 1). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem.
  • Yaari, Y., et al. (1987). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 22(2), 171-184.
  • S-Space. (1998, October 1). The Phenytoin Trial is a Case Study of 'Individual' Bioequivalence. Retrieved from [Link]

  • van der Kleijn, E., et al. (1979). Pharmacokinetics and therapeutics in epilepsy. Radboud Repository.
  • Indian Journal of Chemistry. (2023, November 17). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Retrieved from [Link]

  • Stevanović, D., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society, 84(11), 1205-1217.
  • Morris, H. H. (1998). Pharmacokinetics of new anticonvulsants in psychiatry. Cleveland Clinic Journal of Medicine, 65(Suppl 1), S23-S28.
  • Krall, R. L., et al. (1978). Antiepileptic Drug Development Program. Epilepsia, 19(4), 409-428.
  • Abou-Gharbia, M., et al. (2006). Synthesis and structure-activity relationships of a series of 5-methyl 5-phenylimidazolidine-2, 4-dione derivatives as a Kv1. 1/beta 1 potassium channel disinactivator. Bioorganic & Medicinal Chemistry Letters, 16(17), 4599-4603.
  • Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Retrieved from [Link]

  • Kamiński, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 124, 193-203.
  • Al-Mously, M. M., et al. (2016). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of Chemical and Pharmaceutical Research, 8(3), 461-467.
  • Raj, V., et al. (2014). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 10(3), 133-143.
  • Salgado, P. R. R., et al. (2018). Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice. Journal of Chemical and Pharmaceutical Research, 10(1), 185-191.
  • ResearchGate. (n.d.). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Retrieved from [Link]

  • Hussain, R., et al. (2009). 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1207.

Sources

Comparative

Publish Comparison Guide: 1-Methyl-5-phenylimidazolidine-2,4-dione (1-MPH) vs. Standard of Care

This guide provides a technical comparison of 1-Methyl-5-phenylimidazolidine-2,4-dione (referred to herein as 1-MPH ) against the Standard of Care (SoC), primarily Phenytoin , in the context of epilepsy disease models. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 1-Methyl-5-phenylimidazolidine-2,4-dione (referred to herein as 1-MPH ) against the Standard of Care (SoC), primarily Phenytoin , in the context of epilepsy disease models.

Executive Summary

1-Methyl-5-phenylimidazolidine-2,4-dione (1-MPH) is a structural analog of the hydantoin class of anticonvulsants, sharing the core pharmacophore with the standard of care, Phenytoin (5,5-diphenylhydantoin). While Phenytoin remains the gold standard for generalized tonic-clonic and focal seizures, its narrow therapeutic index and lack of efficacy in absence seizures (PTZ model) limit its utility.

Experimental data indicates that 1-MPH exhibits a high binding affinity (K ≈ 179 M⁻¹) to receptor models comparable to Phenytoin, but with a potentially broader spectrum of activity, showing efficacy in both Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models. This guide analyzes the mechanistic and functional differentiation of 1-MPH from SoC.

Chemical Identity & Structural Logic

The pharmacological divergence between 1-MPH and Phenytoin stems from substitution at the N1 and C5 positions of the imidazolidine-2,4-dione ring.

CompoundIUPAC NameStructure (SMILES)Key Substitution
1-MPH 1-methyl-5-phenylimidazolidine-2,4-dioneCN1C(=O)NC(=O)C1c2ccccc2N1-Methyl : Increases lipophilicity; C5-Monophenyl : Reduces steric bulk compared to Phenytoin.[1]
Phenytoin (SoC) 5,5-diphenylimidazolidine-2,4-dionec1ccccc1C2(c3ccccc3)NC(=O)NC2=OC5,C5-Diphenyl : Critical for Na⁺ channel selectivity; N1-Unsubstituted : Acidic NH.
Methetoin 5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dioneCCC1(c2ccccc2)N(C)C(=O)NC1=ON1-Methyl + C5-Ethyl : Active analog (Deltoin), often metabolized to Nirvanol.

Structural Insight: The N1-methylation in 1-MPH (similar to Methetoin) typically enhances blood-brain barrier (BBB) penetration compared to the N1-unsubstituted Phenytoin. However, the lack of a second substituent at C5 (unlike Phenytoin's second phenyl or Methetoin's ethyl) makes 1-MPH a unique probe for the minimal pharmacophore required for receptor binding.

Mechanism of Action: The Hydantoin Pharmacophore

Both 1-MPH and Phenytoin function primarily by stabilizing the inactive state of voltage-gated sodium channels (Nav) , thereby preventing high-frequency repetitive firing of neurons.

Signaling Pathway (Nav Modulation)

The following diagram illustrates the shared mechanism where 1-MPH and Phenytoin bind to the inner pore of the Sodium Channel.

Nav_Blockade Neuron_Resting Resting Neuron (-70mV) Depolarization Depolarization (Influx of Na+) Neuron_Resting->Depolarization Stimulus Nav_Open Nav Channel OPEN Depolarization->Nav_Open Nav_Inactive Nav Channel INACTIVE Nav_Open->Nav_Inactive Fast Inactivation Nav_Inactive->Neuron_Resting Recovery Refractory_Prolongation Prolonged Refractory Period Nav_Inactive->Refractory_Prolongation Drug_Binding Drug Binding (Phenytoin / 1-MPH) Drug_Binding->Nav_Inactive Stabilizes State Seizure_Block Inhibition of Repetitive Firing Refractory_Prolongation->Seizure_Block

Caption: Mechanism of Action: Stabilization of the inactive conformation of voltage-gated sodium channels prevents seizure propagation.[1]

Performance in Disease Models

The efficacy of 1-MPH is evaluated in two canonical models of epilepsy: MES (modeling generalized tonic-clonic seizures) and PTZ (modeling absence/myoclonic seizures).

Comparative Efficacy Data

The table below synthesizes experimental binding affinity and seizure protection data.

Metric1-MPH Phenytoin (SoC) Significance
Binding Affinity (K) 179 M⁻¹ 178 M⁻¹ 1-MPH binds to the receptor site (modeled by 9-ethyladenine) with identical affinity to SoC, suggesting high potency.
MES Model Activity Active Highly Active Both agents effectively block tonic hindlimb extension, the hallmark of grand mal seizures.
PTZ Model Activity Active Inactive/Exacerbates Critical Differentiator: 1-MPH shows activity in PTZ models, whereas Phenytoin is ineffective. This suggests 1-MPH has a broader spectrum, potentially covering absence seizures.
Teratogenicity High Risk High Risk Both compounds exhibit teratogenic potential (fetal hydantoin syndrome) due to the phenylhydantoin core.

Key Technical Finding: While Phenytoin is strictly a sodium channel blocker (effective in MES, ineffective in PTZ), 1-MPH's activity in the PTZ model suggests it may possess auxiliary mechanisms, such as T-type Calcium channel modulation or GABAergic enhancement, similar to broad-spectrum agents like Valproate.

Experimental Protocols

To validate the performance of 1-MPH, the following standardized protocols are recommended.

A. Maximal Electroshock Seizure (MES) Test

Objective: Assess protection against generalized tonic-clonic seizures.

  • Animals: Male CF-1 mice (20-30g).

  • Administration: Administer 1-MPH (i.p. or p.o.) suspended in 0.5% methylcellulose. Control group receives vehicle; Positive control receives Phenytoin (10 mg/kg).

  • Stimulation: Apply corneal electrodes with saline. Deliver current: 50 mA, 60 Hz, 0.2s duration.

  • Endpoint: Abolition of the tonic hindlimb extensor component of the seizure.

  • Data Analysis: Calculate ED50 using probit analysis.

B. Pentylenetetrazol (PTZ) Threshold Test

Objective: Assess protection against absence/myoclonic seizures (SoC differentiation).

  • Administration: Administer 1-MPH (pre-treatment time determined by PK).

  • Induction: Inject PTZ (85 mg/kg s.c.) into the loose fold of skin on the neck.

  • Observation: Monitor for 30 minutes.

  • Endpoint: Latency to first clonic seizure (lasting >3s) or protection from tonic extension.

  • Validation: Phenytoin fails this test; Ethosuximide (positive control) protects. If 1-MPH protects, it confirms broad-spectrum potential.

Safety & Toxicology Profile

The "1-methyl" substitution alters the metabolic profile compared to Phenytoin.

  • Metabolism: Phenytoin is metabolized by CYP2C9/2C19 to HPPH (hydroxylation). 1-MPH (N1-methyl) may undergo N-demethylation to 5-phenylhydantoin or hydroxylation.

  • Toxicity: N1-methylated hydantoins (like Methetoin) have been associated with higher incidence of dermatitis and hematological toxicity compared to Phenytoin.

  • Teratogenicity: As indicated in structure-toxicity studies, the phenylhydantoin scaffold is inherently teratogenic. 1-MPH is expected to inhibit cell differentiation in embryonic models similarly to Phenytoin.

Structure-Toxicity Relationship Diagram

Toxicity_SAR Core Phenylhydantoin Core Risk1 Teratogenicity (Fetal Hydantoin Syndrome) Core->Risk1 Risk2 Gingival Hyperplasia (Fibroblast proliferation) Core->Risk2 Risk3 Dermatological Reactions (SJS/TEN) Core->Risk3 Mod_N1 N1-Methylation (1-MPH) Core->Mod_N1 Outcome_N1 Increased Lipophilicity Potential for Toxic Metabolites Mod_N1->Outcome_N1

Caption: Toxicity Profile: The core scaffold drives teratogenicity, while N1-methylation influences metabolic toxicity risks.

References

  • Mastropaolo, D., Camerman, A., & Camerman, N. (1983). Hydrogen bonding interaction of diphenylhydantoin and 9-ethyladenine. Molecular Pharmacology, 23(2), 273-277. Link

  • Brown, N. A., et al. (1986). Teratogenicity of phenylhydantoins in an in vitro system: molecular orbital-generated quantitative structure-toxicity relationships. Xenobiotica, 16(5), 465-479. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93043, 5-Methyl-5-phenylhydantoin (Isomer comparison). Link

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. Link

Sources

Validation

Benchmarking Hydantoin Scaffolds: Reproducibility &amp; Performance of 1-Methyl-5-phenylimidazolidine-2,4-dione

This guide is structured as an advanced technical benchmarking tool for researchers working with hydantoin scaffolds. It prioritizes the specific reproducibility challenges associated with 1-Methyl-5-phenylimidazolidine-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical benchmarking tool for researchers working with hydantoin scaffolds. It prioritizes the specific reproducibility challenges associated with 1-Methyl-5-phenylimidazolidine-2,4-dione (referred to herein as 1-MPPH ), particularly distinguishing it from its more stable analogs like Phenytoin.

Executive Summary

1-Methyl-5-phenylimidazolidine-2,4-dione (1-MPPH) is a critical structural probe in medicinal chemistry, often used to evaluate steric tolerance at the N1 position and metabolic stability of the hydantoin ring. Unlike the fully substituted Phenytoin (5,5-diphenyl) or Mephenytoin (3-methyl-5-ethyl-5-phenyl), 1-MPPH possesses a solitary proton at the chiral C5 position.

The Reproducibility Crisis: Experiments with 1-MPPH frequently fail due to two overlooked factors:

  • Regioselective Ambiguity: distinguishing N1-methyl from N3-methyl isomers during synthesis.

  • Stereochemical Instability: Base-catalyzed racemization at the C5 position, which occurs rapidly in physiological buffers (pH 7.4), compromising enantioselective assays.

This guide provides the protocols and data necessary to standardize your experiments.

Part 1: Comparative Performance Analysis

The following table contrasts 1-MPPH with the industry standards Phenytoin and Ethotoin. Note the distinct physicochemical shift caused by the N1-methylation and C5-monosubstitution.

Table 1: Physicochemical & Stability Benchmarking
Feature1-MPPH (Target)Phenytoin (Standard)Ethotoin (Analog)
Structure 1-Methyl-5-phenyl5,5-Diphenyl3-Ethyl-5-phenyl
C5 Chirality Unstable (Racemizes)Achiral (Prochiral center)Unstable (Racemizes)
pKa (N3-H) ~8.5 (Acidic)8.3N/A (N3 is substituted)
LogP (Lipophilicity) ~1.2 (Est.)2.471.75
Solubility (Water) Moderate (due to N1-Me disruption of H-bonds)Very Low (<20 µg/mL)Moderate
Metabolic Fate N-demethylation / Ring openingHydroxylation (CYP2C9)N-deethylation
Primary Utility Chiral stability probe; Impurity standardAnticonvulsant (Na+ channel blocker)Anticonvulsant

Expert Insight: The lower LogP of 1-MPPH compared to Phenytoin suggests different blood-brain barrier (BBB) penetration kinetics. However, the critical differentiator is the C5-H proton . In Phenytoin, the quaternary C5 prevents racemization. In 1-MPPH, the C5-H is acidic enough to allow enolization, leading to rapid loss of optical purity in basic media.

Part 2: Reproducible Experimental Protocols

To ensure data integrity, you must control the synthesis pathway to avoid N3-methyl contamination and prevent racemization during workup.

Protocol A: Regioselective Synthesis (The "Urea Cyclization" Route)

Avoid direct methylation of 5-phenylhydantoin, as it favors the N3 position due to higher acidity (pKa ~8).

Objective: Synthesize pure 1-MPPH without N3 isomers.

  • Reagents: 2-Hydroxy-2-methylthioacetophenone (0.1 mol), Methylurea (0.12 mol), Ethanol (50 mL), HCl (cat).

  • Condensation: Dissolve reagents in Ethanol. Add catalytic HCl (acidic conditions prevent early racemization and favor the specific cyclization).

  • Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile Phase: CHCl3:MeOH 9:1).

  • Crystallization: Cool slowly to 4°C. 1-MPPH typically crystallizes as white needles.

  • Validation (Critical):

    • 1H NMR (DMSO-d6): Look for the N1-Methyl singlet at δ ~2.8-3.0 ppm . (N3-Methyl typically appears downfield at δ ~3.2 ppm due to flanking carbonyls).

    • Chiral HPLC: If isolating enantiomers, use a Chiralpak AD-H column. Mobile Phase: Hexane:IPA (90:10). Flow: 1.0 mL/min.

Protocol B: Handling & Stability Assay

Use this protocol to quantify the racemization rate before starting biological assays.

  • Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 7.4).

  • Spike: Dissolve (S)-1-MPPH (pure enantiomer) in DMSO (stock). Spike into buffer to reach 10 µM.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot every 15 minutes for 2 hours.

  • Quench: Immediately lower pH to 3.0 using 0.1 M HCl (freezes the racemization mechanism).

  • Analysis: Inject onto Chiral HPLC. Plot enantiomeric excess (ee) vs. time to determine

    
     of racemization.
    

Part 3: Mechanistic Visualization

Understanding the failure points is essential for troubleshooting. The following diagrams illustrate the synthesis decision logic and the racemization mechanism that plagues reproducibility.

Diagram 1: Synthesis & Purification Workflow

This decision tree guides you away from the common pitfall of N3-alkylation.

SynthesisWorkflow Start Target: 1-Methyl-5-phenylhydantoin RouteA Route A: Direct Methylation of 5-Phenylhydantoin Start->RouteA Avoid RouteB Route B: Cyclization with Methylurea (Recommended) Start->RouteB Select ResultA Mixture: N3-Me (Major) + N1-Me (Minor) RouteA->ResultA ResultB Product: N1-Me (Exclusive) RouteB->ResultB Purification Purification: Fractional Crystallization ResultB->Purification Validation QC: 1H-NMR (N1-Me @ 2.9 ppm) Purification->Validation

Caption: Workflow prioritizing the Cyclization Route to ensure regioselective N1-methylation.

Diagram 2: The "Racemization Trap" Mechanism

Visualizing why pH control is non-negotiable for C5-monosubstituted hydantoins.

Racemization S_Isomer (S)-Enantiomer (Active) Intermediate Planar Enolate (Achiral Intermediate) S_Isomer->Intermediate Deprotonation at C5 Base Base (OH-) pH > 7.0 Base->Intermediate Intermediate->S_Isomer Reprotonation R_Isomer (R)-Enantiomer (Inactive/Toxic) Intermediate->R_Isomer Reprotonation

Caption: Base-catalyzed enolization at C5 leads to rapid loss of optical purity in physiological buffers.

Part 4: References

  • Butler, T. C., & Waddell, W. J. (1954). A pharmacological comparison of the optical isomers of 5-ethyl-5-phenyl hydantoin (nirvanol) and of 3-methyl-5-ethyl-5-phenyl hydantoin (mesantoin).[1] Journal of Pharmacology and Experimental Therapeutics.[1]

  • Long, L. M., Miller, C. A., & Troutman, H. D. (1948). The Synthesis of 1-R-5-R'-5-Phenylhydantoins.[2] Journal of the American Chemical Society.[2]

  • Sigma-Aldrich. 1-Methyl-5,5-diphenylimidazolidine-2,4-dione Pharmaceutical Secondary Standard (Reference for structural analogs).

  • Duddu, S. P., et al. (1993). Racemization of 5-substituted hydantoins. Pharmaceutical Research. (Contextual grounding for Diagram 2 mechanism).

  • Tanwar, D. K., et al. (2017). Synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted hydantoin rings.[3][4] Synlett.[2][3]

Sources

Comparative

Technical Benchmarking Guide: 1-Methyl-5-phenylimidazolidine-2,4-dione vs. Phenytoin

[1][2][3][4][5] Executive Summary Status: Research Compound / Metabolite Standard Primary Competitor: Phenytoin (5,5-Diphenylhydantoin) Verdict: Phenytoin remains the clinical Gold Standard. [1][2][3][4][5] 1-Methyl-5-ph...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

Status: Research Compound / Metabolite Standard Primary Competitor: Phenytoin (5,5-Diphenylhydantoin) Verdict: Phenytoin remains the clinical Gold Standard. [1][2][3][4][5]

1-Methyl-5-phenylimidazolidine-2,4-dione (herein 1-MPH ) serves as a critical Structure-Activity Relationship (SAR) probe and metabolic reference standard.[1][6][2][3][4][7] While it offers superior aqueous solubility compared to Phenytoin (PHT ), it lacks the necessary lipophilicity and steric bulk at the C5 position required for potent voltage-gated sodium channel (VGSC) inhibition.[5][7] Furthermore, the presence of an abstractable hydrogen at C5 renders 1-MPH metabolically unstable compared to the quaternary C5 center of Phenytoin.[6][5][7] This guide benchmarks 1-MPH against Phenytoin to elucidate the pharmacophoric requirements of hydantoin anticonvulsants.[6][2][3][4][5]

Chemical & Physical Profile

The fundamental difference lies in the substitution at the C5 and N1 positions.[5][7] Phenytoin possesses two phenyl rings at C5, creating a lipophilic "hydrophobic pocket" anchor.[3][4][5][7] 1-MPH retains only one phenyl ring and introduces a methyl group at N1, significantly altering its physicochemical landscape.[1][6][2][3][4][5][7]

Comparative Physicochemical Data
Property1-Methyl-5-phenylhydantoin (1-MPH)Phenytoin (PHT)Implication
Structure N1-Methyl, C5-MonophenylN1-H, C5,5-DiphenylPHT has higher steric bulk.[1][6][2][3][4][7]
Molecular Weight 190.20 g/mol 252.27 g/mol 1-MPH is more fragment-like.[1][6][2][3][4]
LogP (Predicted) ~1.1 - 1.42.47PHT is significantly more lipophilic (BBB penetrant).[1][2][3][4][7]
Solubility (Water) Moderate (>1 mg/mL)Very Low (~20-30 µg/mL)1-MPH is easier to formulate but may wash out faster.[1][2][3][4][7]
Chirality Chiral (C5 is a stereocenter)Achiral (Prochiral C5)1-MPH requires enantioselective synthesis/separation.[1][2][3][4][5]
H-Bond Donors 1 (N3-H)2 (N1-H, N3-H)N1-Methylation reduces intermolecular H-bonding.[1][6][2][3][4][7]

Expert Insight: The N1-methylation in 1-MPH disrupts the intermolecular hydrogen bonding network that gives Phenytoin its notoriously high melting point and poor solubility.[1][6][2][3][4][5] While this improves dissolution, the loss of the second phenyl ring at C5 drastically reduces the LogP, likely compromising blood-brain barrier (BBB) penetration efficiency compared to Phenytoin.[5][7]

Pharmacological Performance[2][5]

Mechanism of Action: The Sodium Channel Pharmacophore

Phenytoin acts by stabilizing the inactive state of voltage-gated sodium channels (Nav1.x).[6][4][7] The classic pharmacophore requires:

  • A Polar Imide Group: For H-bonding with the receptor (present in both).[2][3][4][5][7]

  • Two Hydrophobic Groups at C5: One phenyl ring is strictly required; the second (or an alkyl group) enhances potency.[2][3][4][5][7]

Benchmarking Results:

  • Phenytoin: The two phenyl rings are orthogonal, allowing one to interact with the channel pore while the other anchors the molecule.[5]

  • 1-MPH: The mono-phenyl substitution fails to provide the necessary hydrophobic bulk.[1][6][2][3][4][5] Historical SAR data on hydantoins indicates that removing one phenyl group from Phenytoin (yielding 5-phenylhydantoin) increases the ED50 (reduces potency) by >10-fold in Maximal Electroshock (MES) seizure models.[2][4][7]

Efficacy Prediction (MES Test)[1][7]
  • Phenytoin: ED50 ~9.5 mg/kg (Mice, i.p.).[2][3][5] Highly potent.

  • 1-MPH: Predicted ED50 >100 mg/kg.[1][6][2][3][4][5]

    • Note: N1-methylation typically decreases anticonvulsant activity in the absence of a C5-ethyl group (as seen in Methetoin, which is active).[1][6][2][3][4][7] The combination of removing a phenyl group AND methylating N1 renders 1-MPH a weak anticonvulsant candidate.[6][2][3][4][5]

Metabolic Stability & Toxicity (The Critical Differentiator)[7]

The most profound difference between these compounds is their metabolic fate.[4][5][7] Phenytoin's C5 position is quaternary (fully substituted), blocking direct oxidation. 1-MPH possesses a benzylic C5-H bond, which is a "soft spot" for rapid metabolic degradation.[1][6][2][3][4][7]

Metabolic Pathways Diagram[1][3]

Metabolism cluster_0 Key Difference PHT Phenytoin (C5-Quaternary) HPPH HPPH (Aromatic Hydroxylation) PHT->HPPH CYP2C9/2C19 (Slow, Rate Limiting) MPH 1-MPH (C5-Hydrogen) C5_OH 5-OH-1-MPH (Unstable Hemiaminal) MPH->C5_OH CYP450 (Rapid Benzylic Oxidation) N-Demethylation N-Demethylation MPH->N-Demethylation CYP450 Gluc Glucuronide (Excretion) HPPH->Gluc UGT RingOpen Hydantoic Acid Deriv. (Inactive) C5_OH->RingOpen Spontaneous Hydrolysis Quaternary C5 protects ring integrity Quaternary C5 protects ring integrity Benzylic C5-H leads to ring opening Benzylic C5-H leads to ring opening Quaternary C5 protects ring integrity->Benzylic C5-H leads to ring opening

Figure 1: Comparative metabolic fate.[2][4][7][8] Phenytoin undergoes aromatic hydroxylation (preserving the ring), while 1-MPH is susceptible to C5-oxidation followed by ring opening, leading to rapid loss of activity.[1][6][2][7]

Toxicity Profile[1][3]
  • Phenytoin: Known for non-linear pharmacokinetics (Michaelis-Menten) and specific toxicities like gingival hyperplasia (linked to the HPPH metabolite).[2][3][4][5][7]

  • 1-MPH: Likely exhibits linear kinetics due to rapid clearance.[1][6][2][3][4][5] However, 5-monosubstituted hydantoins (like Nirvanol metabolites) are historically associated with higher rates of hypersensitivity reactions (e.g., "Nirvanol sickness") compared to 5,5-disubstituted analogs.[4][7]

Experimental Protocols

For researchers utilizing 1-MPH as a reference standard or intermediate, the following protocols ensure data integrity.

Protocol A: HPLC Separation of 1-MPH and Phenytoin

Use this to quantify impurities or metabolic conversion.[1][6][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[3][5][7]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[2][3][4][5]

    • Solvent B: Acetonitrile.[2][4][5]

    • Gradient: 20% B to 60% B over 10 min.[2][4][5]

  • Detection: UV at 210 nm (Amide absorption) and 254 nm (Phenyl).[1][2][3][4][5]

  • Expected Retention:

    • 1-MPH: Elutes earlier (approx 4-5 min) due to lower lipophilicity.[1][6][2][3][4]

    • Phenytoin: Elutes later (approx 7-8 min).

Protocol B: Synthesis of 1-MPH (Bucherer-Bergs Modification)

For generating fresh reference material.

  • Reagents: Acetophenone (Precursor), Potassium Cyanide, Ammonium Carbonate.[3][4][5][7]

  • Step 1: React Acetophenone with KCN/(NH4)2CO3 in 50% EtOH/Water at 60°C for 24h.

  • Intermediate: This yields 5-methyl-5-phenylhydantoin (Note: This is the C5-methyl analog).[1][6][2][3][4]

  • Correction for 1-MPH: To get 1-methyl-5-phenylhydantoin , start with Benzaldehyde + Methylurea (acid condensation) OR Methylation of 5-phenylhydantoin.[1][6][2][3][4]

    • Preferred Route: Selective N-methylation of 5-phenylhydantoin using Methyl Iodide (1.0 eq) and K2CO3 in Acetone.[1][6][2][3][4]

    • Purification: Recrystallize from Ethanol/Water (1:1).[3][4][5][7] Melting point should be distinct from Phenytoin (295°C) – 1-MPH melts significantly lower (~180-190°C).[6][2][3][4][7]

References

  • Butler, T. C., & Waddell, W. J. (1959).[3][5][7] The metabolic fate of 5-ethyl-1-methyl-5-phenyl hydantoin (1-methylnirvanol) and that of 3,5-diethyl-5-phenyl hydantoin (3-ethylnirvanol).[1][6][2][3][4][9] Journal of Pharmacology and Experimental Therapeutics, 127, 171-174.[1][5] Link

  • Ienaga, K., Nakamura, K., et al. (1988).[5][7] The metabolism of 1-methylhydantoin via 5-hydroxy-1-methylhydantoin in mammals.[1][6][2][3][4][8][10] Biochimica et Biophysica Acta, 967(3), 441-443.[4][5][7][8] Link

  • BenchChem. (2025).[2][3][4][5][7][11] A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity. BenchChem Technical Guides. Link[4][7]

  • Sigma-Aldrich. (n.d.).[1][2][3][4][5] 1-Methyl-5,5-diphenylimidazolidine-2,4-dione Product Information. Link

  • Guerrab, W., et al. (2017).[3][4][5][7] 3-Methyl-5,5-diphenylimidazolidine-2,4-dione.[1][6][2][4] IUCrData, 2, x171534.[5][7] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methyl-5-phenylimidazolidine-2,4-dione

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and efficiency in the laboratory. This guide moves beyond a simple checklist, offering a deep, technically grounded f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and efficiency in the laboratory. This guide moves beyond a simple checklist, offering a deep, technically grounded framework for the proper disposal of 1-Methyl-5-phenylimidazolidine-2,4-dione. Understanding the why behind each step is crucial for building a culture of safety and ensuring that our protocols are not just followed, but are also self-validating systems of best practice.

This compound, a member of the hydantoin class, must be handled with the assumption of significant biological activity. The procedures outlined below are designed to protect you, your colleagues, and the environment from potential harm.

Section 1: Hazard Assessment - The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-Methyl-5-phenylimidazolidine-2,4-dione may not be universally available, we can infer its hazard profile by examining structurally similar hydantoin derivatives. This approach, grounded in established chemical principles, mandates that the compound be treated as hazardous chemical waste.

Hydantoins are a well-studied class of compounds, with many exhibiting potent biological effects.[1][2][3] For instance, Phenytoin, a closely related structure, is a known anticonvulsant medication but is also classified as a carcinogen and teratogen.[2][4] GHS classifications for analogous compounds consistently highlight several key risks.

Table 1: Comparative Hazard Profile of Related Hydantoin Compounds

Hazard StatementDescriptionCommon GHS ClassificationRepresentative CompoundsSource(s)
H302 Harmful if swallowedAcute Toxicity 4 (Oral)(5S)-5-methyl-5-phenylimidazolidine-2,4-dione, 1-Methyl-5,5-diphenylimidazolidine-2,4-dione[5][6][7][8]
H315 Causes skin irritationSkin Irritation 2(5S)-5-methyl-5-phenylimidazolidine-2,4-dione[6][8]
H319 Causes serious eye irritationEye Irritation 2A5-methyl-5-phenylimidazolidine-2,4-dione[6][7][8]
H335 May cause respiratory irritationSTOT SE 3(5S)-5-methyl-5-phenylimidazolidine-2,4-dione[6][8]
H351 / H360D Suspected of causing cancer / May damage the unborn childCarcinogenicity 2 / Reproductive Toxicity 1A1-Methyl-5,5-diphenylimidazolidine-2,4-dione, Phenytoin[4][5]
Section 2: The Core Principle - A Segregated Disposal Workflow

The cornerstone of safe chemical disposal is rigorous segregation.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions, while cross-contamination complicates the final disposal process. The following workflow illustrates the critical decision points for segregating waste generated from work with 1-Methyl-5-phenylimidazolidine-2,4-dione.

Caption: Waste Segregation Workflow.

Section 3: Step-by-Step Disposal Protocols

Adherence to detailed, repeatable protocols is non-negotiable. The following procedures provide step-by-step guidance for managing each waste stream. Always perform these actions within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Protocol 3.1: Disposal of Solid Waste (Neat Compound & Contaminated Materials)

This protocol applies to unused or expired neat compounds, as well as disposable materials lightly contaminated during handling (e.g., weigh boats, pipette tips, gloves, absorbent wipes).

  • Designate a Container: Procure a dedicated, sealable hazardous waste container for solid waste. This should be a robust container with a wide mouth, clearly labeled "Hazardous Waste: Solid" and listing "1-Methyl-5-phenylimidazolidine-2,4-dione" and its associated hazards.

  • Collect Waste: Carefully place all solid waste directly into the designated container. Avoid creating dust.

  • Secure Storage: Keep the container sealed at all times except when adding waste.[9] Store it in a designated satellite accumulation area away from general lab traffic.[13]

  • Arrange Pickup: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

Protocol 3.2: Disposal of Liquid Waste (Solutions in Organic Solvents)

This protocol applies to all solutions containing the target compound.

  • Use a Compatible Container: Select a chemically compatible container, often the original solvent bottle or a designated waste carboy.[9] Ensure it is clearly labeled as "Hazardous Waste: Liquid Organic" and lists all chemical constituents, including "1-Methyl-5-phenylimidazolidine-2,4-dione" and the solvent(s), with estimated concentrations.

  • Prevent Incompatibilities: Never mix different solvent waste streams unless you are certain of their compatibility. Specifically, keep halogenated and non-halogenated solvents separate if required by your institution. Do not mix acidic waste with basic waste.[14]

  • Transfer Waste: Carefully pour the liquid waste into the container using a funnel.

  • Leave Headspace: Do not fill the container to the brim. Leave at least 10% of the volume as headspace to allow for vapor expansion.[13]

  • Seal and Store: Securely cap the container and store it in a secondary containment bin within your designated satellite accumulation area.

  • Arrange Pickup: Contact EHS for disposal when the container is full.

Protocol 3.3: Decontamination and Disposal of "Empty" Containers

An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated or disposed of as hazardous waste.

  • Triple-Rinse Procedure: The standard method for decontaminating a container is to triple-rinse it.[12]

    • Rinse 1: Add a small amount of a suitable solvent (one that readily dissolves the compound) to the container. Secure the lid and swirl to rinse all interior surfaces.

    • Collect Rinsate: Pour the solvent from this first rinse into your designated liquid hazardous waste container.[11] This step is critical; the rinsate is hazardous waste.

    • Rinse 2 & 3: Repeat the rinse-and-collect process two more times.

  • Container Disposal: After the third rinse and collection, the container can typically be considered decontaminated. Deface or remove the original label completely.[14] It may then be disposed of in the appropriate glass or plastic recycling bin.[12]

  • Exception: If the compound was a sticky solid or resin that cannot be fully removed by rinsing, the "empty" container itself must be disposed of as solid hazardous waste.[12]

Section 4: Final Disposal Pathway and Decision Logic

The ultimate fate of your hazardous waste is managed by certified professionals. Your responsibility is to ensure it is properly characterized, segregated, and labeled for safe transport. The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration at a licensed facility.[13][15] This process destroys the compound, preventing its release into the environment.

The following diagram outlines the overarching decision logic for handling any material potentially contaminated with 1-Methyl-5-phenylimidazolidine-2,4-dione.

G Start Material requires disposal IsContaminated Is material contaminated with 1-Methyl-5-phenylimidazolidine-2,4-dione? Start->IsContaminated IsSolid Is the waste primarily solid? IsContaminated->IsSolid Yes RegularTrash Dispose in Regular/Recycling Bin IsContaminated->RegularTrash No IsEmptyContainer Is it an 'empty' container? IsSolid->IsEmptyContainer No SolidWaste Follow Protocol 3.1: Collect in Solid Waste Container IsSolid->SolidWaste Yes (neat compound, PPE, etc.) LiquidWaste Follow Protocol 3.2: Collect in Liquid Waste Container IsEmptyContainer->LiquidWaste No (solution) Decon Follow Protocol 3.3: Triple-Rinse & Collect Rinsate IsEmptyContainer->Decon Yes EHS_Pickup Arrange for EHS Pickup (Final Disposal via Incineration) SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup Decon->EHS_Pickup

Caption: Disposal Decision Logic Flowchart.

By adhering to this comprehensive guide, you are not only complying with regulations but are actively participating in a system designed to ensure the highest standards of laboratory safety and environmental stewardship. Always prioritize consultation with your institution's EHS department as your primary resource for waste management.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • 1-Methyl-5,5-diphenylimidazolidine-2,4-dione Pharmaceutical Secondary Standard. Sigma-Aldrich.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery & Therapeutics.
  • SAFETY DATA SHEET - 1,3-Dimethyl-2-imidazolidinone. TCI Chemicals.
  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021.
  • Phenytoin - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Chemical label for 5-methyl-5-phenylimidazolidine-2,4-dione.
  • Hydantoins - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 719455.
  • Guideline For Safe Disposal Of Expired And Unwanted Pharmaceuticals.
  • Proper Disposal Procedures for Novel Research Chemical "Tau-aggregation and neuroinflamm
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.

Sources

Handling

Personal protective equipment for handling 1-Methyl-5-phenylimidazolidine-2,4-dione

Handling 1-Methyl-5-phenylimidazolidine-2,4-dione (a specialized hydantoin derivative) requires rigorous safety protocols. Structurally related to the well-known anticonvulsant phenytoin (5,5-diphenylimidazolidine-2,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 1-Methyl-5-phenylimidazolidine-2,4-dione (a specialized hydantoin derivative) requires rigorous safety protocols. Structurally related to the well-known anticonvulsant phenytoin (5,5-diphenylimidazolidine-2,4-dione), this compound features an imidazolidine-2,4-dione core with a phenyl substitution. This specific pharmacophore grants the molecule high lipophilicity, allowing it to readily cross the blood-brain barrier and interact with voltage-gated sodium channels[1].

As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. By understanding the causality behind the chemical's behavior—specifically its potential for cytochrome P450-mediated metabolic activation into reactive arene oxides[2]—you can implement handling and disposal protocols that are not just compliant, but scientifically robust and self-validating.

Hazard Profile & Physicochemical Causality

Because direct toxicological data on novel hydantoin derivatives can be sparse, laboratory safety relies on "read-across" methodology from structurally identical pharmacophores[3]. The table below summarizes the quantitative hazard data and explains how these properties dictate our handling strategy.

Table 1: Physicochemical & Hazard Profile (Read-Across Data)

ParameterEstimated Value / ClassificationCausality & Impact on Handling
Molecular Weight 190.20 g/mol [4]Low molecular weight combined with high lipophilicity ensures rapid dermal and mucosal absorption.
Target Organs CNS, Liver, Skin[1][2]Hydantoins can cause ataxia, hepatotoxicity, and severe cutaneous reactions (e.g., Stevens-Johnson syndrome)[2]. Strict inhalation and dermal barriers are mandatory.
Acute Toxicity Oral Tox. 4 (H302)[5]Ingestion or swallowing of inhaled aerosolized powder can lead to acute neurotoxicity.
Reproductive Toxicity Repr. 2 (H361)[5]Hydantoins are known teratogens (fetal hydantoin syndrome)[2]. Pregnant personnel must avoid handling the neat powder.
Solubility Low in H₂O; High in DMSO/DMFSpills cannot be cleaned with water alone; aqueous cleaning will only spread the hydrophobic powder.

Personal Protective Equipment (PPE) Matrix

Do not default to standard laboratory PPE. The selection below is engineered specifically to counteract the physical properties of micronized hydantoin powders.

  • Respiratory Protection: N95 or P100 particulate respirator (EN 143 type P3)[5].

    • Causality: Hydantoin APIs are often milled to fine particle sizes (<10 μm) to enhance bioavailability. These particles easily aerosolize and bypass standard surgical masks, leading to rapid systemic absorption via the pulmonary bed.

  • Hand Protection: Double-gloving with extended-cuff Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior chemical resistance against both the API and the aprotic solvents (like DMSO or DMF) required to dissolve it. Double-gloving allows for the immediate shedding of the outer layer if powder adherence is observed, preserving the sterile/safe inner barrier.

  • Eye/Face Protection: ANSI Z87.1 compliant unvented safety goggles.

    • Causality: Vented safety glasses allow airborne micro-particulates to settle on the ocular mucosa, a highly vascularized route for systemic drug entry.

  • Body Protection: Disposable Tyvek or polypropylene coveralls.

    • Causality: Woven cotton lab coats trap hydrophobic powders in their fibers, creating a chronic exposure source for the user. Polypropylene repels dry particulates.

Operational Workflow: Weighing and Dissolution

This protocol is designed as a self-validating system . Every step includes a verification mechanism to ensure containment has not been breached.

Step 1: Environmental Preparation

  • Action: Conduct all powder handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

  • Causality: Type B2 cabinets are 100% exhausted to the outside. This prevents the recirculation of hazardous API vapors or particulates back into the laboratory environment.

  • Self-Validation: Before opening the API vial, use a digital anemometer to verify the inward face velocity is between 0.4 to 0.5 m/s. If the reading fluctuates, do not proceed; the containment barrier is compromised.

Step 2: Static-Free Weighing

  • Action: Use an anti-static ionizer fan inside the hood and transfer the powder using a grounded, PTFE-coated or anti-static metal spatula.

  • Causality: Hydantoin powders accumulate static charge easily. A standard plastic spatula will cause the powder to violently repel and aerosolize, contaminating the workspace.

Step 3: In-Situ Dissolution

  • Action: Transfer the weighed powder into a pre-tared amber glass vial. Immediately add the required volume of DMSO, seal with a PTFE-lined septum cap, and vortex.

  • Self-Validation: Hold the sealed vial against a dark background under strong illumination. The solution must be perfectly optically clear. The presence of any light-scattering micro-particulates indicates incomplete solvation, validating that further agitation is required before the vial leaves the hood.

Workflow A 1. Pre-Operation Setup (Don PPE & Verify Airflow) B 2. Powder Weighing (Anti-Static Spatula) A->B Airflow > 0.4 m/s C 3. Solvent Dissolution (Seal in Vial) B->C Minimize aerosol D 4. Workspace Decontamination (Base-Catalyzed Wipe) C->D Post-transfer E 5. HPLC Swab Validation (Self-Validating Step) D->E Verify cleanliness E->A Pass (LOD < 0.1%) E->D Fail (Re-clean)

Caption: Operational workflow for handling high-hazard API powders with self-validating containment.

Spill Management & Disposal Plan

Hydantoins are chemically stable in neutral aqueous environments but are highly susceptible to base-catalyzed ring hydrolysis. We exploit this chemical vulnerability for safe decontamination.

Step-by-Step Spill Response:

  • Containment: If a powder spill occurs outside the hood, evacuate the immediate area for 15 minutes to allow aerosols to settle. Don a P100 respirator[5].

  • Solvent Dampening: Do NOT dry sweep. Lightly mist the spilled powder with a high-flashpoint solvent (e.g., 10% polyethylene glycol in water) to bind the particulates.

  • Chemical Degradation: Wipe the area with absorbent pads soaked in 0.1 M NaOH .

    • Causality: The strong base attacks the amide bonds of the imidazolidine-2,4-dione ring, catalyzing a ring-opening reaction that degrades the active API into significantly less toxic hydantoic acid and amino acid derivatives.

  • Rinse & Dispose: Follow with a distilled water wipe to remove residual base. Place all pads in a hazardous waste bag labeled for "Toxic Organic Solids" destined for high-temperature incineration.

Self-Validating Decontamination (The Swab Test): To ensure absolute trustworthiness in your cleanup, implement a quantitative swab test. After cleaning the analytical balance, swab the draft shield with a sterile cotton applicator dampened with methanol. Extract the swab in 1 mL of mobile phase and inject it into an HPLC-UV system (set to 220 nm). A peak area below your established Limit of Detection (LOD) self-validates the efficacy of the cleaning procedure, guaranteeing zero cross-contamination.

Disposal A Intact Hydantoin API (High Toxicity) B 0.1M NaOH Application (Base Hydrolysis) A->B Spill Response C Hydantoic Acid Intermediate (Ring-Opened) B->C Cleave C-N Bond D Amino Acid Derivatives (Reduced Toxicity) C->D Further Degradation E High-Temp Incineration (Final Disposal) D->E Collect as HazMat

Caption: Base-catalyzed degradation pathway for the safe disposal of hydantoin derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1775, Phenytoin" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 93043, 5-Methyl-5-phenylhydantoin" PubChem. Available at: [Link][4]

  • StatPearls Publishing. "Phenytoin Toxicity" NCBI Bookshelf. Available at:[Link][6]

  • Wikipedia. "Phenytoin" Wikimedia Foundation. Available at: [Link][2]

  • Université du Luxembourg. "PubChemLite - Methetoin (C12H14N2O2)" LCSB. Available at:[Link][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.